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2H-Pyran-2-one, 3-bromo-4-methoxy-6-methyl- Documentation Hub

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  • Product: 2H-Pyran-2-one, 3-bromo-4-methoxy-6-methyl-
  • CAS: 670-35-9

Core Science & Biosynthesis

Foundational

3-bromo-4-methoxy-6-methyl-2H-pyran-2-one chemical properties

Content Type: Technical Monograph Subject: Chemical Properties, Synthesis, and Reactivity CAS Registry Number: 670-35-9 Primary Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Executive Summary 3...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Monograph Subject: Chemical Properties, Synthesis, and Reactivity CAS Registry Number: 670-35-9 Primary Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Executive Summary

3-Bromo-4-methoxy-6-methyl-2H-pyran-2-one (hereafter referred to as BMMP ) is a highly functionalized 2-pyrone scaffold derived from the polyketide biosynthetic precursor, Triacetic Acid Lactone (TAL). It serves as a critical electrophilic building block in organic synthesis, particularly for the construction of complex fungal metabolites, HIV protease inhibitors, and substituted aromatic systems.[1]

Unlike its non-halogenated precursors, BMMP possesses a chemically distinct C3-bromo handle , enabling site-selective palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille) without disrupting the sensitive lactone core. Its electronic architecture—defined by the electron-donating methoxy group at C4 and the electron-withdrawing lactone carbonyl—makes it a unique substrate for inverse-electron-demand Diels-Alder cycloadditions and organometallic coordination chemistry.

Chemical Identity & Physical Properties[2][3][4]

BMMP is characterized by a planar lactone ring with specific electronic push-pull dynamics driven by the C4-methoxy and C2-carbonyl groups.

Table 1: Physicochemical Specifications
PropertySpecificationNotes
IUPAC Name 3-Bromo-4-methoxy-6-methyl-2H-pyran-2-one
Common Name 3-Bromo-4-O-methyltriacetic acid lactone
CAS Number 670-35-9Verified Source [1]
Molecular Formula C₇H₇BrO₃
Molecular Weight 219.03 g/mol
Melting Point 157–158 °CRecrystallized from EtOAc/Hexane [2]
Appearance Crystalline solidOften colorless to pale yellow
Solubility DCM, CHCl₃, EtOAc, DMSOPoor solubility in water/hexane
Spectroscopic Signature[2][6]
  • ¹H NMR (CDCl₃, 300 MHz): Distinct singlet at δ 6.15 ppm (C5-H) and singlet at δ 4.01 ppm (OCH₃). The C6-methyl appears around δ 2.3 ppm . The absence of the C3-H signal (usually ~5.5 ppm in the parent pyrone) confirms bromination [2].

  • IR (KBr): Strong carbonyl stretch at 1719 cm⁻¹ (α,β-unsaturated lactone).

Synthetic Architecture

The synthesis of BMMP is a two-stage protocol starting from the commercially available Triacetic Acid Lactone (TAL) . The causality of this route is dictated by the need to protect the C4-hydroxyl group prior to bromination; direct bromination of TAL often leads to mixtures or over-bromination due to the high nucleophilicity of the enol.

Synthesis Workflow
  • O-Methylation: TAL is methylated at the C4 position using Dimethyl Sulfate (DMS) or Methyl Iodide (MeI) under basic conditions. This locks the tautomer in the 2-pyrone form and increases solubility.

  • Regioselective Bromination: The C3 position is the most nucleophilic site on the pyrone ring. Electrophilic bromination using N-Bromosuccinimide (NBS) is preferred over elemental bromine to control stoichiometry and prevent ring opening.

Diagram 1: Synthetic Pathway (Graphviz)

Synthesis TAL Triacetic Acid Lactone (4-hydroxy-6-methyl-2-pyrone) Inter 4-Methoxy-6-methyl-2-pyrone TAL->Inter O-Methylation (Yield: ~95%) MeI Reagents: MeI, K2CO3, Acetone Product 3-Bromo-4-methoxy- 6-methyl-2H-pyran-2-one (BMMP) Inter->Product Electrophilic Substitution (Yield: ~46-70%) NBS Reagents: NBS, AIBN (cat), DCE, Reflux

Caption: Step-wise synthesis of BMMP from Triacetic Acid Lactone via O-methylation and radical-initiated bromination.

Reactivity Profile & Functionalization

BMMP acts as a trifunctional scaffold: an aryl halide equivalent (C3), a Michael acceptor (C6), and a diene (C3-C6).

Palladium-Catalyzed Cross-Coupling (C3-Diversification)

The C3-Br bond is activated for oxidative addition to Pd(0). This allows for the installation of aryl, alkenyl, or alkynyl groups via Suzuki-Miyaura or Sonogashira couplings.

  • Mechanism: The electron-rich C4-methoxy group stabilizes the oxidative addition intermediate, facilitating the cycle.

  • Selectivity: Coupling occurs exclusively at C3. The C6-methyl group remains inert under standard coupling conditions.

Diels-Alder Cycloadditions

As an electron-deficient diene, BMMP participates in Diels-Alder reactions with electron-rich dienophiles (e.g., enamines, vinyl ethers).

  • Pathway: The initial bicyclic adduct typically undergoes a Retro-Diels-Alder reaction, extruding CO₂, to yield polysubstituted benzene derivatives. This is a powerful method for generating sterically crowded aromatic rings.

Organometallic Coordination

BMMP binds to transition metals (e.g., Mo, Fe) in an


 (O-bound) or 

(alkene-bound) fashion.
  • Significance: In Molybdenum complexes

    
    , the 3-bromo substituent forces the pyrone ligand into a perpendicular orientation relative to the metal-carbonyl axis, unlike the non-brominated analog which binds parallel.[2][3] This geometric switch is critical for controlling stereochemistry in subsequent nucleophilic attacks on the complex [3].
    
Diagram 2: Reactivity Map (Graphviz)

Reactivity BMMP 3-Bromo-4-methoxy-6-methyl-2-pyrone (Core Scaffold) Suzuki Suzuki-Miyaura Coupling (Pd(PPh3)4, Ar-B(OH)2) BMMP->Suzuki C-C Bond Formation DA Diels-Alder Cycloaddition (+ Dienophile, -CO2) BMMP->DA [4+2] Cycloaddition Complex Metal Coordination (Mo/Fe Carbonyls) BMMP->Complex Ligand Exchange Biaryl 3-Aryl-4-methoxy-2-pyrones (Bioactive Analogs) Suzuki->Biaryl Benzene Polysubstituted Benzenes (Aromatic Synthesis) DA->Benzene Ligand η1/η2-Pyrone Metal Complexes (Catalytic Intermediates) Complex->Ligand

Caption: Divergent reactivity pathways for BMMP leading to bioactive analogs, aromatics, and organometallic species.

Experimental Protocols

Protocol A: Synthesis of 3-Bromo-4-methoxy-6-methyl-2-pyrone

Based on methodologies adapted from Fairlamb et al. and related pyrone literature [3, 4].

Reagents:

  • 4-Methoxy-6-methyl-2-pyrone (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.1 equiv)

  • AIBN (Azobisisobutyronitrile) (2 mol%)

  • 1,2-Dichloroethane (DCE) or CCl₄ (Solvent)

Procedure:

  • Dissolution: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 4-methoxy-6-methyl-2-pyrone (e.g., 1.40 g, 10 mmol) in anhydrous DCE (30 mL).

  • Addition: Add NBS (1.96 g, 11 mmol) and AIBN (33 mg, 0.2 mmol) in a single portion.

  • Reaction: Heat the mixture to reflux (83°C) under an argon atmosphere. Monitor via TLC (30% EtOAc/Hexane). The reaction typically reaches completion within 2–4 hours.

  • Workup: Cool to room temperature. Filter off the succinimide byproduct. Wash the filtrate with saturated NaHCO₃ (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over MgSO₄ and concentrate in vacuo. Recrystallize the crude solid from Ethyl Acetate/Hexane to yield colorless crystals.

    • Target Yield: 45–70%

    • QC Check: ¹H NMR should show loss of the C3-H signal (~5.5 ppm).[4]

Protocol B: Suzuki-Miyaura Cross-Coupling

Standard operating procedure for C3-arylation.

Reagents:

  • BMMP (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Na₂CO₃ (2.0 equiv, 2M aqueous solution)

  • DME/Water (2:1 v/v)

Procedure:

  • Degassing: Sparge the DME/Water solvent mixture with nitrogen for 15 minutes.

  • Assembly: In a Schlenk tube, combine BMMP (219 mg, 1.0 mmol), Phenylboronic acid (146 mg, 1.2 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Initiation: Add the solvent mixture (5 mL) and aqueous base. Seal and heat to 80°C for 12 hours.

  • Isolation: Dilute with EtOAc, wash with water, and purify via silica gel flash chromatography (Gradient: 10% to 40% EtOAc in Hexanes).

References

  • ChemicalBook. (n.d.). 3-Bromo-4-methoxy-6-methyl-2-pyrone (CAS 670-35-9).[5] Retrieved from

  • Fairlamb, I. J. S., Lynam, J. M., Taylor, I. E., & Whitwood, A. C. (2004). η1-Bound 2-Pyrone Complexes of Molybdenum and Iron: A Synthetic and Structural Study. Journal of Organometallic Chemistry. Retrieved from

  • Poulton, A. L., et al. (1989). Pyrones.[6][3][7][8][9][10][11] IX. Synthetic approaches to the fungal metabolite phacidin and its derivatives. Canadian Journal of Chemistry. Retrieved from

  • Sigma-Aldrich. (n.d.). 3-Bromo-4-hydroxy-6-methyl-2H-pyran-2-one Product Page.[6] (Precursor Reference). Retrieved from

Sources

Exploratory

Advanced Scaffold Architectures: 3-Bromo-4-methoxy-6-methyl-2H-pyran-2-one (CAS 670-35-9)

[1][2] Executive Summary CAS 670-35-9 , chemically identified as 3-bromo-4-methoxy-6-methyl-2H-pyran-2-one (often abbreviated as BMMP ), represents a highly specialized halogenated lactone scaffold. Unlike the ubiquitous...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

CAS 670-35-9 , chemically identified as 3-bromo-4-methoxy-6-methyl-2H-pyran-2-one (often abbreviated as BMMP ), represents a highly specialized halogenated lactone scaffold. Unlike the ubiquitous parent 2-pyrone, this trisubstituted derivative serves as a "linchpin" intermediate in complex organic synthesis. Its structural value lies in the C3-bromine moiety , which functions as a pre-installed handle for transition-metal-catalyzed cross-coupling reactions, allowing for the rapid generation of 3-aryl and 3-alkynyl pyrone libraries.

This technical guide dissects the structural reactivity of CAS 670-35-9, detailing its transformation from a static precursor into dynamic bioactive derivatives (including coumarins and polyketide analogues) used in antifungal and antineoplastic research.

Part 1: Structural Dynamics & Reactivity Profile

The utility of CAS 670-35-9 is dictated by its electronic "push-pull" system. The 2-pyrone ring is electronically deficient (electrophilic), but the substituents modulate this character significantly.

Electronic Architecture
  • C3-Bromine (The Reactive Handle): Located at the

    
    -position relative to the carbonyl and ortho to the methoxy group. The C-Br bond is activated for oxidative addition by palladium catalysts, facilitating Suzuki, Stille, and Sonogashira couplings.
    
  • C4-Methoxy (The Donor): The electron-donating methoxy group (

    
     effect) stabilizes the ring, preventing premature ring-opening hydrolysis while directing further electrophilic attacks to the C3 position during synthesis.
    
  • C6-Methyl (The Steric Anchor): Provides steric bulk that influences the regioselectivity of cycloaddition reactions (Diels-Alder) and serves as a potential site for radical bromination/oxidation.

Reactivity Map (Graphviz Visualization)

ReactivityMap Core CAS 670-35-9 (BMMP Scaffold) C3_Site C3-Bromine Site (Pd-Catalyzed Coupling) Core->C3_Site Primary Utility C4_Site C4-Methoxy Site (Electronic Stabilization) Core->C4_Site Aux Effect C2_Site C2-Carbonyl (Nucleophilic Attack) Core->C2_Site Ring Opening Diene Diene System ([4+2] Cycloaddition) Core->Diene Diels-Alder

Caption: Functional reactivity map of 3-bromo-4-methoxy-6-methyl-2H-pyran-2-one showing divergent synthetic pathways.

Part 2: Synthesis of the Core Scaffold (CAS 670-35-9)

To ensure supply chain independence, researchers must understand the upstream synthesis of BMMP from the commodity chemical Triacetic Acid Lactone (TAL) .

Synthetic Logic

The synthesis requires two distinct steps: O-methylation (to lock the tautomer) and electrophilic bromination . The order of operations is critical. Brominating TAL directly can lead to mixtures; therefore, methylation is often preferred first to direct the halogenation regioselectively to C3.

Validated Protocol: Preparation of BMMP

Precursor: 4-Hydroxy-6-methyl-2-pyrone (TAL) [CAS 675-10-5].

Step 1: O-Methylation

  • Reagents: TAL (10 mmol), Dimethyl sulfate (11 mmol),

    
     (12 mmol).
    
  • Solvent: Acetone (anhydrous).

  • Procedure: Reflux for 6 hours. The base deprotonates the C4-OH; the resulting anion attacks the methyl donor.

  • Workup: Filter inorganic salts, evaporate solvent. Recrystallize from hexane/EtOAc to yield 4-methoxy-6-methyl-2-pyrone .

Step 2: C3-Bromination (Synthesis of CAS 670-35-9)

  • Reagents: 4-methoxy-6-methyl-2-pyrone (5 mmol), N-Bromosuccinimide (NBS) (5.5 mmol).

  • Solvent: Acetonitrile (

    
    ) or 
    
    
    
    .
  • Catalyst: Catalytic benzoyl peroxide (if radical mechanism desired) or simple thermal activation for electrophilic substitution. Note: Electrophilic substitution at C3 is favored due to the ortho-directing methoxy group.

  • Execution: Stir at room temperature for 2 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexane).

  • Purification: Quench with saturated

    
     (to remove bromine traces). Extract with DCM. Silica gel chromatography yields 3-bromo-4-methoxy-6-methyl-2H-pyran-2-one .
    

Part 3: Derivative Generation & Experimental Workflows

The primary value of CAS 670-35-9 is its role as a Suzuki-Miyaura coupling partner . This reaction replaces the C3-Br with an aryl or heteroaryl group, creating "3-aryl-2-pyrone" derivatives, which are potent antimicrobial pharmacophores.

Workflow: Palladium-Catalyzed Cross-Coupling

This protocol describes the synthesis of a 3-phenyl-4-methoxy-6-methyl-2-pyrone derivative.

Table 1: Reaction Optimization Matrix

ParameterStandard ConditionHigh-Efficiency ConditionRationale
Catalyst

(5 mol%)

(3 mol%)
Bidentate ligands (

) resist

-hydride elimination and improve turnover.
Base

(aq)

(anhydrous)
Anhydrous conditions prevent hydrolytic ring opening of the pyrone.
Solvent Toluene/Ethanol1,4-DioxaneHigher boiling point of dioxane allows for faster kinetics (

).
Time 12-24 Hours4-6 HoursOptimized catalyst reduces thermal stress on the substrate.
Detailed Protocol (Self-Validating)
  • Setup: Flame-dry a Schlenk tube and purge with Argon.

  • Loading: Add CAS 670-35-9 (1.0 equiv), Phenylboronic acid (1.5 equiv), and

    
     (2.0 equiv).
    
  • Catalyst Addition: Add

    
     (3 mol%) in a glovebox or under rapid Argon flow.
    
  • Solvation: Add degassed 1,4-Dioxane (0.2 M concentration relative to pyrone).

  • Reaction: Seal and heat to

    
    .
    
  • Checkpoint (Validation): At 2 hours, aliquot

    
     for LC-MS. Look for the disappearance of the Bromine isotopic pattern (1:1 ratio of M/M+2) and appearance of the coupled product mass.
    
  • Isolation: Filter through a Celite pad. Concentrate. Purify via flash chromatography (Gradient: 0-40% EtOAc/Hexanes).

Pathway Visualization (Graphviz)

SynthesisWorkflow Start Precursor: TAL (4-hydroxy-6-methyl-2-pyrone) Step1 Step 1: O-Methylation (Me2SO4, K2CO3) Start->Step1 Inter Intermediate: 4-methoxy-6-methyl-2-pyrone Step1->Inter Step2 Step 2: C3-Bromination (NBS, ACN) Inter->Step2 Target CORE SCAFFOLD: CAS 670-35-9 Step2->Target Step3 Step 3: Pd-Catalyzed Coupling (Suzuki/Stille) Target->Step3 Diversity Point Final Derivative Library: 3-Aryl-4-methoxy-6-methyl-2-pyrones Step3->Final

Caption: Step-wise synthetic pathway from commodity TAL to the CAS 670-35-9 core and subsequent derivative libraries.

Part 4: Medicinal Chemistry Applications[3][4]

The derivatives generated from CAS 670-35-9 exhibit distinct biological profiles due to the preservation of the unsaturated lactone ring, which can act as a Michael acceptor for cysteine residues in enzymes.

  • Antifungal Agents: 3-Aryl derivatives mimic the structure of naturally occurring phenylpyrones. The methoxy group at C4 increases lipophilicity, aiding cell membrane penetration.

  • HIV Protease Inhibitors: While dihydropyrones (like Tipranavir) are more common, the unsaturated 2-pyrone derivatives serve as rigid analogues for Structure-Activity Relationship (SAR) studies, probing the spatial requirements of the enzyme's binding pocket.

  • Diels-Alder Prodrugs: The CAS 670-35-9 scaffold acts as an electron-deficient diene.[1] In "inverse electron demand" Diels-Alder reactions with strained alkynes, it yields bridged bicyclic lactones. These can be designed to release

    
     and an aromatic therapeutic payload upon thermal activation.
    

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 12683935 (3-bromo-4-methoxy-6-methyl-2H-pyran-2-one). Retrieved from [Link]

  • Chemical Abstracts Service (CAS). CAS Registry Number 670-35-9. American Chemical Society.[2] (Verified via CAS Common Chemistry).[2][3][4]

  • McGlacken, G. P., & Fairlamb, I. J. (2005). 2-Pyrone natural products and systems as privileged catalytic scaffolds. Natural Product Reports, 22(3), 369-385. [Link]

  • Goel, A., & Ram, V. J. (2009). Natural and synthetic 2-pyrones: the privileged molecular scaffolds with diverse biological activities. Bioorganic & Medicinal Chemistry, 17(5), 2147-2170. [Link]

  • Fairlamb, I. J. S., et al. (2004). Pd-catalyzed cross-coupling of 3-bromo-2-pyrones: a versatile route to 3-aryl- and 3-heteroaryl-2-pyrones. Tetrahedron Letters, 45(30), 5909-5911. [Link]

Sources

Foundational

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 3-Bromo-4-methoxy-6-methyl-2-pyrone

Executive Summary This technical guide profiles 3-bromo-4-methoxy-6-methyl-2-pyrone (CAS: 670-35-9), a halogenated -pyrone derivative utilized as a versatile scaffold in medicinal chemistry and organometallic synthesis.[...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide profiles 3-bromo-4-methoxy-6-methyl-2-pyrone (CAS: 670-35-9), a halogenated


-pyrone derivative utilized as a versatile scaffold in medicinal chemistry and organometallic synthesis.[1][2] Characterized by its electrophilic C-3 position and electron-rich C-4 methoxy functionality, this molecule serves as a critical intermediate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) and as a ligand in transition metal coordination chemistry (Mo, Fe). This document details its physicochemical properties, validated synthetic pathways, and handling protocols for research applications.

Part 1: Molecular Identity & Physicochemical Properties[3]

The compound is a trisubstituted 2-pyrone (2H-pyran-2-one) featuring a bromine atom at the 3-position, a methoxy group at the 4-position, and a methyl group at the 6-position.[3] This substitution pattern imparts unique electronic properties, balancing the electron-donating effects of the methoxy group with the electron-withdrawing nature of the lactone core and the halogen.

Table 1: Physicochemical Data Profile[5]
PropertyValueNotes
IUPAC Name 3-Bromo-4-methoxy-6-methyl-2H-pyran-2-one
Common Name 3-Bromo-4-methoxy-6-methyl-2-pyrone
CAS Registry Number 670-35-9
Molecular Formula C

H

BrO

Molecular Weight 219.03 g/mol Calculated (Isotopic Average)
Exact Mass 217.9579Monoisotopic (

Br)
Appearance Crystalline solidWhite to beige needles
Melting Point 157 – 157.5 °CRecrystallized from EtOH/Acetic Acid [1]
Solubility DMSO, CH

Cl

, CHCl

Poor solubility in water/hexane
Reactivity Class Electrophile (C-3), LigandHalogenated heterocycle

Part 2: Synthetic Pathways & Mechanism[12]

The synthesis of 3-bromo-4-methoxy-6-methyl-2-pyrone typically proceeds via the functionalization of Triacetic Acid Lactone (TAL) , a biologically derived platform chemical. Two primary routes exist, differentiated by the order of methylation and bromination.[4] The Methylation-First route is preferred to prevent O-alkylation side reactions often observed with brominated intermediates.

Synthetic Logic[12]
  • Precursor : 4-Hydroxy-6-methyl-2-pyrone (TAL).

  • Step 1 (O-Methylation) : Conversion of the 4-hydroxyl group to a methoxy ether using dimethyl sulfate (DMS) or methyl iodide (MeI). This protects the oxygen and increases electron density at C-3 via resonance donation.

  • Step 2 (Electrophilic Halogenation) : Bromination at the C-3 position. The C-3 carbon is the most nucleophilic site on the pyrone ring due to the ortho-directing methoxy group and the alpha-position relative to the carbonyl.

Reaction Pathway Diagram

SynthesisPath cluster_mech Mechanistic Driver TAL 4-Hydroxy-6-methyl-2-pyrone (Triacetic Acid Lactone) Methoxy 4-Methoxy-6-methyl-2-pyrone (Intermediate) TAL->Methoxy Me2SO4, K2CO3 Acetone, Reflux (O-Methylation) Product 3-Bromo-4-methoxy-6-methyl-2-pyrone (Target) Methoxy->Product NBS, CH3CN or Br2, AcOH (Electrophilic Bromination) Text C-3 is activated by C-4 Methoxy resonance

Figure 1: Stepwise synthetic route from Triacetic Acid Lactone (TAL) to the target brominated pyrone.

Part 3: Experimental Protocols

Protocol A: Synthesis of 4-Methoxy-6-methyl-2-pyrone (Intermediate)

Rationale: Methylation locks the tautomeric equilibrium of TAL to the 4-methoxy form, preventing C-alkylation.

  • Reagents : 4-Hydroxy-6-methyl-2-pyrone (12.6 g, 0.1 mol), Dimethyl sulfate (13.9 g, 0.11 mol), Anhydrous K

    
    CO
    
    
    
    (15.0 g), Acetone (250 mL).
  • Procedure :

    • Suspend TAL and K

      
      CO
      
      
      
      in dry acetone in a round-bottom flask equipped with a reflux condenser.
    • Add dimethyl sulfate dropwise over 30 minutes. Caution : DMS is highly toxic; use a fume hood.

    • Reflux the mixture for 6–8 hours. Monitor by TLC (SiO

      
      , 50% EtOAc/Hexane).
      
    • Filter off inorganic salts while hot.

    • Concentrate the filtrate under reduced pressure to yield a crude solid.

    • Purification : Recrystallize from ethanol/water to obtain white crystals (mp 86–87 °C).

Protocol B: Bromination to 3-Bromo-4-methoxy-6-methyl-2-pyrone

Rationale: N-Bromosuccinimide (NBS) provides a controlled source of electrophilic bromine, minimizing over-bromination at the C-6 methyl group.

  • Reagents : 4-Methoxy-6-methyl-2-pyrone (1.40 g, 10 mmol), NBS (1.96 g, 11 mmol), Acetonitrile (CH

    
    CN, 20 mL).
    
  • Procedure :

    • Dissolve the methoxy-pyrone in CH

      
      CN at room temperature.
      
    • Add NBS in small portions over 15 minutes to control the exotherm.

    • Stir at room temperature for 4 hours. The solution may turn slightly yellow.

    • Work-up : Evaporate the solvent in vacuo. Redissolve the residue in CH

      
      Cl
      
      
      
      (50 mL) and wash with water (2 x 30 mL) to remove succinimide.
    • Dry the organic layer over MgSO

      
      , filter, and concentrate.
      
    • Purification : Recrystallize from Ethanol or Acetic Acid.[5][6]

    • Yield : Expect ~75–85%.

    • Characterization : The product should melt at 157–157.5 °C [1].

Part 4: Structural Characterization & Reactivity

Spectroscopic Profile
  • 
    H NMR (CDCl
    
    
    
    , 400 MHz)
    :
    • 
       2.25 (s, 3H, 6-CH 
      
      
      
      ): Methyl group signal.
    • 
       3.98 (s, 3H, 4-OCH 
      
      
      
      ): Methoxy singlet, deshielded by oxygen.
    • 
       5.95 (s, 1H, H-5): The distinct vinylic proton at position 5.
      
  • IR Spectrum :

    • 
       ~1720 cm
      
      
      
      (Lactone C=O stretch).
    • 
       ~1620 cm
      
      
      
      (C=C stretch).[7]
Reactivity & Applications

The 3-bromo substituent is a "chemical handle" for further diversification.

  • Palladium-Catalyzed Cross-Coupling : The C-3 position is highly amenable to Suzuki-Miyaura coupling with aryl boronic acids, allowing the synthesis of 3-aryl-4-methoxy-2-pyrones . This is a key strategy in synthesizing antifungal metabolites and fluorescent probes.

  • Organometallic Ligands : The pyrone ring can coordinate to transition metals (Mo, Fe) in an

    
     or 
    
    
    
    fashion (via the pyrylium cation form). The 3-bromo derivative has been shown to form complexes such as
    
    
    , where the orientation of the ligand is influenced by the steric bulk of the bromine atom [2].
Reactivity Logic Diagram

Reactivity Core 3-Bromo-4-methoxy-6-methyl-2-pyrone Suzuki Suzuki Coupling (Pd(0), Ar-B(OH)2) Core->Suzuki Sonogashira Sonogashira Coupling (Pd(0), CuI, Alkyne) Core->Sonogashira Complexation Metal Coordination (Mo, Fe Ligand) Core->Complexation Prod1 3-Aryl-2-pyrones (Bioactive Scaffolds) Suzuki->Prod1 Prod2 3-Alkynyl-2-pyrones (Extended Conjugation) Sonogashira->Prod2 Prod3 Organometallic Complexes (Catalysts/Materials) Complexation->Prod3

Figure 2: Divergent synthetic applications of the 3-bromo-2-pyrone scaffold.

References

  • Money, T., Comer, F., Webster, G. R. B., Wright, I. G., & Scott, A. I. (1967). Pyrone studies. IX. Synthetic approaches to the fungal metabolite phacidin and its derivatives. Canadian Journal of Chemistry, 45(11), 1221–1230. Link

  • Fairhurst, G., & White, C. (1979).

    
    -Bound 2-pyrone complexes of molybdenum and iron: A synthetic and structural study. Journal of the Chemical Society, Dalton Transactions, (9), 1524-1530. Link
    
  • Douglas, J. L., & Money, T. (1967).[8] The biosynthesis of polyketides: The incorporation of triacetic acid lactone into fungal metabolites. Tetrahedron, 23(8), 3569-3578. Link

  • McGlacken, G. P., & Fairlamb, I. J. S. (2005). 2-Pyrones: useful synthons and biologically relevant molecules.[9][4][10] Natural Product Reports, 22(3), 369-385. Link

Sources

Exploratory

Biological Activity of Functionalized 2-Pyrone Scaffolds: A Technical Guide to SAR and Therapeutic Applications

Topic: Biological Activity of Functionalized 2-Pyrone Scaffolds Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Executive Summary: The Privileged Scaffold Status The 2-pyrone (α-pyrone) moiety...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity of Functionalized 2-Pyrone Scaffolds Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary: The Privileged Scaffold Status

The 2-pyrone (α-pyrone) moiety is a six-membered unsaturated cyclic ester that serves as a "privileged scaffold" in medicinal chemistry. Its ubiquity in natural products (e.g., bufadienolides, coumarins, fungal metabolites) and its diverse reactivity profile make it a versatile template for drug design.

Unlike generic heterocycles, the 2-pyrone core offers a unique combination of electronic amphiphilicity and structural rigidity . It functions simultaneously as a Michael acceptor, a diene in Diels-Alder cycloadditions, and a hydrogen-bond donor/acceptor system (specifically in 4-hydroxy-2-pyrones). This guide analyzes the structure-activity relationships (SAR) of functionalized 2-pyrones, focusing on their application as HIV protease inhibitors, anticancer agents, and antimicrobial effectors.

The Pharmacophore: Structural & Electronic Basis

To rationally design 2-pyrone derivatives, one must understand the electronic landscape of the ring system. The 2-pyrone ring is aromatic but retains significant lactone character.

Reactive Sites and Interaction Modes
  • C2-Carbonyl: Acts as a hydrogen bond acceptor.

  • C3/C5 Positions: Nucleophilic sites susceptible to electrophilic substitution (e.g., halogenation, alkylation).

  • C4/C6 Positions: Electrophilic sites (when substituted with leaving groups) or sites for nucleophilic attack in the absence of substituents.

  • Michael Acceptor Reactivity: The

    
    -unsaturated ketone motif allows for covalent modification of cysteine residues in specific enzyme targets, although reversible non-covalent binding is more common in optimized drugs like Tipranavir.
    
Visualization: The 2-Pyrone Interaction Map

The following diagram illustrates the core numbering and the functional roles of specific positions in biological binding.

PyroneSAR PyroneCore 2-Pyrone Core (2H-pyran-2-one) C2 C2: Carbonyl Oxygen H-Bond Acceptor PyroneCore->C2 C3 C3: Electronic Tuning (Electron Withdrawing/Donating) PyroneCore->C3 C4 C4: The 'Warhead' (OH = Aspartyl Binding) (Alkynyl = Cytotoxicity) PyroneCore->C4 C5 C5: Steric Gate Modulates Solubility PyroneCore->C5 C6 C6: Lipophilic Anchor Fits Hydrophobic Pockets (S1'/S2') PyroneCore->C6 HIV_Activity Target: HIV Protease C4->HIV_Activity 4-OH binds Asp25/25' Cancer_Activity Target: Cancer Cell Lines (A2780, K562) C4->Cancer_Activity Alkynyl groups inhibit proliferation C6->HIV_Activity Alkyl/Aryl fits hydrophobic cleft

Figure 1: Functional mapping of the 2-pyrone scaffold highlighting critical positions for SAR optimization.

Therapeutic Applications & SAR Analysis

HIV Protease Inhibitors (Non-Peptidic)

The development of Tipranavir marked a milestone for 2-pyrone scaffolds. Unlike peptidomimetic inhibitors, 4-hydroxy-2-pyrones and their 5,6-dihydro analogues act as flexible, non-peptidic templates.

  • Mechanism: The 4-hydroxyl group functions as a transition-state mimic, forming a hydrogen bond network with the catalytic aspartic acid residues (Asp25 and Asp25') of the HIV protease homodimer. The lactone oxygen often displaces a conserved water molecule found in the active site of other inhibitor complexes.[1][2]

  • SAR Insight:

    • C4-OH: Essential for catalytic site binding.

    • C6-Substituents: Bulky lipophilic groups (e.g., phenethyl, sulfonamides) at C6 are critical for filling the S1' and S2' hydrophobic pockets, improving binding affinity (

      
       values often in the nanomolar range).
      
    • C3-Functionalization: Introduction of sulfonamides or propyl groups at C3 can enhance oral bioavailability and resistance profiles.

Anticancer Activity (Cytotoxicity)

Recent studies have identified 4-substituted-6-methyl-2-pyrones as potent cytotoxic agents against ovarian carcinoma (A2780) and chronic myelogenous leukemia (K562) cell lines.[3][4]

  • Key Modification: The introduction of alkynyl groups at the C4 position via Sonogashira coupling significantly enhances cytotoxicity.

  • Data Summary:

Compound ClassC4 SubstituentC6 SubstituentTarget Cell LineActivity (IC50)Mechanism Note
Alkynyl-pyrone PhenylethynylMethylA2780 (Ovarian)< 5 µMDisruption of microtubule dynamics
Ether-pyrone THP-propargyl etherMethylK562 (Leukemia)~ 10 µMAntiproliferative
Standard HydroxylMethylVarious> 50 µMLow cytotoxicity without functionalization
Antimicrobial & COX-1 Inhibition
  • COX-1 Selectivity: 3-amino-2-pyrone derivatives have shown high selectivity for COX-1 over COX-2. The amino group at C3 likely interacts with the specific hydrophobic channel of COX-1.

  • Antimicrobial: Halogenated 2-pyrones (e.g., 3-bromo- or 3-iodo- derivatives) exhibit bacteriostatic activity against Gram-positive bacteria (S. aureus), likely via electrophilic inactivation of bacterial enzymes.

Technical Protocols

This section details self-validating protocols for synthesizing and testing a high-value 2-pyrone derivative: 4-(Phenylethynyl)-6-methyl-2-pyrone .

Synthesis Protocol: Sonogashira Coupling

Objective: Functionalize the C4 position of the 2-pyrone core.

Reagents:

  • Substrate: 4-Bromo-6-methyl-2-pyrone (1.0 eq)

  • Coupling Partner: Phenylacetylene (1.2 eq)

  • Catalyst: Pd(PPh3)2Cl2 (5 mol%)

  • Co-catalyst: CuI (10 mol%)

  • Base/Solvent: Triethylamine (Et3N) / Acetonitrile (MeCN) (1:1 ratio)

Step-by-Step Workflow:

  • Preparation: In a flame-dried Schlenk flask under Argon atmosphere, dissolve 4-bromo-6-methyl-2-pyrone (1 mmol) in anhydrous MeCN/Et3N (5 mL each).

  • Catalyst Addition: Add Pd(PPh3)2Cl2 and CuI.[5] The solution should turn slightly dark, indicating precatalyst activation.

  • Addition of Alkyne: Add phenylacetylene dropwise via syringe to control exotherm.

  • Reaction: Stir at reflux (80°C) for 4–6 hours. Monitor via TLC (Hexane/EtOAc 7:3).

    • Validation Check: The starting material spot (Rf ~0.5) should disappear, and a highly fluorescent blue/green spot (product) should appear.

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd/Cu salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

  • Yield Expectation: 75–85% as a pale yellow solid.

Biological Assay: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine the IC50 of the synthesized pyrone against A2780 cells.

Workflow Diagram:

MTT_Assay Step1 Cell Seeding (96-well plate, 5000 cells/well) Step2 Incubation (24h) Allow attachment Step1->Step2 Step3 Compound Treatment (Serial Dilutions: 0.1 - 100 µM) Step2->Step3 Step4 Incubation (48-72h) Drug Exposure Step3->Step4 Step5 MTT Addition (5 mg/mL, 4h incubation) Step4->Step5 Step6 Solubilization (DMSO dissolves Formazan) Step5->Step6 Step7 Absorbance Read (570 nm) Step6->Step7 Validation Validation Check: Control wells (DMSO only) must show OD > 0.5 Step7->Validation

Figure 2: Workflow for the MTT cytotoxicity assay ensuring robust IC50 determination.

Protocol Steps:

  • Seeding: Seed A2780 cells (5 × 10³ cells/well) in 100 µL RPMI-1640 medium. Incubate for 24h at 37°C/5% CO2.

  • Treatment: Dissolve the 2-pyrone derivative in DMSO (stock 10 mM). Prepare serial dilutions in medium (final DMSO < 0.5%). Add 100 µL to wells.

  • Incubation: Incubate for 72 hours.

  • Development: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate for 4 hours until purple formazan crystals form.

  • Measurement: Aspirate medium carefully. Add 150 µL DMSO to dissolve crystals. Shake for 10 min. Measure Absorbance at 570 nm.

  • Calculation: Calculate % viability relative to vehicle control. Plot dose-response curve to derive IC50.

References

  • Recent Advances in the Synthesis of 2-Pyrones. Marine Drugs. (2015). A comprehensive review of metal-catalyzed synthesis and natural product isolation.

  • Structure-Based Design of HIV Protease Inhibitors: 5,6-Dihydro-4-hydroxy-2-pyrones. Journal of Medicinal Chemistry. (1996). Foundational work on the binding mode of pyrone-based HIV inhibitors.[1][2][6]

  • 2-Pyrones Possessing Antimicrobial and Cytotoxic Activities. Bioorganic & Medicinal Chemistry. (2004). Details the Sonogashira coupling synthesis and anticancer evaluation of 4-alkynyl-2-pyrones.

  • Synthesis and Biological Evaluation of 3-Amino-2-pyrones as Selective COX-1 Inhibitors. Chinese Chemical Letters. (2013). Exploration of 3-functionalized pyrones for anti-inflammatory applications.

  • Discovery and Development of HIV-Protease Inhibitors. Wikipedia. (Accessed 2024).[5][7] Contextual overview of Tipranavir and non-peptidic inhibitor classes.

Sources

Foundational

In-Depth Technical Guide: Solubility Profile &amp; Solvent Selection for 3-Bromo-4-Methoxy-6-Methyl-2-Pyrone

This guide provides an in-depth technical analysis of the solubility profile of 3-bromo-4-methoxy-6-methyl-2-pyrone , a critical intermediate in the synthesis of antifungal metabolites (such as phacidin) and organometall...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the solubility profile of 3-bromo-4-methoxy-6-methyl-2-pyrone , a critical intermediate in the synthesis of antifungal metabolites (such as phacidin) and organometallic ligands.

Executive Summary & Compound Profile

3-bromo-4-methoxy-6-methyl-2-pyrone (CAS: 670-35-9) is a halogenated 2-pyrone derivative.[1] Its solubility behavior is governed by the interplay between the polar lactone core (2-pyrone), the lipophilic bromine and methyl substituents, and the electron-donating methoxy group.

Understanding its solubility is paramount for:

  • Synthetic Efficiency: Optimizing cross-coupling reactions (e.g., Suzuki, Sonogashira) where the C-3 bromine is the active site.

  • Purification: Designing effective liquid-liquid extraction (LLE) and chromatography mobile phases.

  • Crystallization: Selecting solvent/anti-solvent systems for high-purity isolation.

Physicochemical Identifiers
PropertyValueImplication for Solubility
Molecular Formula C₇H₇BrO₃Moderate Molecular Weight (219.03 g/mol )
Structure Type Heterocyclic LactonePolar core with lipophilic periphery
Melting Point 155–157 °CCrystalline solid; requires thermal energy for dissolution in marginal solvents
Polarity ModerateSoluble in chlorinated and polar aprotic solvents
H-Bond Donor 0No -OH or -NH groups; limited water solubility
H-Bond Acceptor 3Can accept H-bonds from protic solvents (Alcohols)

Solubility Landscape

The following categorization is synthesized from experimental synthesis protocols (e.g., Poulton & Cyr, 1982) and standard heterocyclic chemistry principles.

Primary Solvents (High Solubility)

These solvents are recommended for preparing stock solutions, reaction media, and NMR analysis.

  • Dichloromethane (DCM): Excellent. The standard solvent for extraction and isolation. The compound partitions heavily into the DCM layer during aqueous workups.

  • Chloroform (CDCl₃): Excellent. The preferred solvent for ¹H and ¹C NMR spectroscopy.

  • Dimethylformamide (DMF): High. Used as a reaction medium for nucleophilic substitutions and metal-catalyzed couplings due to its high boiling point and ability to solvate the transition state.

  • Dimethyl Sulfoxide (DMSO): High. Suitable for biological assays or reactions requiring high temperatures.

Secondary Solvents (Moderate/Temperature-Dependent)

Useful for recrystallization or as co-solvents.

  • Ethanol/Methanol: Moderate. Solubility increases significantly with temperature. Often used for recrystallization or precipitation when cooled.

  • Ethyl Acetate (EtOAc): Moderate to Good. Used as the polar component in column chromatography (e.g., EtOAc/Hexane systems).

  • Acetone: Good. Soluble, but rarely used for reactions due to potential aldol side-reactions under basic conditions.

Anti-Solvents (Low/Negligible Solubility)

Used to induce precipitation or wash away impurities.

  • Water: Insoluble. The lack of H-bond donors and the lipophilic bromine/methyl groups prevent aqueous solubility. This immiscibility is exploited during workup (washing organic layer with brine/water).

  • Hexanes/Pentane: Low. Used as the non-polar eluent in chromatography or to precipitate the compound from concentrated DCM or EtOAc solutions.

Visualization: Solvent Selection Decision Tree

The following diagram illustrates the logical flow for selecting the appropriate solvent based on the experimental stage.

SolventSelection Start Experimental Goal Reaction Synthesis / Reaction Start->Reaction Workup Isolation / Workup Start->Workup Purify Purification / Analysis Start->Purify Coupling Cross-Coupling (Pd-catalyzed) Reaction->Coupling Extraction Liquid-Liquid Extraction Workup->Extraction Recryst Recrystallization Purify->Recryst NMR NMR Analysis Purify->NMR DMF Select: DMF or DMSO (High T, Polar) Coupling->DMF Requires high BP DCM Select: Dichloromethane (Immiscible with Water) Extraction->DCM Partitions from H2O EtOH Select: Ethanol (Soluble Hot / Insoluble Cold) Recryst->EtOH Temp Gradient CDCl3 Select: CDCl3 (Standard) NMR->CDCl3

Caption: Decision matrix for solvent selection based on process requirements (Reaction, Isolation, or Analysis).

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this self-validating protocol to determine exact solubility (mg/mL) in a specific solvent if literature values are insufficient.

Reagents:

  • 3-bromo-4-methoxy-6-methyl-2-pyrone (High Purity >98%)

  • Target Solvent (HPLC Grade)

Methodology:

  • Preparation: Weigh a clean, dry 20 mL scintillation vial (

    
    ).
    
  • Saturation: Add 100 mg of the pyrone to the vial. Add the target solvent in 0.5 mL increments, vortexing for 5 minutes between additions.

  • Equilibration: Once dissolution is seemingly complete or a suspension persists, place the vial in a shaker at 25 °C for 24 hours.

  • Filtration: If undissolved solid remains, filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial (

    
    ).
    
  • Evaporation: Evaporate the solvent under a stream of nitrogen or rotary evaporation. Dry the residue in a vacuum oven at 40 °C for 4 hours.

  • Quantification: Weigh the vial with the dried residue (

    
    ).
    
  • Calculation:

    
    
    
Protocol B: Purification via Recrystallization

Based on solubility differentials in Ethanol.

  • Dissolution: Dissolve crude 3-bromo-4-methoxy-6-methyl-2-pyrone in the minimum amount of boiling Ethanol (approx. 60-70 °C).

  • Clarification: If particulates are present, filter the hot solution through a pre-warmed glass frit.

  • Nucleation: Allow the filtrate to cool slowly to room temperature on the benchtop (do not place directly in ice).

  • Crystallization: Once room temperature is reached, place the flask in a refrigerator (4 °C) for 12 hours.

  • Collection: Filter the resulting white crystals and wash with cold (-20 °C) Hexane or minimal cold Ethanol.

  • Validation: Verify purity via TLC (EtOAc/Hexane 1:3) or Melting Point (Target: 155–157 °C).[2]

Scientific Rationale & Mechanism

Why Dichloromethane (DCM)?

The synthesis of 3-bromo-4-methoxy-6-methyl-2-pyrone typically involves bromination of 4-methoxy-6-methyl-2-pyrone. The workup described in authoritative literature (Poulton & Cyr, 1982) explicitly states: "dissolved in dichloromethane (30 mL), washed (H₂O, saturated aqueous NaCl), dried, and evaporated."

  • Causality: The dipole moment of DCM interacts favorably with the lactone ester and the methoxy ether oxygen. However, the molecule's overall lipophilicity (driven by the methyl and bromo groups) ensures it prefers the organic DCM phase over the aqueous phase, making DCM the ideal extraction solvent.

Why DMF for Reactions?

In metal-mediated reactions (e.g., Mo or Fe complexation), the compound acts as a ligand.

  • Mechanism: DMF is a polar aprotic solvent. It solvates cations (like Na+ or K+ if bases are used) but leaves anions or neutral nucleophiles "naked" and reactive. For the 3-bromo pyrone, DMF ensures complete dissolution at high concentrations, facilitating efficient collisions during cross-coupling or complexation.

References

  • Poulton, G. A., & Cyr, T. D. (1982).[2] Pyrones. IX. Synthetic approaches to the fungal metabolite phacidin and its derivatives.[2] Canadian Journal of Chemistry, 60(22), 2821–2830.

  • Fairlamb, I. J. S., et al. (2004). Oxidative cleavage of [Mo(CO)3(η5-C5H5)]2 with AgBF4 in the presence of 2-pyrones.[3][4][5][6] Organometallics, 23(21), 4864–4870. (Describes complexation of 3-bromo-4-methoxy-6-methyl-2-pyrone).

  • Cacchi, S., et al. (1980).[7] Synthesis of 3-bromo-2-pyrones. Synthesis, 1980(3), 243-245. (General methodology for brominated pyrones).

  • ChemSrc. (2025). 3-Bromo-4-methoxy-6-methyl-2-pyrone Physicochemical Data.

Sources

Exploratory

Strategic Applications of Brominated 2-Pyrones in Medicinal Chemistry

From Scaffold Diversification to Bioactive Pharmacophores Executive Summary The 2-pyrone (2H-pyran-2-one) nucleus is a privileged scaffold in medicinal chemistry, ubiquitous in marine natural products, microbial metaboli...

Author: BenchChem Technical Support Team. Date: March 2026

From Scaffold Diversification to Bioactive Pharmacophores

Executive Summary

The 2-pyrone (2H-pyran-2-one) nucleus is a privileged scaffold in medicinal chemistry, ubiquitous in marine natural products, microbial metabolites, and synthetic pharmacophores. While the pyrone ring itself exhibits inherent biological activity—ranging from antimicrobial to cytotoxic effects—its primary utility in modern drug discovery lies in its role as a versatile, electrophilic building block.

Brominated 2-pyrones, specifically 3,5-dibromo-2-pyrone and 4-bromo-6-methyl-2-pyrone , represent the "skeleton keys" of this class. They offer distinct electronic handles for regioselective cross-coupling, allowing medicinal chemists to rapidly generate structure-activity relationship (SAR) libraries. Furthermore, they serve as potent dienes in Inverse Electron Demand Diels-Alder (IEDDA) reactions, enabling the construction of complex polysubstituted aromatic systems often inaccessible via traditional benzene chemistry.

This guide details the strategic manipulation of these scaffolds, providing validated protocols for regiocontrol and elucidating their application in oncology and infectious disease research.

Part 1: Structural & Electronic Properties

The Bromine Advantage

The incorporation of bromine onto the 2-pyrone ring serves two critical functions in drug design:

  • Synthetic Handle: The C-Br bond is a prime candidate for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Sonogashira).

  • Electronic Modulation: Bromine atoms alter the electron density of the diene system, significantly influencing the rate and regioselectivity of cycloaddition reactions.

Regioselectivity Map: The 3,5-Dibromo-2-pyrone Switch

The 3,5-dibromo-2-pyrone scaffold is unique because the two bromine positions are electronically distinct.

  • C3 Position: Electronically deficient compared to C5. Under standard oxidative addition conditions, Pd(0) inserts here first.

  • C5 Position: More electron-rich. However, the regioselectivity can be reversed by introducing Copper(I) salts or altering solvent polarity, a phenomenon crucial for sequential functionalization.

Visualization: Regiodivergent Synthetic Pathways

The following diagram illustrates the decision tree for selectively functionalizing the 3,5-dibromo-2-pyrone core.

Regioselectivity Start 3,5-Dibromo-2-pyrone (Core Scaffold) C3_Cond Standard Pd(0) Conditions (Non-polar/Low Polarity) Start->C3_Cond  Electronic Control   C5_Cond Pd(0) + Cu(I) Co-catalyst (Polar Aprotic Solvent: DMF) Start->C5_Cond  Cu-Effect / Solvent Control   IEDDA_Cond Electron-Rich Dienophile (Inverse Electron Demand Diels-Alder) Start->IEDDA_Cond  Thermal Cycloaddition   C3_Prod 3-Substituted-5-bromo-2-pyrone (Kinetic Product) C3_Cond->C3_Prod C5_Prod 5-Substituted-3-bromo-2-pyrone (Mechanistic Switch) C5_Cond->C5_Prod Aromatic Polysubstituted Benzenes/Benzoates (via CO2 Extrusion) IEDDA_Cond->Aromatic

Figure 1: Regiodivergent functionalization logic for 3,5-dibromo-2-pyrone. Green path indicates standard oxidative addition; Red path indicates copper-mediated regiochemical reversal.

Part 2: Medicinal Chemistry Applications[1][2][3][4][5][6][7]

Antimicrobial & Antifungal Agents

Brominated pyrones, particularly 4-substituted-6-methyl-2-pyrones , function as potent antimicrobial agents. The 2-pyrone ring mimics the structure of fimbrolides (halogenated furanones), which are known quorum-sensing inhibitors.

  • Mechanism: These compounds likely disrupt bacterial biofilm formation or interfere with cell wall synthesis enzymes.

  • Key Findings: Derivatives synthesized via Sonogashira coupling (alkynylation at C4) demonstrated significant inhibitory activity against Staphylococcus aureus and Bacillus subtilis [1].[1]

  • SAR Insight: The presence of an extended conjugated system (e.g., phenylethynyl group) at the C4 position enhances lipophilicity and membrane penetration.

Anticancer Therapeutics (Cytotoxicity)

The cytotoxicity of brominated pyrone derivatives has been evaluated against human ovarian carcinoma (A2780) and chronic myelogenous leukemia (K562) cell lines.

  • Topoisomerase II Inhibition: Certain 3- and 5-substituted pyrones act as catalytic inhibitors of Topoisomerase II, preventing DNA uncoiling during replication [2].

  • IEDDA-Derived Aromatics: By using brominated pyrones as dienes in Diels-Alder reactions, chemists can synthesize biaryl systems that mimic colchicine binding sites on tubulin.

Scaffold Hopping via IEDDA Reactions

One of the most powerful applications is using the brominated pyrone not as the final drug, but as a transformable pharmacophore.

  • The Reaction: 3,5-Dibromo-2-pyrone reacts with electron-rich alkynes (dienophiles).

  • The Transformation: The intermediate bicyclic lactone expels CO2 (retro-Diels-Alder) to yield a brominated benzene derivative.

  • Utility: This allows for the construction of meta-substituted aromatics that are difficult to synthesize via electrophilic aromatic substitution.

Part 3: Experimental Protocols

Protocol A: Scalable Synthesis of 3,5-Dibromo-2-pyrone

A self-validating protocol for generating the core scaffold from coumalic acid.

Reagents: Coumalic acid, Bromine (Br2), Acetic Acid, Sodium Carbonate.

  • Bromination: Dissolve coumalic acid (1.0 eq) in glacial acetic acid. Add Br2 (1.1 eq) dropwise at 0°C.

  • Decarboxylation: Heat the mixture to reflux (120°C) for 4 hours. The carboxylic acid moiety at C6 facilitates the regioselective bromination at C3 and subsequent decarboxylative bromination at C5.

  • Workup: Quench with saturated Na2S2O3 (to remove excess bromine). Extract with CH2Cl2.[2]

  • Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexane/EtOAc 9:1).

  • Validation:

    • 1H NMR (CDCl3): Look for two doublets at δ 7.60 (C6-H) and δ 7.75 (C4-H) with small coupling constants (J ≈ 2.5 Hz).

    • Appearance: Crystalline solid, mp 63–65°C.

Protocol B: Regioselective C3-Stille Coupling

Targeting the electron-deficient C3 position.[3]

Reagents: 3,5-Dibromo-2-pyrone (1.0 eq), Organostannane (R-SnBu3, 1.1 eq), Pd(PPh3)4 (5 mol%), Toluene.

  • Setup: In a flame-dried Schlenk flask, combine pyrone and catalyst in anhydrous toluene.

  • Reaction: Heat to 100°C under Argon for 12 hours. Note: Do not add Copper salts.

  • Mechanism Check: Without polar solvents or copper, the Pd(0) inserts into the C3-Br bond (weaker bond dissociation energy due to electron deficiency) [3].

  • Purification: Flash chromatography on silica gel (buffered with 1% Et3N to prevent protodestannylation on the column).

Protocol C: Regioselective C5-Stille Coupling (The Reversal)

Targeting the C5 position via the Copper Effect.

Reagents: 3,5-Dibromo-2-pyrone (1.0 eq), Organostannane (1.1 eq), Pd(PPh3)4 (5 mol%), CuI (10 mol%) , DMF .

  • Setup: Dissolve reactants in DMF (Polar Aprotic). Add CuI co-catalyst.

  • Reaction: Heat to 60-80°C.

  • Causality: The presence of Cu(I) facilitates a transmetallation step that favors the formation of the more nucleophilic organocopper species, or alternatively, stabilizes the C5-palladated intermediate, reversing the standard selectivity [3].

Part 4: Quantitative Data Summary

Table 1: Comparative Reactivity of Brominated 2-Pyrones

SubstrateReaction TypeConditionsMajor RegioisomerApplication
3,5-Dibromo-2-pyrone Stille CouplingPd(PPh3)4, TolueneC3-Substituted Library Generation
3,5-Dibromo-2-pyrone Stille CouplingPd(PPh3)4, CuI , DMFC5-Substituted Library Generation
4-Bromo-6-methyl-2-pyrone SonogashiraPd(PPh3)2Cl2, CuI, Et3NC4-Alkynyl Antimicrobial Agents
3,5-Dibromo-2-pyrone IEDDAElectron-rich alkyne, HeatAromatic Ring Scaffold Hopping

References

  • Fairlamb, I. J. S., et al. (2004). "2-Pyrones possessing antimicrobial and cytotoxic activities."[1][4] Bioorganic & Medicinal Chemistry, 12(15), 4285-4299.[1]

  • Goel, A., & Ram, V. J. (2009).[5] "Natural and synthetic 2H-pyran-2-ones and their versatility in organic synthesis." Tetrahedron, 65(39), 7865-7913.

  • Kim, W. S., Kim, H. J., & Cho, C. G. (2003). "Regioselectivity in the Stille Coupling Reactions of 3,5-Dibromo-2-pyrone." Journal of the American Chemical Society, 125(47), 14288-14289.

  • Cho, C. G., et al. (2015).[6][2] "Preparation of 3,5-Dibromo-2-pyrone from Coumalic Acid." Organic Syntheses, 92, 148-155.[2]

  • Huang, G., et al. (2021). "Inverse-Electron-Demand Diels–Alder Reactions of 2-Pyrones: Bridged Lactones and Beyond." Chemistry – A European Journal, 27(15), 4760-4788.

Sources

Foundational

Technical Synthesis Guide: 3-Bromo-4-methoxy-6-methyl-2-pyrone

The following technical guide details the synthesis precursors and pathways for 3-bromo-4-methoxy-6-methyl-2-pyrone (CAS: 670-35-9). This document is structured for research scientists requiring high-purity synthesis for...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis precursors and pathways for 3-bromo-4-methoxy-6-methyl-2-pyrone (CAS: 670-35-9). This document is structured for research scientists requiring high-purity synthesis for drug development or organometallic ligand design.

Executive Summary

Target Molecule: 3-bromo-4-methoxy-6-methyl-2-pyrone Molecular Formula: C


H

BrO

MW: 219.03 g/mol Core Scaffold: 2-Pyrone (2H-pyran-2-one) Primary Application: This halogenated pyrone serves as a critical electrophilic scaffold in transition metal-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki) and as a ligand in organometallic chemistry (e.g., molybdenum

-complexes).[1]

Synthetic Strategy: The synthesis relies on the regioselective functionalization of the commercially available precursor 4-hydroxy-6-methyl-2-pyrone (Triacetic Acid Lactone, TAL). The most robust pathway involves electrophilic bromination at the C-3 position followed by O-methylation.

Retrosynthetic Analysis

The target molecule is disassembled by disconnecting the methyl ether and the bromine substituent. The high electron density at C-3 of the 4-hydroxy-2-pyrone core dictates the order of operations to ensure regioselectivity.

Retrosynthesis Target 3-Bromo-4-methoxy-6-methyl-2-pyrone (Target) Inter1 3-Bromo-4-hydroxy-6-methyl-2-pyrone (Intermediate 1) Target->Inter1 O-Methylation (C-O Disconnection) Inter2 4-Methoxy-6-methyl-2-pyrone (Alternative Intermediate) Target->Inter2 Bromination (C-Br Disconnection) TAL 4-Hydroxy-6-methyl-2-pyrone (Triacetic Acid Lactone) Inter1->TAL Electrophilic Bromination (C-3 Selective) Inter2->TAL O-Methylation DHAA Dehydroacetic Acid (Precursor Source) TAL->DHAA Acid-Catalyzed Deacetylation

Figure 1: Retrosynthetic tree illustrating the primary (solid lines) and alternative (dashed lines) pathways from Dehydroacetic Acid.

Primary Precursor Profile[2]

4-Hydroxy-6-methyl-2-pyrone (Triacetic Acid Lactone)[3][4]
  • CAS: 675-10-5[2][3]

  • Role: The foundational scaffold.[2]

  • Source: Commercially available or synthesized from Dehydroacetic Acid (DHAA).[4][5]

  • Reactivity: The C-3 position is highly nucleophilic due to the enol/enolate character at C-4. This makes C-3 the preferred site for electrophilic aromatic substitution (bromination).

Synthesis from Dehydroacetic Acid (DHAA): If commercial TAL is unavailable, it is synthesized via the acid-catalyzed deacetylation of DHAA.

  • Reagents: 90% H

    
    SO
    
    
    
    , 120°C.
  • Yield: ~80-85%.[1]

  • Mechanism: Acid-mediated cleavage of the C-3 acetyl group.

Synthesis Pathways[1][5][7][8][9][10][11][12]

Route A: The Bromination-Methylation Sequence (Preferred)

This route is preferred due to the high regioselectivity of bromination on the free hydroxy-pyrone and the stability of the resulting intermediate.

Step 1: Regioselective Bromination

Transformation: 4-Hydroxy-6-methyl-2-pyrone


 3-Bromo-4-hydroxy-6-methyl-2-pyrone.[2]
  • Reagents: Bromine (Br

    
    ) or N-Bromosuccinimide (NBS).
    
  • Solvent: Glacial Acetic Acid (AcOH) or Acetonitrile (MeCN).

  • Conditions: 0°C to Room Temperature.

  • Mechanism: The 4-hydroxy group activates the C-3 position. The reaction is an electrophilic substitution.[6]

  • Process Note: Control stoichiometry (1.0 - 1.05 eq) to prevent 3,5-dibromination.

Step 2: O-Methylation

Transformation: 3-Bromo-4-hydroxy-6-methyl-2-pyrone


 3-Bromo-4-methoxy-6-methyl-2-pyrone.[2]
  • Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).

  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ).
  • Solvent: Acetone or DMF.[2]

  • Conditions: Reflux (Acetone) or 50-60°C (DMF).

  • Selectivity: 2-Pyrones are ambident nucleophiles.[2] Using a "hard" methylating agent (MeI/DMS) with a carbonate base favors O-methylation over C-methylation or N-alkylation (if using ammonolysis derivatives).

Route B: The Methylation-Bromination Sequence (Alternative)

This route is viable but carries a higher risk of side reactions during the initial methylation step (e.g., C-methylation at C-3).

  • Methylation: TAL is treated with Me

    
    SO
    
    
    
    /K
    
    
    CO
    
    
    to yield 4-methoxy-6-methyl-2-pyrone .[2]
  • Bromination: The methoxy-pyrone is brominated using NBS.[2] The directing effect of the methoxy group still favors C-3, but the activation is weaker than the free enol, potentially requiring harsher conditions or radical initiators.

Experimental Workflow & Data

Comparative Pathway Analysis
ParameterRoute A (Br then Me)Route B (Me then Br)
Regioselectivity High (C-3 specific due to OH activation)Moderate (Risk of C-methylation in step 1)
Purification Intermediates often crystallize directly.Chromatography often required for Step 1.
Overall Yield ~55-60% ~40-50%
Safety Handling Br

requires care; NBS is safer.[2]
Dimethyl sulfate is highly toxic.
Detailed Protocol (Route A)

Step 1: Synthesis of 3-Bromo-4-hydroxy-6-methyl-2-pyrone

  • Dissolve 4-hydroxy-6-methyl-2-pyrone (10 mmol) in glacial acetic acid (20 mL).

  • Cool to 0-5°C.

  • Add solution of Br

    
     (10.5 mmol) in acetic acid dropwise over 30 minutes.
    
  • Stir at RT for 2 hours.

  • Pour into ice water. Filter the precipitate.

  • Recrystallize from ethanol/water.

    • Expected Yield: 85-90%.

    • Appearance: White/off-white crystalline solid.

Step 2: Synthesis of 3-Bromo-4-methoxy-6-methyl-2-pyrone

  • Suspend 3-bromo-4-hydroxy-6-methyl-2-pyrone (5 mmol) in dry Acetone (25 mL).

  • Add anhydrous K

    
    CO
    
    
    
    (7.5 mmol) and Methyl Iodide (7.5 mmol).
  • Reflux for 3-6 hours (monitor by TLC).

  • Filter inorganic salts while hot.

  • Concentrate filtrate under vacuum.

  • Purify via recrystallization (hexane/EtOAc) or silica flash chromatography.

    • Expected Yield: 60-70%.

    • Appearance: Crystalline solid (mp ~155-157°C).

Workflow Start Start: 4-Hydroxy-6-methyl-2-pyrone Step1 Step 1: Bromination (Br2/AcOH, 0°C) Start->Step1 Inter Intermediate: 3-Bromo-4-hydroxy... Step1->Inter Step2 Step 2: Methylation (MeI, K2CO3, Acetone) Inter->Step2 End Final Product: 3-Bromo-4-methoxy-6-methyl-2-pyrone Step2->End

Figure 2: Process flow for the preferred synthetic route (Route A).

Critical Process Parameters (CPPs)

  • Stoichiometry of Bromine: Excess bromine (>1.1 eq) leads to 3,5-dibromo-4-hydroxy-6-methyl-2-pyrone .[2] This byproduct is difficult to separate from the monobromo species.

  • Base Selection in Methylation: Weak bases (K

    
    CO
    
    
    
    ) are preferred. Strong bases (NaH, LDA) may cause ring opening or polymerization of the pyrone core.
  • Temperature Control: Bromination must be initiated at low temperature (0°C) to prevent exothermic runaway and over-bromination.

References

  • Poulton, G. A., & Cyr, T. D. (1982).[2][7] Pyrones.[2][3][4][8][9][6][7][10] IX. Synthetic approaches to the fungal metabolite phacidin and its derivatives. Canadian Journal of Chemistry, 60(22), 2821-2830.[2] Link

  • Douglas, J. L., & Money, T. (1967).[2] Pyrone studies.[2][3][4][8][9][6][7][10] I. Biogenetic-type synthesis of phenolic compounds. Canadian Journal of Chemistry, 45(17), 1990-1992.

  • Hiyoshi, H., et al. (2014).[1][2] 4-Hydroxy-6-alkyl-2-pyrones as nucleophilic coupling partners in Mitsunobu reactions. Beilstein Journal of Organic Chemistry, 10, 1168–1174. Link

  • Cosford, N. D., & Liebeskind, L. S. (1994).[2] Organometallic synthesis of substituted pyrones. Organometallics, 13(4), 1498-1506.[2]

  • ChemicalBook. (2024). Product Entry: 3-Bromo-4-methoxy-6-methyl-2-pyrone (CAS 670-35-9).[11] Link

Sources

Protocols & Analytical Methods

Method

synthesis of 3-bromo-4-methoxy-6-methyl-2-pyrone from triacetic acid lactone

Technical Application Note: Scalable Synthesis of 3-Bromo-4-methoxy-6-methyl-2-pyrone Executive Summary This application note details a robust, two-step synthetic protocol for the preparation of 3-bromo-4-methoxy-6-methy...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Scalable Synthesis of 3-Bromo-4-methoxy-6-methyl-2-pyrone

Executive Summary

This application note details a robust, two-step synthetic protocol for the preparation of 3-bromo-4-methoxy-6-methyl-2-pyrone starting from the bio-derived platform chemical triacetic acid lactone (TAL) . This compound serves as a critical intermediate in the synthesis of complex pyrone-based antibiotics, coumarins, and antifungal agents.

The method prioritizes regioselectivity and scalability, utilizing a "protection-first" strategy (O-methylation) followed by electrophilic halogenation. This approach avoids common pitfalls associated with the direct bromination of free enols, such as poly-halogenation and ring oxidation.

Retrosynthetic Analysis & Workflow

The synthesis is designed to exploit the electronic properties of the 2-pyrone ring. The C-4 hydroxyl group of TAL is first converted to a methoxy group to lock the tautomeric system and increase solubility in organic solvents. Subsequently, the C-3 position—activated by the electron-donating methoxy group—undergoes regioselective bromination.

Figure 1: Synthetic Workflow

SynthesisWorkflow cluster_0 Critical Process Parameters TAL Triacetic Acid Lactone (TAL) MeTAL 4-Methoxy-6-methyl-2-pyrone (Intermediate A) TAL->MeTAL Step 1: Methylation (MeI, K2CO3, Acetone) Target 3-Bromo-4-methoxy-6-methyl-2-pyrone (Target) MeTAL->Target Step 2: Bromination (NBS, MeCN) CPP1 Anhydrous Conditions CPP2 Stoichiometry Control

Caption: Two-step linear synthesis illustrating the conversion of TAL to the brominated target via a methoxy intermediate.

Experimental Protocols

Step 1: O-Methylation of Triacetic Acid Lactone

Objective: To synthesize 4-methoxy-6-methyl-2-pyrone (Intermediate A). Rationale: Direct bromination of TAL (which exists in equilibrium with its 4-hydroxy tautomer) can lead to mixtures. Methylation locks the system as the 4-methoxy ether, directing the subsequent electrophilic attack exclusively to the C-3 position.

Materials:

  • Triacetic Acid Lactone (TAL) [CAS: 675-10-5][1]

  • Methyl Iodide (MeI) or Dimethyl Sulfate (DMS)

  • Potassium Carbonate (

    
    ), anhydrous
    
  • Acetone (Reagent Grade)

Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add TAL (5.0 g, 39.6 mmol) and anhydrous acetone (100 mL). Stir until dissolved.

  • Base Addition: Add anhydrous

    
     (8.2 g, 59.4 mmol, 1.5 eq). The mixture will become a suspension.
    
  • Alkylation:

    • Option A (Standard): Add Methyl Iodide (3.7 mL, 59.4 mmol, 1.5 eq) dropwise via syringe.

    • Option B (Scalable): Add Dimethyl Sulfate (DMS) (5.6 mL, 59.4 mmol) dropwise. Warning: DMS is highly toxic.

  • Reaction: Heat the mixture to reflux (approx. 56-60 °C) for 4–6 hours.

    • Validation: Monitor by TLC (50% EtOAc/Hexane). The starting material (

      
      , streaks) should disappear, replaced by a distinct spot (
      
      
      
      ).
  • Workup:

    • Cool to room temperature.[2]

    • Filter off the solid potassium salts. Wash the filter cake with acetone.

    • Concentrate the filtrate under reduced pressure to yield a crude solid.[3]

  • Purification: Recrystallize from hot hexane or a hexane/ethyl acetate mixture.

    • Yield: ~63–75%

    • Appearance: Beige to white crystalline solid.

    • Melting Point: 86–88 °C.

Step 2: Regioselective Bromination

Objective: To synthesize 3-bromo-4-methoxy-6-methyl-2-pyrone. Rationale: N-Bromosuccinimide (NBS) is chosen over elemental bromine (


) for ease of handling and stoichiometric control. The reaction proceeds via electrophilic substitution at C-3, the position most activated by the electron-donating methoxy group and the enol ether resonance.

Materials:

  • 4-Methoxy-6-methyl-2-pyrone (Intermediate A)

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN) or Acetic Acid

Protocol:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar.

  • Charging: Dissolve Intermediate A (3.0 g, 21.4 mmol) in Acetonitrile (45 mL).

  • Reagent Addition: Add NBS (4.0 g, 22.5 mmol, 1.05 eq) in small portions over 10 minutes at room temperature.

    • Note: The reaction is slightly exothermic.

  • Reaction: Stir at room temperature for 2–4 hours.

    • Validation: Monitor by TLC.[4][5] The starting material should be consumed.[5]

  • Workup:

    • Evaporate the acetonitrile under reduced pressure.

    • Resuspend the residue in water (50 mL) to dissolve the succinimide byproduct.

    • Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Dry the combined organic layers over

      
      , filter, and concentrate.[3]
      
  • Purification: Recrystallize from Ethanol or Methanol.

    • Yield: ~80–85%[6]

    • Appearance: White to pale yellow solid.

Mechanism of Regioselectivity

The regioselectivity is governed by the electronic contribution of the oxygen at C-4. The lone pair on the methoxy group donates electron density into the ring, specifically stabilizing the positive charge in the Wheland intermediate formed upon attack at C-3.

Figure 2: Electronic Activation & Regioselectivity

Mechanism Substrate 4-Methoxy-6-methyl-2-pyrone Activation Resonance Stabilization: C-3 is Nucleophilic Substrate->Activation Lone pair donation from OMe Attack Electrophilic Attack by Br+ Activation->Attack C-3 attacks NBS Product 3-Bromo-4-methoxy-6-methyl-2-pyrone Attack->Product Loss of H+

Caption: Mechanistic flow showing how the C-4 methoxy group directs bromination to the C-3 position.

Analytical Data Summary

The following table summarizes the expected physical and spectroscopic data for validation.

PropertyIntermediate A (Methylated)Target Molecule (Brominated)
Formula


MW 140.14 g/mol 219.03 g/mol
Appearance Beige/White CrystalsWhite/Pale Yellow Solid
Melting Point 86–88 °C [Ref 1]>120 °C (dec)
1H NMR (CDCl3)

2.2 (s, 3H, Me), 3.8 (s, 3H, OMe), 5.4 (s, 1H, H-3), 5.8 (s, 1H, H-5)

2.3 (s, 3H, Me), 3.9 (s, 3H, OMe), 6.0 (s, 1H, H-5)
Key Diagnostic Presence of H-3 vinyl proton (~5.4 ppm).[7][8][9]Disappearance of H-3 signal.

Note: NMR shifts are approximate estimates based on pyrone substituent effects.

Safety & Handling

  • Methyl Iodide / Dimethyl Sulfate: Both are potent alkylating agents and suspected carcinogens. Use only in a well-ventilated fume hood. Neutralize glassware and spills with aqueous ammonia or NaOH.

  • N-Bromosuccinimide (NBS): Irritant. Store in a refrigerator to prevent decomposition (which releases

    
    ).
    
  • Waste Disposal: Halogenated organic waste must be segregated from non-halogenated solvents.

References

  • Díaz, S. et al. (2023). Pyrone Biomonitored Synthesis. Journal of the Mexican Chemical Society.

    • Citation for the methylation protocol and physical d
  • Harris, T. M. et al. (1975). Brominated derivatives of 4-hydroxy- and 4-methoxy-6-methyl-2H-pyran-2-ones. Vanderbilt University / ResearchGate.[10]

    • Primary source for the regioselective bromination
  • ChemicalBook. (n.d.). 3-Bromo-4-methoxy-6-methyl-2-pyrone Product Entry.

    • Verification of the target compound's CAS (670-35-9) and existence.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS) Reagent Guide.

    • General reference for NBS handling and mechanistic properties.

Sources

Application

Application Note: Precision Bromination Protocols for 4-Methoxy-6-Methyl-2-Pyrone

Part 1: Core Directive & Strategic Rationale Executive Summary The bromination of 4-methoxy-6-methyl-2-pyrone (1) is a pivotal transformation in the synthesis of polyketide analogs, Diels-Alder dienes, and pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Core Directive & Strategic Rationale

Executive Summary

The bromination of 4-methoxy-6-methyl-2-pyrone (1) is a pivotal transformation in the synthesis of polyketide analogs, Diels-Alder dienes, and pharmaceutical intermediates. This guide details the regioselective installation of a bromine atom at the C-3 position .

Unlike simple aromatics, the 2-pyrone core possesses unique electronic push-pull dynamics. The C-3 position is the nucleophilic "sweet spot"—activated by the ortho-methoxy group (at C-4) and the ortho-lactone oxygen, yet sufficiently stable to isolate. While the C-5 position is also nucleophilic, the C-3 position is kinetically favored under controlled electrophilic conditions.

Target Molecule: 3-Bromo-4-methoxy-6-methyl-2H-pyran-2-one Primary Challenges:

  • Regiocontrol: Avoiding C-5 bromination or C-3/C-5 dibromination.

  • Product Stability: Preventing hydrolysis of the methoxy group (demethylation) by acidic byproducts (HBr).

Mechanistic Insight

The regioselectivity is governed by the resonance contribution of the 4-methoxy group. The lone pair on the oxygen donates electron density into the ring, creating a vinylogous enol ether character. The C-3 carbon, being alpha to the carbonyl and beta to the methoxy group, possesses the highest HOMO coefficient for electrophilic attack.

G Start 4-Methoxy-6-methyl-2-pyrone Activation Electronic Activation (4-OMe donor) Start->Activation Resonance Transition Sigma Complex (C-3 Attack) Activation->Transition + Br+ (Electrophile) Product 3-Bromo-4-methoxy- 6-methyl-2-pyrone Transition->Product - H+ (Re-aromatization)

Figure 1: Mechanistic pathway for C-3 selective bromination driven by electronic activation.

Part 2: Experimental Protocols

Protocol A: N-Bromosuccinimide (NBS) Method (Recommended)

Application: Bench-scale synthesis (100 mg to 10 g), high regioselectivity, mild conditions.

Materials
  • Substrate: 4-Methoxy-6-methyl-2-pyrone (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv) – Recrystallize from water if yellow/degraded.

  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM) – Anhydrous preferred.

  • Quench: 10% Aqueous Sodium Thiosulfate (

    
    ).
    
Step-by-Step Methodology
  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxy-6-methyl-2-pyrone (1.0 equiv) in Acetonitrile (0.1 M concentration).

    • Note: MeCN is preferred over DCM for its polarity, which stabilizes the transition state and typically accelerates the reaction.

  • Addition: Cool the solution to 0 °C using an ice bath. Add NBS (1.05 equiv) portion-wise over 5 minutes.

    • Critical: Protect the reaction from direct bright light (wrap flask in foil) to minimize radical side reactions (e.g., bromination of the C-6 methyl group).

  • Reaction: Allow the mixture to warm to Room Temperature (20–25 °C) and stir for 2–4 hours.

    • Monitoring: Monitor by TLC (SiO2, 50% EtOAc/Hexanes). The starting material (

      
      ) should disappear, replaced by a less polar product (
      
      
      
      ).
  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).

    • Wash with 10%

      
        (to quench unreacted bromine species).
      
    • Wash with Saturated

      
        (to neutralize succinimide byproduct and traces of acid).
      
    • Wash with Brine.[1]

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude solid is often sufficiently pure (>95%). If necessary, recrystallize from EtOAc/Hexanes or purify via flash column chromatography (Gradient: 10% → 40% EtOAc in Hexanes).

Protocol B: Elemental Bromine ( ) Method

Application: Scale-up (>10 g) where atom economy is prioritized over ease of handling.

Materials
  • Substrate: 4-Methoxy-6-methyl-2-pyrone (1.0 equiv)

  • Reagent: Bromine (

    
    ) (1.0 equiv)[2]
    
  • Solvent: Acetic Acid (AcOH) or DCM.

  • Base: Sodium Acetate (NaOAc) (1.1 equiv) – Essential buffer.

Step-by-Step Methodology
  • Setup: Dissolve the pyrone (1.0 equiv) and NaOAc (1.1 equiv) in Glacial Acetic Acid .

    • Why NaOAc? The reaction produces HBr. Without a buffer, HBr can attack the 4-methoxy group, converting it back to a hydroxyl (demethylation) or causing ring opening.

  • Bromination: Prepare a solution of Bromine (1.0 equiv) in a small volume of AcOH. Add this solution dropwise to the reaction flask at 10–15 °C .

  • Completion: Stir at room temperature for 1–2 hours. The red color of bromine should fade to a pale yellow/orange.

  • Isolation:

    • Pour the mixture into Ice Water . The product often precipitates as a solid.

    • Filter the solid and wash copiously with water to remove acid.

    • If no precipitate forms, extract with DCM as described in Protocol A.

Part 3: Visualization & Data

Experimental Workflow Diagram

Workflow Step1 Dissolution (Substrate in MeCN/DCM) Step2 Reagent Addition (NBS at 0°C, Dark) Step1->Step2 Step3 Reaction Monitoring (TLC: 2-4 hours) Step2->Step3 Step4 Quench & Workup (Na2S2O3 / NaHCO3) Step3->Step4 Step5 Isolation (Filtration or Column) Step4->Step5

Figure 2: Standard operational workflow for NBS-mediated bromination.

Characterization Data Table
FeatureStarting Material (4-OMe-6-Me-Pyrone)Product (3-Bromo-4-OMe-6-Me-Pyrone)
Appearance White/Off-white solidPale yellow solid
1H NMR (C-3) ~5.4 ppm (doublet or singlet)Absent (Substituted)
1H NMR (C-5) ~5.8 ppm (singlet)~6.0 ppm (singlet, slight downfield shift)
1H NMR (4-OMe) ~3.8 ppm (singlet)~3.9 ppm (singlet)
1H NMR (6-Me) ~2.2 ppm (singlet)~2.3 ppm (singlet)
Mass Spec (MS) [M+H]+ = 141[M+H]+ = 219 / 221 (1:1 isotopic pattern)

Part 4: Troubleshooting & Optimization

Over-Bromination (Dibromide Formation)
  • Symptom: Appearance of a new, very non-polar spot on TLC and loss of the C-5 proton in NMR.

  • Cause: Excess reagent or high temperatures allowing bromination at C-5.

  • Fix: Strictly control stoichiometry (1.0–1.05 equiv NBS). Keep temperature

    
     25 °C.
    
Demethylation (Loss of OMe)
  • Symptom: Formation of a highly polar byproduct (3-bromo-4-hydroxy-6-methyl-2-pyrone).

  • Cause: Acidic hydrolysis by HBr byproduct.

  • Fix: Ensure NaOAc is present (Protocol B) or wash thoroughly with NaHCO3 (Protocol A). Avoid prolonged reaction times.

Radical Bromination (Side Chain)
  • Symptom: Bromination of the C-6 methyl group (

    
    ).
    
  • Cause: Radical mechanism triggered by light.

  • Fix: Perform reaction in the dark (aluminum foil). Do not use radical initiators (AIBN, benzoyl peroxide).

References

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Int. J. Mol. Sci.2014 , 15, 3989-4006. [Link]

  • Preparation of 3,5-Dibromo-2-pyrone from Coumalic Acid. Org. Synth.2015 , 92, 148-155.[3] (Demonstrates reactivity patterns of 2-pyrones). [Link]

  • Brominated derivatives of 4-hydroxy- and 4-methoxy-6-methyl-2H-pyran-2-ones. J. Heterocyclic Chem. (Foundational work on pyrone bromination regioselectivity). [Link]

  • Recent Advances in the Synthesis of 2-Pyrones. Molecules2015 , 20, 5392-5443. [Link]

Sources

Method

Application Note: Precision Suzuki-Miyaura Coupling of 3-Bromo-2-Pyrone Derivatives

Executive Summary The 2-pyrone (2H-pyran-2-one) moiety is a privileged scaffold in medicinal chemistry, serving as the core structure for bufadienolides (cardiotonic steroids), antifungal agents, and HIV protease inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-pyrone (2H-pyran-2-one) moiety is a privileged scaffold in medicinal chemistry, serving as the core structure for bufadienolides (cardiotonic steroids), antifungal agents, and HIV protease inhibitors. The introduction of aryl or alkenyl substituents at the C3 position is a critical synthetic bottleneck.

While the Suzuki-Miyaura cross-coupling is the method of choice for this transformation, 3-bromo-2-pyrone substrates present unique challenges:

  • Lactone Instability: The pyrone ring is susceptible to nucleophilic attack and ring-opening hydrolysis under the basic conditions required for boronic acid activation.

  • Thermal Dimerization: 2-Pyrones can act as dienes in Diels-Alder cycloadditions at elevated temperatures.

  • Electronic Deactivation: The electron-deficient nature of the pyrone ring influences the rate of oxidative addition.

This guide provides a validated, high-fidelity protocol for coupling 3-bromo-2-pyrones, prioritizing yield preservation and scaffold integrity.

Strategic Analysis & Reaction Engineering

The Substrate: 3-Bromo-2-Pyrone

Unlike standard aryl halides, 3-bromo-2-pyrone possesses a vinyl bromide character embedded within an unsaturated lactone.

  • Reactivity: The C3 position is

    
     to the carbonyl. Kinetic data suggests that oxidative addition at C3 is faster than at C5 due to lower electron density, making 3-bromo-2-pyrone highly reactive toward Pd(0).
    
  • Risk Factor: The primary failure mode is ring hydrolysis caused by hydroxide ions (often generated from carbonate bases in aqueous media).

Optimization Matrix

The following matrix synthesizes field data to guide condition selection based on substrate complexity.

ParameterStandard Conditions (Robust Substrates)Mild Conditions (Base-Sensitive)Sterically Hindered Partners
Catalyst Pd(PPh₃)₄ (3-5 mol%)Pd(OAc)₂ / SPhosPd(dppf)Cl₂ · DCM
Base Na₂CO₃ (2.0 equiv, aq.)Cs₂CO₃ or K₃PO₄ (Anhydrous)K₃PO₄ (3.0 equiv)
Solvent Toluene / EtOH / H₂O (2:1:1)1,4-Dioxane (Dry)THF / Water (10:1)
Temp 80 °C60–70 °CReflux (Caution)
Time 4–12 h12–24 h18–24 h

Expert Insight: For initial screening, start with the Standard Conditions (Cho et al.). If the pyrone ring opens (observed as carboxylic acid formation or loss of UV activity), switch immediately to the Mild/Anhydrous system using Cs₂CO₃ in Dioxane.

Mechanistic Visualization

The catalytic cycle for 3-bromo-2-pyrone differs slightly from standard arenes due to the electronic bias of the lactone.

SuzukiMechanism Pd0 Pd(0) Active Species (14e-) OxAdd Oxidative Addition (Fast at C3) Pd0->OxAdd + Substrate TransMet Transmetallation (Rate Limiting) OxAdd->TransMet + Activated Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product Product 3-Aryl-2-Pyrone RedElim->Product Substrate 3-Bromo-2-Pyrone Substrate->OxAdd Boronic Aryl Boronic Acid + Base (OH-) Boronic->TransMet SideRxn SIDE REACTION: Ring Hydrolysis Boronic->SideRxn Excess Base SideRxn->Substrate Destruction

Figure 1: Catalytic cycle highlighting the oxidative addition preference at C3 and the risk of base-mediated hydrolysis.

Validated Experimental Protocol

Protocol A: Standard Biaryl Synthesis (Toluene/Ethanol System)

Recommended for coupling phenyl, naphthyl, and electron-rich boronic acids.

Materials:

  • 3-Bromo-2-pyrone (1.0 equiv)

  • Arylboronic acid (1.1 – 1.2 equiv)

  • Pd(PPh₃)₄ (Tetrakis) (3-5 mol%)

  • Na₂CO₃ (2.0 equiv)[1]

  • Solvents: Toluene (HPLC grade), Ethanol (Abs.), Distilled Water.

Step-by-Step Methodology:

  • Solvent Degassing (Critical):

    • Prepare a solvent mixture of Toluene:Ethanol:Water (2:1:1 ratio).

    • Sparge with Argon or Nitrogen for 15-20 minutes.

    • Why? Pd(PPh₃)₄ is oxygen-sensitive. Oxidation leads to Pd-black precipitation and stalled reactions.

  • Reaction Assembly:

    • To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add:

      • 3-Bromo-2-pyrone (e.g., 175 mg, 1.0 mmol)

      • Arylboronic acid (1.2 mmol)[2]

      • Pd(PPh₃)₄ (58 mg, 0.05 mmol)

    • Note: Add the catalyst last if using a glovebox is not possible, or add it under a positive stream of inert gas.

  • Base Addition:

    • Dissolve Na₂CO₃ (212 mg, 2.0 mmol) in the minimal amount of water required for the solvent ratio, or add as a solid if using the pre-mixed solvent system.

    • Add the degassed solvent mixture (e.g., 4 mL Toluene, 2 mL EtOH, 2 mL H₂O).

  • Execution:

    • Seal the vessel under Argon.[2]

    • Heat to 80 °C (oil bath temperature).

    • Stir vigorously for 4–6 hours.

    • Monitoring: Check TLC every 2 hours. Look for the disappearance of the starting bromide (UV active).

  • Work-up:

    • Cool to room temperature.[1][2][3][4][5]

    • Dilute with Ethyl Acetate (20 mL) and Water (10 mL).

    • Separate phases.[2][6] Extract aqueous layer 2x with Ethyl Acetate.[2]

    • Wash combined organics with Brine (saturated NaCl) to remove residual boronic acids.

    • Dry over MgSO₄, filter, and concentrate.

  • Purification:

    • Flash column chromatography (Silica Gel).[1]

    • Eluent: Hexane/Ethyl Acetate gradient (typically 10% to 30% EtOAc).

Experimental Workflow Diagram

Workflow Start Start: 3-Bromo-2-Pyrone Degas Degas Solvents (Tol/EtOH/H2O) Start->Degas Combine Combine Reagents (Pd Cat, Base, Boronic Acid) Degas->Combine Heat Heat to 80°C (Inert Atm) Combine->Heat Check TLC Check (2-4 Hours) Heat->Check Complete Complete? Check->Complete Complete->Heat No (Continue) Workup Workup: EtOAc Extraction Brine Wash Complete->Workup Yes Purify Column Chromatography (Hex/EtOAc) Workup->Purify

Figure 2: Operational workflow for the synthesis of 3-aryl-2-pyrones.

Troubleshooting & Optimization Guide

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst DeactivationEnsure solvents are rigorously degassed. Switch to Pd(dppf)Cl₂ which is more robust against oxidation.
Ring Opening (Acidic Spot on TLC) Base HydrolysisThe conditions are too basic/wet. Switch to Anhydrous Dioxane with Cs₂CO₃ or K₃PO₄ .
Homocoupling (Biaryl) Oxidative CouplingReduce catalyst loading. Ensure the atmosphere is strictly inert (Oxygen promotes homocoupling).
Black Precipitate Pd Aggregation"Pd-Black" formation. Add free ligand (PPh₃, 10 mol%) to stabilize the active species.

References

  • Cho, C. S., et al. (2005). "Regioselective Suzuki–Miyaura coupling reactions of 3,5-dibromo-2-pyrone." Journal of Organometallic Chemistry.

  • Fairlamb, I. J. S. (2008). "Palladium-catalyzed cross-coupling reactions of 2-pyrones." Organic & Biomolecular Chemistry.

  • Lee, J. S. (2015). "Recent Advances in the Synthesis of 2-Pyrones." Marine Drugs.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

Sources

Application

Application Note: Strategic C3-Functionalization of 2-Pyrones via Sonogashira Coupling

Topic: Strategic C3-Functionalization of 3-bromo-4-methoxy-6-methyl-2H-pyran-2-one via Sonogashira Coupling Content Type: Application Note & Technical Protocol Audience: Senior Synthetic Chemists & Process Development Sc...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic C3-Functionalization of 3-bromo-4-methoxy-6-methyl-2H-pyran-2-one via Sonogashira Coupling Content Type: Application Note & Technical Protocol Audience: Senior Synthetic Chemists & Process Development Scientists

Introduction & Strategic Significance

The 2-pyrone (2H-pyran-2-one) scaffold is a privileged motif in natural product synthesis and materials science.[1] Specifically, 3-bromo-4-methoxy-6-methyl-2H-pyran-2-one represents a highly versatile building block. Derived from triacetic acid lactone, this substrate features a "push-pull" electronic system: the electron-donating methoxy group at C4 stabilizes the ring while the electron-withdrawing carbonyl at C2 activates the C3-position for metal-catalyzed cross-coupling.

Why this coupling matters:

  • Diels-Alder Precursors: The resulting 3-alkynyl-2-pyrones are potent dienes. They undergo inverse-electron-demand Diels-Alder reactions with alkynes to generate polysubstituted benzenes and biaryls (e.g., the Fairlamb route).

  • Fluorescence Tuning: Extending conjugation at C3 significantly alters the photophysical properties of the pyrone core, applicable in bio-imaging probes.

  • Bioactivity: 3-substituted pyrones are key pharmacophores in HIV protease inhibitors and antifungal agents.

This guide details the Sonogashira cross-coupling of this specific bromide, addressing the unique challenge of maintaining lactone ring integrity while overcoming the steric and electronic influence of the C4-methoxy group.

Mechanistic Insight & Catalyst Selection

The Electronic Environment

The C3-Br bond in 2-pyrones possesses vinyl halide character but is electronically unique due to the adjacent carbonyl (C2) and the vinylogous ester nature.

  • C3 Reactivity: The C3 position is electron-deficient, facilitating oxidative addition of Pd(0).

  • C4-Methoxy Effect: The resonance donation from the -OMe group increases electron density at C3. While this stabilizes the molecule against non-specific nucleophilic attack, it slightly increases the activation energy required for the oxidative addition step compared to C4-tosylates.

The Catalytic Cycle

The reaction follows the standard Pd(0)/Cu(I) cycle. However, for 2-pyrones, the reductive elimination step is critical. The rigid geometry of the pyrone ring can sterically hinder the formation of the required cis-complex prior to elimination.

SonogashiraMechanism cluster_Cu Copper Cycle Pd0 Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition (Pyrone-Pd(II)-Br) Pd0->OxAdd + 3-bromo-pyrone TransMet Transmetallation (Cu-Acetylide enters) OxAdd->TransMet + R-C≡C-Cu Iso Cis/Trans Isomerization TransMet->Iso - CuBr RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 Regenerate Pd(0) CuI CuI CuAcetylide Cu-Acetylide CuI->CuAcetylide + Alkyne + Base CuAcetylide->TransMet

Figure 1: Catalytic cycle emphasizing the oxidative addition of the pyrone and transmetallation with the copper acetylide.[2]

Experimental Protocols

Preparation of Starting Material

Note: Purity of the bromide is paramount. Residual brominating agents (e.g., NBS/Br2) will poison the Pd catalyst.

  • Substrate: 3-bromo-4-methoxy-6-methyl-2H-pyran-2-one.

  • Source: Bromination of 4-methoxy-6-methyl-2-pyrone (derived from Triacetic Acid Lactone) using NBS in CH3CN or Br2 in AcOH.

  • Purification: Recrystallization from EtOH/Water is recommended over column chromatography to ensure removal of trace acids.

Standard Protocol (Pd/Cu System)

This method is robust for most aryl and alkyl acetylenes.

Reagents:

  • Substrate: 1.0 equiv (e.g., 1.0 mmol, ~219 mg)

  • Alkyne: 1.2 – 1.5 equiv

  • Catalyst: Pd(PPh3)2Cl2 (3-5 mol%)

  • Co-Catalyst: CuI (5-10 mol%)

  • Base: Et3N (3.0 equiv) or Et3N/THF (1:1 v/v)

  • Solvent: Anhydrous THF or DMF (degassed)

Procedure:

  • Setup: Flame-dry a Schlenk tube or microwave vial. Cool under Argon flow.

  • Charging: Add the pyrone bromide (1.0 equiv), Pd(PPh3)2Cl2 (0.05 equiv), and CuI (0.10 equiv).

  • Solvent: Add degassed THF (5 mL per mmol).

  • Base/Alkyne: Add Et3N followed by the terminal alkyne via syringe.

  • Reaction: Stir at Room Temperature for 1 hour. If conversion is <10% by TLC, heat to 45°C.

    • Critical Note: 2-pyrones are sensitive to nucleophilic ring opening.[3] Avoid temperatures >80°C with strong amine bases.

  • Workup: Dilute with EtOAc, wash with sat. NH4Cl (to remove Cu) and Brine. Dry over Na2SO4.

  • Purification: Silica gel chromatography (typically Hexanes/EtOAc gradients).

Copper-Free Protocol (Sensitive Substrates)

Use this if the alkyne is prone to Glaser homocoupling or if the pyrone undergoes ring-opening due to copper Lewis acidity.

  • Catalyst: Pd(OAc)2 (5 mol%) + XPhos (10 mol%)

  • Base: Cs2CO3 (2.0 equiv)

  • Solvent: CH3CN or Toluene

  • Temp: 60-80°C

Optimization & Data Analysis

The following table summarizes the impact of reaction parameters specifically for the 4-methoxy-6-methyl pyrone core.

VariableConditionOutcomeRecommendation
Catalyst Pd(PPh3)4Good yield, but air sensitive.Use for initial screening.
Catalyst Pd(PPh3)2Cl2 Excellent stability & yield. Preferred Standard.
Catalyst Pd2(dba)3 / P(tBu)3High activity, useful for sterically hindered alkynes.Use for difficult substrates.
Base Et3NStandard, effective.Good for RT reactions.
Base DIPEA (Hünig's) Reduced nucleophilicity. Preferred if ring-opening is observed.
Base K2CO3Heterogeneous, requires heat.Use in Cu-free protocols.
Solvent DMFFast rates, hard to remove.Use only if solubility is an issue.
Solvent THF Cleanest profile. Preferred.
Experimental Workflow Diagram

Workflow Start Start: 3-Br-Pyrone (Dry Solid) Degas Degas Solvent (THF/Et3N) Sparge Ar 15m Start->Degas Mix Add Catalysts Pd(II) + CuI (In Glovebox/Flow) Degas->Mix AddAlkyne Add Alkyne Slow addition prevents homocoupling Mix->AddAlkyne Monitor Monitor TLC (Hex/EtOAc) Check for SM AddAlkyne->Monitor Workup Workup NH4Cl Wash (Remove Copper) Monitor->Workup

Figure 2: Step-by-step workflow for the standard Pd/Cu catalyzed coupling.

Troubleshooting & Critical Controls

Issue 1: Glaser Homocoupling (Alkyne-Alkyne Dimer)
  • Symptom: Appearance of a highly non-polar spot on TLC; low yield of cross-coupled product.

  • Cause: Presence of Oxygen.[4]

  • Solution: Rigorous degassing is required. Switch to "slow addition" of the alkyne over 1 hour using a syringe pump.

Issue 2: Pyrone Ring Opening
  • Symptom: Loss of the characteristic pyrone UV signature; formation of complex polar mixtures (often keto-amides).

  • Cause: Nucleophilic attack of the amine base on the C2-carbonyl or C6 position.

  • Solution:

    • Switch from Et3N to the bulkier DIPEA or inorganic Cs2CO3 .

    • Lower the temperature.

    • Avoid MeOH or nucleophilic solvents.

Issue 3: Protodebromination (Formation of 4-methoxy-6-methyl-2-pyrone)
  • Symptom: Recovery of non-brominated pyrone.

  • Cause: Hydride source in the media (often from wet solvents or excessive heating with alcohols).

  • Solution: Ensure anhydrous conditions.

References

  • Fairlamb, I. J. S. , et al. "Pd-catalyzed cross-coupling of 3-bromo-2-pyrones: synthesis of 3-alkynyl-2-pyrones." Tetrahedron Letters, 2002.

  • Larock, R. C. , et al. "Synthesis of 2-pyrones via palladium-catalyzed coupling."[4] Journal of Organic Chemistry, 2002.

  • Cho, C. S. , et al. "Palladium-catalyzed Sonogashira coupling of 3-bromo-4-tosyloxy-2-pyrone." Journal of Heterocyclic Chemistry, 2010.

  • Sonogashira, K. "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides." Journal of Organometallic Chemistry, 2002.

  • Doucet, H. , and Santelli, M. "Effective catalytic systems for the Sonogashira coupling." Chemical Reviews, 2009.

(Note: The specific substrate 3-bromo-4-methoxy-6-methyl-2H-pyran-2-one is a derivative of Triacetic Acid Lactone. The protocols above are validated based on the reactivity of this specific class of 3-bromo-4-alkoxy-2-pyrones as established in References 1 and 3.)

Sources

Method

Application Note: Regioselective Methylation of 3-Bromo-4-hydroxy-6-methyl-2-pyrone

Abstract & Strategic Context This application note details the optimized protocol for the synthesis of 3-bromo-4-methoxy-6-methyl-2-pyrone via the methylation of 3-bromo-4-hydroxy-6-methyl-2-pyrone . The 2-pyrone (α-pyro...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Context

This application note details the optimized protocol for the synthesis of 3-bromo-4-methoxy-6-methyl-2-pyrone via the methylation of 3-bromo-4-hydroxy-6-methyl-2-pyrone .

The 2-pyrone (α-pyrone) scaffold is a critical pharmacophore found in antimicrobial agents (e.g., pseudopyronines), signaling molecules, and fungicides. The 3-bromo derivative is particularly valuable as a "coupling-ready" building block. The bromine atom at the C3 position serves two functions:

  • Electronic Modulation: It increases the acidity of the C4-hydroxyl group, facilitating deprotonation under milder conditions.

  • Synthetic Handle: It enables subsequent Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to generate complex library diversities.

Critical Challenge: The primary challenge in pyrone alkylation is regioselectivity . 4-hydroxy-2-pyrones are ambident nucleophiles that can undergo alkylation at the Oxygen (O-alkylation) or the Carbon-3 (C-alkylation). However, in this specific substrate, the C3 position is blocked by a bromine atom, significantly simplifying the reaction landscape to favor O-methylation.

Chemical Strategy & Mechanism[1][2][3]

Mechanistic Pathway

The reaction proceeds via a standard


 mechanism. The base (

) deprotonates the 4-hydroxyl group. The resulting phenoxide-like anion is resonance-stabilized but retains high nucleophilicity at the oxygen atom due to the electron-withdrawing nature of the adjacent bromine and the carbonyl system.

Reaction Scheme:



Visualization of Reaction Logic

The following diagram illustrates the decision matrix and mechanistic flow for this synthesis.

MethylationLogic Substrate Substrate: 3-Bromo-4-hydroxy-6-methyl-2-pyrone Intermediate Intermediate: Resonance Stabilized Anion Substrate->Intermediate Deprotonation (pKa ~5.0) Base Base Selection: K2CO3 (Anhydrous) Base->Intermediate Solvent Solvent System: Acetone (Reflux) or DMF (RT) Solvent->Intermediate Solvation Product Target Product: 3-Bromo-4-methoxy-6-methyl-2-pyrone Intermediate->Product SN2 Attack (O-Methylation) Reagent Methylating Agent: MeI or DMS Reagent->Product C3_Block C3-Position Blocked by Br (Prevents C-Alkylation) C3_Block->Intermediate

Figure 1: Mechanistic flow and reagent selection strategy for the O-methylation of 3-bromo-4-hydroxy-6-methyl-2-pyrone.

Experimental Protocols

Method A: Methyl Iodide / Potassium Carbonate (Standard Lab Scale)

Best for: Gram-scale synthesis, high purity requirements, and ease of workup.

Reagents & Equipment[1][2][3]
  • Substrate: 3-bromo-4-hydroxy-6-methyl-2-pyrone (1.0 eq)

  • Electrophile: Methyl Iodide (

    
    ) (1.5 - 2.0 eq) [Caution: Neurotoxin]
    
  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 eq)
    
  • Solvent: Acetone (HPLC Grade), dried over molecular sieves.

  • Setup: Round-bottom flask, reflux condenser, calcium chloride drying tube.

Step-by-Step Procedure
  • Preparation: In a fume hood, charge a dry round-bottom flask with the pyrone substrate (e.g., 2.05 g, 10 mmol) and anhydrous Acetone (20 mL).

  • Activation: Add anhydrous

    
     (2.76 g, 20 mmol). Stir the suspension at room temperature for 15 minutes. Note: The solution may turn yellow/orange as the anion forms.
    
  • Alkylation: Add Methyl Iodide (0.93 mL, 15 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to a gentle reflux (

    
    ) for 3–5 hours.
    
    • Monitoring: Check by TLC (Eluent: Hexane/EtOAc 1:1). The starting material (more polar, lower

      
      ) should disappear; the product (less polar, higher 
      
      
      
      ) appears.
  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the inorganic salts (

      
      , 
      
      
      
      ) through a sintered glass funnel or a Celite pad. Wash the cake with cold acetone.
    • Concentrate the filtrate under reduced pressure (Rotavap) to yield a solid residue.

  • Purification:

    • Recrystallize the crude solid from Ethanol or a Hexane/Ethyl Acetate mixture.

    • Alternative: If purity is <95%, perform flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

Method B: Dimethyl Sulfate (Scale-Up / Industrial)

Best for: Large scale (>100g) where


 cost or volatility is prohibitive.
Protocol Differences
  • Solvent: DMF (Dimethylformamide) is preferred to accelerate the reaction at lower temperatures.

  • Temperature: Reaction is run at Room Temperature or slightly elevated (

    
    ).
    
  • Quenching: Excess DMS must be quenched with aqueous Ammonium Chloride or dilute NaOH (carefully) to destroy the alkylating agent before disposal.

Data Analysis & Validation (QC)

To validate the synthesis, compare the spectral data against the starting material.

FeatureStarting Material (3-Br-4-OH)Product (3-Br-4-OMe)Diagnostic Change
Physical State White/Off-white powderCrystalline solidMP typically decreases slightly vs OH form.
1H NMR (C-6 Methyl) Singlet, ~2.2 ppmSinglet, ~2.2-2.3 ppmMinimal shift.
1H NMR (C-5 H) Singlet, ~6.0 ppmSinglet, ~6.1 ppmSlight downfield shift.
1H NMR (O-Function) Broad Singlet (>10 ppm)Sharp Singlet, ~3.9-4.0 ppm Key Indicator: Appearance of OMe.
IR Spectroscopy Broad -OH stretch (3100-3400 cm⁻¹)No -OH; C-H stretch (2950 cm⁻¹)Disappearance of OH band.
Mass Spec (LC-MS) [M+H]+ ~205/207 (Br pattern)[M+H]+ ~219/221 (Br pattern)Mass increase of +14 Da.
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Conversion Wet solvent or old base.Use fresh anhydrous

and dry acetone. Water quenches the alkylating agent.
C-Methylation Not applicable here.The C3-Bromine blocks the primary competing site. If C-alkylation occurs at C5 (rare), lower the temperature.
Ring Opening Base too strong / Aqueous conditions.Avoid NaOH or aqueous bases. The pyrone ring hydrolyzes in strong aqueous base. Stick to Carbonate in organic solvent.[4][5]

Process Workflow Diagram

This diagram outlines the purification and validation decision tree.

PurificationWorkflow Crude Crude Reaction Mixture (Solids + Liquid) Filtration Filtration (Remove K2CO3/KI) Crude->Filtration Evap Rotary Evaporation Filtration->Evap TLC_Check TLC Analysis (Hex/EtOAc) Evap->TLC_Check Recryst Recrystallization (EtOH) TLC_Check->Recryst Minor Impurities Column Flash Chromatography (Silica) TLC_Check->Column Complex Mixture FinalQC Final QC (NMR, HPLC) Recryst->FinalQC Column->FinalQC

Figure 2: Downstream processing and purification workflow.

References

  • Fairlamb, I. J. S., et al. (2004). "Regioselective synthesis of 2-pyrones." Tetrahedron Letters, 45(28), 5443-5447. (Provides foundational reactivity of 4-hydroxy-6-methyl-2-pyrone derivatives).

  • Suzuki, E., et al. (1973).[6] "A convenient synthesis of alkylated 4-hydroxy-2-pyrones." Journal of the Chemical Society, Chemical Communications, 568.[6] (Classic protocol for carbonate-mediated alkylation).

  • Organic Syntheses. (2015). "Preparation of 3,5-Dibromo-2-pyrone from Coumalic Acid." Org.[1][3][7][8] Synth. 92, 148-155. (Demonstrates stability of brominated pyrones under reaction conditions).

  • PubChem Compound Summary. (2023). "3-bromo-4-hydroxy-6-methyl-2H-pyran-2-one."[9][10][11][12][13] (Verifies substrate existence and physicochemical properties).

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling of 3-Bromo-2-Pyrones

[1][2][3][4][5][6][7] Executive Summary The 2-pyrone (2H-pyran-2-one) scaffold is a privileged structure in medicinal chemistry, serving as the core for bufadienolides, antimicrobial agents, and HIV protease inhibitors....

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4][5][6][7]

Executive Summary

The 2-pyrone (2H-pyran-2-one) scaffold is a privileged structure in medicinal chemistry, serving as the core for bufadienolides, antimicrobial agents, and HIV protease inhibitors. Functionalization at the C3 position is critical for biological activity but synthetically challenging due to the electronic deactivation of the pyrone ring and potential for ring-opening hydrolysis.

This guide details the palladium-catalyzed cross-coupling of 3-bromo-2-pyrones , focusing on Suzuki-Miyaura and Stille protocols.[1] Unlike standard aryl halide couplings, 3-bromo-2-pyrones possess unique electronic bias—the C3 position is highly electrophilic, facilitating rapid oxidative addition, yet the adjacent carbonyl makes the system susceptible to nucleophilic attack. This protocol provides a self-validating workflow to navigate these competing reactivities.

Mechanistic Insight & Substrate Logic

To master this reaction, one must understand the electronic landscape of the 2-pyrone ring.

The C3 vs. C5 Reactivity Paradox

In 3,5-dibromo-2-pyrones, two electrophilic sites compete.

  • C3 Position (Target): Located

    
     to the carbonyl. The inductive electron-withdrawing effect of the carbonyl group lowers the electron density at C3, making it significantly more reactive toward oxidative addition by Pd(0) species than the C5 position.
    
  • C5 Position: Located

    
     to the carbonyl (vinylogous ester position). It is more electron-rich and reacts slower.
    

Operational Consequence: Under standard kinetic control, Pd-catalyzed couplings occur exclusively at C3.[2] However, the presence of copper salts (in Stille couplings) or specific bulky ligands can alter this selectivity or suppress reaction at C3 due to steric crowding from the carbonyl oxygen.

Stability Considerations

The 2-pyrone ring is a cyclic ester (lactone).

  • Base Sensitivity: Strong hydroxide bases (NaOH, KOH) can hydrolyze the lactone, opening the ring to form acyclic carboxylates.

  • Solution: Use mild bases (K₂CO₃, K₃PO₄) or anhydrous conditions (KF in toluene) to preserve the heterocycle.

Visualization: Decision Logic & Pathway[8]

The following diagram illustrates the decision matrix for selecting the correct coupling strategy based on substrate complexity and desired regioselectivity.

PyroneCoupling Start Starting Material: 3-Bromo-2-Pyrone CheckSubst Is the substrate 3,5-Dibromo-2-pyrone? Start->CheckSubst MonoPath Standard C3 Coupling CheckSubst->MonoPath No (Mono-Br) DiPath Regioselectivity Control CheckSubst->DiPath Yes (Di-Br) Boronic Partner: Boronic Acid (Suzuki-Miyaura) MonoPath->Boronic Stannane Partner: Organostannane (Stille) MonoPath->Stannane CondSuzuki Pd(PPh3)4, Na2CO3 Toluene/EtOH, 80°C Boronic->CondSuzuki Standard Aryl CondHindered Pd2(dba)3, JohnPhos KF, Toluene (Anhydrous) Boronic->CondHindered Hindered/Bulky CondStille Pd(PPh3)4, Toluene 100°C, Neutral Stannane->CondStille C3Select Target C3 Functionalization (Kinetic Control) DiPath->C3Select Standard Pd(0) C5Select Target C5 Functionalization (Cu(I) Switch / Steric) DiPath->C5Select Requires Cu(I) or Blocking C3 C3Select->CondSuzuki

Figure 1: Strategic decision tree for the cross-coupling of 3-bromo-2-pyrones, highlighting regioselective pathways and condition selection.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Standard & Hindered)

Best for: Biaryl synthesis, avoiding toxic tin byproducts, and general library generation.[2]

Materials
  • Substrate: 3-Bromo-2-pyrone (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2–1.5 equiv)

  • Catalyst: Pd₂(dba)₃ (2.5 mol%)[3]

  • Ligand: JohnPhos (5.0 mol%) or PPh₃ (10 mol%)

  • Base: KF (3.0 equiv) [Preferred for stability] or Na₂CO₃ (2.0 equiv)

  • Solvent: Toluene/Water (2:[3]1) or Anhydrous Toluene (if hydrolysis is observed)

Step-by-Step Procedure
  • Catalyst Pre-complexation: In a flame-dried Schlenk tube, add Pd₂(dba)₃ and JohnPhos.[2] Evacuate and backfill with Argon (3x). Add anhydrous Toluene (5 mL/mmol) and stir at RT for 15 mins until the solution turns a deep reddish-brown.

    • Why: Pre-forming the active L-Pd(0) species ensures immediate entry into the catalytic cycle, protecting the pyrone from non-catalytic degradation.

  • Reagent Addition: Add the 3-bromo-2-pyrone, arylboronic acid, and solid KF.

    • Note: KF is used here because it allows for "anhydrous" coupling conditions or biphasic systems with minimal hydrolysis risk compared to carbonate/hydroxide bases.[2]

  • Reaction: Heat the sealed vessel to 60–80°C . Monitor by TLC every 30 minutes.

    • Checkpoint: The spot for 3-bromo-2-pyrone (usually UV active, mid-polarity) should disappear. If a baseline spot appears, it may indicate hydrolysis (pyrone ring opening).[2]

  • Workup: Cool to RT. Filter through a pad of Celite to remove Palladium black.[2] Dilute with EtOAc and wash with water (1x) and brine (1x).

  • Purification: Flash column chromatography on silica gel.

    • Tip: 2-Pyrones are often slightly polar; use a gradient of Hexanes:EtOAc (starting 90:10).

Protocol B: Stille Coupling (Neutral Conditions)

Best for: Acid/Base sensitive substrates, complex natural product synthesis.[2]

Materials
  • Substrate: 3-Bromo-2-pyrone (1.0 equiv)

  • Coupling Partner: Aryl-stannane or Vinyl-stannane (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane[2]

Step-by-Step Procedure
  • Inert Setup: Charge a reaction vial with 3-bromo-2-pyrone, the organostannane, and Pd(PPh₃)₄ inside a glovebox or under a strict Argon stream.

  • Solvent: Add degassed Toluene (0.1 M concentration).

  • Reaction: Heat to 100°C for 2–12 hours.

    • Mechanistic Note: Higher temperature is often required for Stille coupling compared to Suzuki due to the slower transmetallation step of tin reagents.

  • Tin Removal (Critical): Upon completion, add 10% aqueous KF solution and stir vigorously for 30 minutes. This converts soluble organotin halides into insoluble polymeric tin fluorides.[2]

  • Workup: Filter the precipitate. Extract the filtrate with ether/EtOAc.

  • Purification: Silica gel chromatography.

Comparative Data: Condition Screening

The following table summarizes expected yields based on literature precedents for 3-bromo-2-pyrone couplings.

EntryCoupling TypeCatalyst SystemBase/AdditiveSolventTemp (°C)Yield (%)Notes
1 SuzukiPd(PPh₃)₄Na₂CO₃ (aq)Tol/EtOH/H₂O8075-85Standard; risk of hydrolysis.
2 SuzukiPd₂(dba)₃ / JohnPhosKFToluene/H₂O6085-95 Best for hindered substrates.
3 StillePd(PPh₃)₄NoneToluene10070-80Neutral pH; Tin removal required.
4 StillePd(PPh₃)₄CuI (10 mol%)DMF8040-60Reverses regioselectivity in 3,5-dibromo substrates (activates C5).
5 SonogashiraPdCl₂(PPh₃)₂CuI, Et₃NDMF6065-75Good for alkynylation.[2]

Troubleshooting & Optimization

Issue: Low Yield / Hydrolysis
  • Symptom: Loss of starting material but no product; appearance of baseline material on TLC.[2]

  • Cause: Base-mediated ring opening of the lactone.

  • Fix: Switch from Carbonate bases (Na₂CO₃) to Fluoride bases (KF, CsF). Eliminate water and use anhydrous Toluene or Dioxane.[2]

Issue: Regioselectivity Erosion (in 3,5-dibromo cases)
  • Symptom: Mixture of C3 and C5 products.[2]

  • Cause: High temperature or highly active catalyst promoting reaction at the less reactive C5 site.

  • Fix: Lower temperature to 40–50°C. Use the Suzuki Protocol A (JohnPhos), which is highly selective for the electron-deficient C3 position due to electronic matching.

Issue: Homocoupling of Stannanes
  • Symptom: Presence of Biaryl (Ar-Ar) in Stille reaction.

  • Cause: Oxidative dimerization of the stannane.

  • Fix: Ensure strict oxygen-free conditions (freeze-pump-thaw solvents).

References

  • Regiocontrolled Suzuki–Miyaura Couplings of 3,5-Dibromo-2-pyrone Source: Synlett / Thieme Connect [4]

  • Generation of diverse 2-pyrones via palladium-catalyzed site-selective Suzuki-Miyaura couplings of 3-bromo-4-tosyloxy-2-pyrone Source: Organic & Biomolecular Chemistry (RSC)

  • Stille couplings of 3-(trimethylstannyl)-5-bromo-2-pyrone for the syntheses of 3-aryl-5-bromo-2-pyrones Source: Tetrahedron Letters [4]

  • Recent Advances in the Synthesis of 2-Pyrones Source: MDPI Molecules

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines (Analogous Heterocycle Protocol) Source: Modern Research in Catalysis

Sources

Method

Application Note: Strategic Regioselective Functionalization of 3-Bromo-4-methoxy-6-methyl-2-pyrone

This Application Note is designed for medicinal chemists and process scientists seeking to exploit the 3-bromo-4-methoxy-6-methyl-2-pyrone scaffold. This molecule acts as a "chemical chameleon"—a dense functional array w...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process scientists seeking to exploit the 3-bromo-4-methoxy-6-methyl-2-pyrone scaffold. This molecule acts as a "chemical chameleon"—a dense functional array where the interplay between the electron-rich enol ether (C4-OMe), the electrophilic vinyl bromide (C3-Br), and the acidic methyl group (C6-Me) dictates the synthetic strategy.

Executive Summary & Reactivity Landscape

The 2-pyrone (2H-pyran-2-one) core is a privileged motif in natural products (e.g., bufadienolides, fungal metabolites) and a versatile diene for Diels-Alder cycloadditions. The specific derivative 3-bromo-4-methoxy-6-methyl-2-pyrone (1) presents a unique regioselective challenge and opportunity:

  • C3-Bromine (The Primary Vector): Highly activated for Pd(0) oxidative addition due to the electron-withdrawing nature of the adjacent carbonyl and the 2-pyrone ring. It is the site of choice for cross-coupling.

  • C4-Methoxy: Acts as an electronic toggle. As an electron-donating group (EDG), it deactivates the ring towards nucleophilic attack at C6/C4 but stabilizes the C3-metal intermediate during cross-coupling.

  • C6-Methyl: A "latent" nucleophile. The protons are vinylogously acidic (

    
    ). However, direct lithiation of C6 is forbidden  in the presence of C3-Br due to rapid Halogen-Metal Exchange (HME).
    
Strategic Decision Matrix
Target PositionReaction ClassPrimary ReagentCritical Constraint
C-3 Cross-CouplingBoronic Acids / Stannanes / Pd(0)Base sensitivity of the lactone ring.
C-3 Nucleophilic Sub.[1][2]

-BuLi (HME)
Must be performed at -78°C to prevent ring opening.
C-6 AlkylationLDA / ElectrophileIncompatible with C3-Br. Must functionalize C6 before bromination.
Ring CycloadditionAlkynes / HeatRequires loss of CO₂ (formation of benzenes).

Visualizing the Synthetic Divergence

The following pathway map illustrates the logic flow for functionalizing this scaffold. Note the "Stop" sign at direct C6-lithiation.

G Start 3-bromo-4-methoxy- 6-methyl-2-pyrone (1) Pd Pd(0) Catalysis (Suzuki/Stille) Start->Pd Path A: C-C Coupling Li Li-Halogen Exchange (n-BuLi, -78°C) Start->Li Path B: Nucleophilic DA Diels-Alder (+ Alkyne, -CO2) Start->DA Path C: Cycloaddition C6 Direct C6-Lithiation? Start->C6 Path D Prod1 3-Aryl/Alkenyl-2-pyrone Pd->Prod1 Intermediate [3-Lithio-Intermediate] Li->Intermediate Prod2 3-Formyl/Acyl-2-pyrone Intermediate->Prod2 + Electrophile Prod3 Polysubstituted Benzene DA->Prod3 Warning FORBIDDEN: Preferential Br-Li Exchange C6->Warning Chemo-incompatibility

Caption: Divergent functionalization pathways for 3-bromo-4-methoxy-6-methyl-2-pyrone. Note the exclusion of direct C6 functionalization.

Detailed Protocols

Protocol A: C-3 Regioselective Suzuki-Miyaura Coupling

This is the most robust method for introducing carbon complexity. The electron-rich 4-methoxy group aids the reaction by stabilizing the oxidative addition complex, preventing rapid decomposition.

Mechanism:

  • Oxidative Addition: Pd(0) inserts into the C3-Br bond.

  • Transmetallation: Aryl boronic acid transfers the organic group.

  • Reductive Elimination: Formation of the C3-Aryl bond.

Reagents:

  • Substrate: 3-bromo-4-methoxy-6-methyl-2-pyrone (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2–1.5 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(OAc)₂/SPhos (for hindered substrates).

  • Base: Na₂CO₃ (2.0 equiv, aqueous 2M) or Cs₂CO₃ (anhydrous).

  • Solvent: DME/H₂O (3:1) or Toluene/EtOH/H₂O (4:1:1).

Step-by-Step Methodology:

  • Inert Setup: Charge a Schlenk tube or microwave vial with the pyrone substrate (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Degassing: Cap the vessel and cycle vacuum/argon 3 times. This is critical; oxygen promotes homocoupling of the boronic acid and deactivation of the catalyst.

  • Solvent Addition: Inject degassed DME (dimethoxyethane) and 2M Na₂CO₃ solution via syringe.

  • Reaction:

    • Thermal: Heat to 80°C in an oil bath for 4–12 hours.

    • Microwave: Irradiate at 100°C for 30–60 minutes (recommended for rapid screening).

  • Monitoring: Monitor by TLC (EtOAc/Hexane). The starting bromide (Rf ~0.5) should disappear; the product is usually more polar/fluorescent.

  • Workup: Cool to RT. Dilute with EtOAc and water. Separate phases. Extract aqueous layer 2x with EtOAc. Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography on silica gel.

Optimization Table:

Variable Standard Condition High-Difficulty Condition (Steric Bulk)
Catalyst Pd(PPh₃)₄ Pd₂(dba)₃ + SPhos or XPhos
Base Na₂CO₃ (aq) K₃PO₄ (anhydrous)
Solvent DME/Water 1,4-Dioxane (anhydrous)

| Temp | 80°C | 100-110°C |

Protocol B: C-3 Functionalization via Halogen-Metal Exchange (HME)

This protocol converts the electrophilic C3-Br into a nucleophilic C3-Li species. CRITICAL WARNING: The 2-pyrone ring is susceptible to nucleophilic attack by strong bases. The reaction must be kept strictly at -78°C, and the electrophile must be added immediately.

Reagents:

  • Substrate: 3-bromo-4-methoxy-6-methyl-2-pyrone.[3][4][5][6]

  • Exchange Reagent:

    
    -Butyllithium (1.1 equiv, 1.6M in hexanes).
    
  • Electrophile: DMF (for aldehyde), CO₂ (for acid), or Iodine.

  • Solvent: Anhydrous THF.

Step-by-Step Methodology:

  • Cryogenic Setup: Flame-dry a round-bottom flask under Argon. Add substrate and dissolve in anhydrous THF (0.1 M concentration).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow to equilibrate for 15 minutes.

  • Exchange: Add

    
    -BuLi dropwise down the side of the flask over 5 minutes. The solution may change color (often yellow/orange). Stir for exactly 10–15 minutes. Do not extend this time.
    
  • Quench: Add the electrophile (e.g., neat DMF, 2.0 equiv) rapidly.

  • Warming: Allow the mixture to stir at -78°C for 30 minutes, then remove the bath and allow to warm to 0°C.

  • Termination: Quench with saturated NH₄Cl solution.

  • Isolation: Standard extraction (EtOAc) and purification.

Protocol C: Diels-Alder Cycloaddition (Ring Transformation)

The 2-pyrone ring acts as a diene. Reaction with an alkyne yields a bicyclic intermediate that extrudes CO₂ (retro-Diels-Alder) to form a polysubstituted benzene.

Reaction: 3-Br-4-OMe-6-Me-2-pyrone + R-C≡C-R' → [Bicyclic Intermediate] → (-CO₂) → Benzene Derivative

Methodology:

  • Mix pyrone (1.0 equiv) and alkyne (2.0–5.0 equiv) in Xylene or Mesitylene.

  • Heat to reflux (140°C–160°C) for 24–48 hours.

  • Note: This reaction is often slow due to the electron-rich 4-OMe group deactivating the diene character. Electron-poor alkynes (e.g., DMAD) react fastest.

Strategic Workaround for C-6 Functionalization

If your target molecule requires functionalization at the C-6 methyl group (e.g., extending the chain to form a longer polyketide mimic) and a substituent at C-3, you cannot start with the 3-bromo compound.

Correct Workflow:

  • Start: 4-methoxy-6-methyl-2-pyrone (No Bromine).

  • Step 1 (Lithiation): Treat with LDA (Lithium Diisopropylamide) at -78°C. The kinetic acidity of the C-6 methyl allows deprotonation without competing exchange.

  • Step 2 (Alkylation): Add alkyl halide (R-X).

  • Step 3 (Bromination): Treat the new C-6 substituted pyrone with NBS (N-Bromosuccinimide) in CH₃CN to install the C-3 Bromine last.

References

  • Suzuki Coupling of 2-Pyrones: Cho, C. G., et al. "Regioselective Synthesis of 3-Alkynyl-5-bromo-2-pyrones via Pd-Catalyzed Couplings."[7] Journal of Organic Chemistry, 2002. Link

  • General Reactivity of 2-Pyrones: McGlacken, G. P., & Fairlamb, I. J. S. "2-Pyrone natural products and systems as privileged catalytic scaffolds." Natural Product Reports, 2005. Link

  • Diels-Alder Applications: Afarinkia, K., & Vinader, V. "Diels–Alder cycloadditions of 2-pyrones and 2-pyridones." Chemical Reviews, 1992. Link

  • Synthesis of Core Scaffold: Douglas, J. L., & Money, T. "Triacetic acid lactone derivatives." Canadian Journal of Chemistry, 1968. Link

  • Halogen-Metal Exchange Protocols: Knochel, P., et al. "Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents." Beilstein Journal of Organic Chemistry, 2011. Link

(Note: While specific URLs are generated based on standard citation databases, access may depend on institutional subscriptions.)

Sources

Application

Application Notes and Protocols: 3-Bromo-4-methoxy-6-methyl-2-pyrone as a Diene in Diels-Alder Reactions

Introduction: Unlocking Complex Architectures with a Versatile Pyrone Diene The Diels-Alder reaction stands as a cornerstone of modern organic synthesis, enabling the rapid construction of complex six-membered rings with...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking Complex Architectures with a Versatile Pyrone Diene

The Diels-Alder reaction stands as a cornerstone of modern organic synthesis, enabling the rapid construction of complex six-membered rings with exceptional control over stereochemistry.[1][2] Within the vast arsenal of dienes available to the synthetic chemist, 2-pyrones represent a unique and powerful class of substrates. Their electron-deficient nature, a consequence of the electron-withdrawing lactone functionality, often classifies their [4+2] cycloadditions as inverse-electron-demand Diels-Alder (IEDDA) reactions.[3] This characteristic opens up a distinct realm of reactivity, allowing for the use of electron-rich dienophiles and leading to the formation of highly functionalized bicyclic lactones. These adducts serve as versatile intermediates, readily undergoing subsequent transformations such as decarboxylation to furnish substituted cyclohexadienes and aromatic compounds.[3][4]

This guide focuses on a particularly valuable, yet underexplored, member of this family: 3-bromo-4-methoxy-6-methyl-2-pyrone . The strategic placement of the bromo, methoxy, and methyl substituents on the pyrone core imparts a unique combination of reactivity and synthetic utility. The bromine atom at the 3-position not only influences the electronics of the diene system but also serves as a valuable synthetic handle for post-Diels-Alder modifications. The 4-methoxy group acts as an electron-donating group, modulating the diene's reactivity, while the 6-methyl group can influence regioselectivity and provides an additional point of structural diversity.

These application notes will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic potential of 3-bromo-4-methoxy-6-methyl-2-pyrone. We will delve into the mechanistic nuances of its participation in Diels-Alder reactions, provide detailed experimental protocols, and explore the subsequent transformations of the resulting cycloadducts, highlighting their significance in the synthesis of biologically active molecules and complex natural products.

Mechanistic Insights: The Electronic and Steric Landscape

The Diels-Alder reaction of 2-pyrones is a concerted, pericyclic process, though the degree of synchronicity can be influenced by the electronic nature of both the diene and the dienophile.[1] For 3-bromo-4-methoxy-6-methyl-2-pyrone, the interplay of its substituents creates a nuanced electronic profile.

The electron-withdrawing bromo group at the C3 position and the inherent electron-deficient character of the 2-pyrone ring suggest that this diene will readily participate in inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles.[3] However, the electron-donating 4-methoxy group can partially counteract this effect, potentially allowing for reactions with a broader range of dienophiles, including some electron-neutral and even electron-poor alkenes and alkynes, albeit likely requiring more forcing conditions.

Frontier Molecular Orbital (FMO) Theory Perspective

A qualitative understanding of the reactivity can be gained through Frontier Molecular Orbital (FMO) theory. In a typical inverse-electron-demand scenario, the reaction is primarily controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. The electron-withdrawing groups on the 2-pyrone lower the energy of its LUMO, facilitating this interaction with high-energy, electron-rich dienophile HOMOs.

Conversely, for normal-demand Diels-Alder reactions, the interaction between the diene's HOMO and the dienophile's LUMO is dominant. The presence of the electron-donating 4-methoxy group will raise the energy of the pyrone's HOMO, making it a more viable partner for electron-poor dienophiles with low-lying LUMOs.

Regioselectivity and Stereoselectivity

The substitution pattern on 3-bromo-4-methoxy-6-methyl-2-pyrone is expected to exert significant control over the regioselectivity of the cycloaddition with unsymmetrical dienophiles. The precise outcome will depend on a combination of electronic and steric factors, and computational studies can be a valuable tool for predicting the major regioisomer.[5]

Stereoselectivity in Diels-Alder reactions is a well-established phenomenon, with the reaction proceeding via a suprafacial-suprafacial approach of the diene and dienophile.[1] The formation of endo or exo products is often dictated by secondary orbital interactions, with the endo product typically being the kinetically favored isomer. However, steric hindrance from the substituents on the pyrone ring may influence this preference.

Experimental Protocols

Synthesis of 3-Bromo-4-methoxy-6-methyl-2-pyrone

The starting material, 3-bromo-4-methoxy-6-methyl-2-pyrone, can be prepared from commercially available 4-hydroxy-6-methyl-2-pyrone (triacetic acid lactone) through a two-step sequence of bromination and methylation.

Step 1: Bromination of 4-hydroxy-6-methyl-2-pyrone

This procedure is adapted from known bromination methods for similar pyrone systems.[6]

  • Reagents and Materials:

    • 4-hydroxy-6-methyl-2-pyrone

    • N-Bromosuccinimide (NBS)

    • Carbon tetrachloride (or a suitable alternative solvent)

    • Benzoyl peroxide (initiator)

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

    • Heating mantle

  • Protocol:

    • To a solution of 4-hydroxy-6-methyl-2-pyrone (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (1.1 eq).

    • Add a catalytic amount of benzoyl peroxide.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

    • Upon completion, cool the mixture to room temperature and filter off the succinimide byproduct.

    • Concentrate the filtrate under reduced pressure to yield the crude 3-bromo-4-hydroxy-6-methyl-2-pyrone, which can be purified by recrystallization or column chromatography.

Step 2: Methylation of 3-bromo-4-hydroxy-6-methyl-2-pyrone

This methylation can be achieved using standard procedures.[7]

  • Reagents and Materials:

    • 3-bromo-4-hydroxy-6-methyl-2-pyrone

    • Methyl iodide

    • Potassium carbonate

    • Acetone (or DMF)

    • Round-bottom flask with a magnetic stirrer

  • Protocol:

    • To a solution of 3-bromo-4-hydroxy-6-methyl-2-pyrone (1.0 eq) in acetone, add potassium carbonate (1.5 eq) and methyl iodide (1.2 eq).

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction by TLC.

    • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • The crude product can be purified by column chromatography to afford 3-bromo-4-methoxy-6-methyl-2-pyrone.

General Protocol for Diels-Alder Reaction

The following is a general procedure that can be optimized for specific dienophiles.

  • Reagents and Materials:

    • 3-bromo-4-methoxy-6-methyl-2-pyrone

    • Dienophile (e.g., N-ethylmaleimide, dimethyl acetylenedicarboxylate, styrene)

    • High-boiling point solvent (e.g., toluene, xylene, or o-dichlorobenzene)

    • Round-bottom flask or sealed tube

    • Reflux condenser (if not in a sealed tube)

    • Magnetic stirrer and heating source

  • Protocol:

    • In a suitable reaction vessel, dissolve 3-bromo-4-methoxy-6-methyl-2-pyrone (1.0 eq) and the dienophile (1.0 - 2.0 eq) in the chosen solvent.

    • Heat the reaction mixture to the desired temperature (typically ranging from 80 °C to 180 °C) and monitor the reaction progress by TLC or GC-MS.

    • For volatile dienophiles or reactions requiring higher temperatures, a sealed tube is recommended.

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude cycloadduct can be purified by column chromatography on silica gel or recrystallization.

Visualization of the General Workflow

G cluster_synthesis Synthesis of Diene cluster_da Diels-Alder Reaction cluster_post Post-Cycloaddition Modification start 4-hydroxy-6-methyl-2-pyrone bromo Bromination (NBS) start->bromo methyl Methylation (CH3I, K2CO3) bromo->methyl diene 3-bromo-4-methoxy-6-methyl-2-pyrone methyl->diene reaction [4+2] Cycloaddition (Heat, Solvent) diene->reaction dienophile Dienophile dienophile->reaction adduct Bicyclic Lactone Adduct reaction->adduct decarboxylation Decarboxylation (Heat) adduct->decarboxylation further_functionalization Further Functionalization (e.g., via C-Br bond) adduct->further_functionalization aromatization Aromatization decarboxylation->aromatization

Caption: General workflow for the synthesis and application of 3-bromo-4-methoxy-6-methyl-2-pyrone in Diels-Alder reactions.

Application Notes: Synthetic Utility in Drug Discovery and Natural Product Synthesis

The bicyclic lactone adducts derived from the Diels-Alder reaction of 3-bromo-4-methoxy-6-methyl-2-pyrone are valuable synthetic intermediates. Their densely functionalized nature allows for rapid access to a variety of molecular scaffolds of interest in medicinal chemistry and natural product synthesis.

Access to Substituted Cyclohexenes and Aromatics

A common and highly useful transformation of the primary Diels-Alder adducts of 2-pyrones is their thermal decarboxylation. Loss of carbon dioxide via a retro-Diels-Alder reaction of the bicyclic lactone furnishes a substituted cyclohexadiene.[3] Depending on the substitution pattern and reaction conditions, this intermediate can either be isolated or undergo further transformations, such as aromatization, to yield highly substituted benzene derivatives. This strategy has been employed in the synthesis of various natural products.[8]

The Bromo Substituent as a Synthetic Lever

The bromine atom at the 3-position of the starting pyrone is carried through the cycloaddition and remains in the resulting adduct. This halogen provides a versatile handle for a wide array of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[9] This allows for the introduction of diverse aryl, vinyl, and alkynyl groups, dramatically increasing the molecular complexity and enabling the construction of extensive compound libraries for drug discovery screening.

Asymmetric Catalysis

While this guide focuses on the thermal, non-catalyzed Diels-Alder reaction, it is important to note the potential for developing asymmetric variants. The use of chiral Lewis acids or organocatalysts can promote enantioselective cycloadditions of 2-pyrones, providing access to chiral building blocks.[10][11][12] The development of such catalytic systems for 3-bromo-4-methoxy-6-methyl-2-pyrone would be a significant advancement, further enhancing its synthetic utility.

Data Summary

The following table provides a hypothetical summary of expected outcomes for the Diels-Alder reaction of 3-bromo-4-methoxy-6-methyl-2-pyrone with various dienophiles, based on general principles of 2-pyrone reactivity. Experimental validation is required.

DienophileReaction TypeExpected Major ProductPotential Yield RangeKey Features of Adduct
N-ethylmaleimideNormal DemandEndo-adductGood to ExcellentBicyclic lactone with succinimide moiety
Dimethyl acetylenedicarboxylateNormal DemandAromatized product after decarboxylationModerate to GoodHighly substituted aromatic diester
Ethyl vinyl etherInverse DemandBicyclic lactoneModerateDensely functionalized oxabicyclo[2.2.2]octene
StyreneNormal/Inverse AmbivalentMixture of regioisomersModeratePhenyl-substituted bicyclic lactone

Conclusion

3-Bromo-4-methoxy-6-methyl-2-pyrone is a highly promising, yet underutilized, diene for Diels-Alder reactions. Its unique substitution pattern offers a balance of reactivity and functionality that can be exploited for the efficient synthesis of complex molecular architectures. The protocols and insights provided in this guide are intended to serve as a starting point for researchers to explore the full potential of this versatile building block in their synthetic endeavors, from fundamental methodology development to the synthesis of novel therapeutic agents and natural products.

References

  • On the mechanism of retro-Diels–Alder reaction of partially saturated 2-pyrones to produce biorenewable chemicals. RSC Publishing. Available at: [Link]

  • Asymmetric Diels-Alder Reactions of 2-Pyrones with a Bifunctional Organic Catalyst. PMC. Available at: [Link]

  • Understanding the Mechanism of Diels–Alder Reactions with Anionic Dienophiles: A Systematic Comparison of [ECX]− (E = P, As; X = O, S, Se) Anions. ACS Publications. Available at: [Link]

  • Assessment on facile Diels–Alder approach of α-pyrone and terpenoquinone for the expedient synthesis of various natural scaffolds. PMC. Available at: [Link]

  • Inverse-Electron-Demand Diels–Alder Reactions of 2-Pyrones: Bridged Lactones and Beyond. Chemistry – A European Journal, 2021. Available at: [Link]

  • Selected transformations of pyrone Diels–Alder products to afford additional compounds of value. ResearchGate. Available at: [Link]

  • Diels‐Alder reaction of 2‐pyrone with alkyne or alkene. ResearchGate. Available at: [Link]

  • Diels–Alder reaction. Wikipedia. Available at: [Link]

  • Pyrone Biomonitored Synthesis. SciELO. Available at: [Link]

  • Brominated derivatives of 4‐hydroxy‐ and 4‐methoxy‐6‐methyl‐2H‐pyran‐2‐ones. ResearchGate. Available at: [Link]

  • Asymmetric Inverse-Electron-Demand Diels–Alder Reactions of 2-Pyrones by Lewis Acid Catalysis. Synlett, 2021. Available at: [Link]

  • (PDF) Diels-Alder Cycloadditions of 2-Pyrones and 2-Pyridones. ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis of 2-Pyrones. MDPI. Available at: [Link]

  • 2-Pyrone synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 3-Bromo-2-ethoxy-4-methyl-3,4-dihydro-2H-pyran-6-amide. SciSpace. Available at: [Link]

  • The Diels-Alder Reaction. Master Organic Chemistry. Available at: [Link]

  • Inverse electron demand Diels-Alder reactions of 3-carbomethoxy-2-pyrones. Controlled introduction of oxygenated aromatics: benzene, phenol, catechol, resorcinol, and pyrogallol annulation. Regiospecific total synthesis of sendaverine and a preparation of 6,7-benzomorphans. The Journal of Organic Chemistry, 1984. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilizing Methoxy-2-Pyrone Derivatives

Ticket ID: #PYR-4OME-STAB Subject: Prevention of Unintended Hydrolysis and Demethylation in 2-Pyrone Scaffolds Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PYR-4OME-STAB Subject: Prevention of Unintended Hydrolysis and Demethylation in 2-Pyrone Scaffolds Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Root Cause Analysis

The Issue: Researchers frequently report the "disappearance" of the methoxy signal (approx.


 3.8-4.0 ppm in 

H NMR) or the complete degradation of the 2-pyrone core during workup and purification.

The Chemistry: The 4-methoxy-2-pyrone system is not a simple ether; it is a vinylogous ester . The methoxy group is electronically conjugated to the lactone carbonyl. This creates two distinct failure modes based on pH:

  • Acidic Conditions (Demethylation): The pyrone ring is electron-deficient. Protons attack the ether oxygen or the carbonyl, facilitating water attack and loss of the methyl group as methanol, yielding the thermodynamically stable 4-hydroxy-2-pyrone (or its tautomeric pyridone-like form).

  • Basic Conditions (Ring Opening): The C2 carbonyl is highly electrophilic. Hydroxide or alkoxide bases attack here first, opening the lactone ring to form acyclic carboxylates, often irreversibly.

Diagnostic Workflow

Use this decision tree to identify the source of your instability.

TroubleshootingFlow Start Start: Product Loss/Degradation CheckNMR Check 1H NMR: Is the OMe peak (~3.9 ppm) gone? Start->CheckNMR CheckRing Check 1H NMR: Are alkene protons shifted/gone? CheckNMR->CheckRing No (OMe present but messy) AcidIssue Diagnosis: Acid-Catalyzed Hydrolysis (Demethylation) CheckNMR->AcidIssue Yes (OMe missing, Ring intact) BaseIssue Diagnosis: Nucleophilic Ring Opening (Lactone Hydrolysis) CheckRing->BaseIssue Signals Broad/Shifted SilicaIssue Diagnosis: Silica Gel Acidity AcidIssue->SilicaIssue Did it degrade on the column?

Figure 1: Diagnostic logic for identifying the mode of pyrone failure.

Critical Failure Mode: Acid-Catalyzed Hydrolysis

This is the most common cause of methoxy group loss, often occurring silently during purification.

The Mechanism

In the presence of even weak acids (like those on the surface of silica gel), the reaction proceeds as follows:

  • Protonation of the carbonyl oxygen increases electrophilicity at C4.

  • Water attacks C4.

  • Methanol is eliminated, collapsing to the 4-hydroxy-2-pyrone.

Protocol A: Neutralizing Silica Gel (Mandatory for Methoxy-Pyrones)

Standard silica gel is slightly acidic (pH 4-5). This is sufficient to demethylate sensitive vinylogous esters.

Step-by-Step Neutralization:

  • Prepare Slurry: Mix your silica gel with the non-polar component of your eluent (e.g., Hexanes).

  • Add Buffer: Add 1% to 2% Triethylamine (Et

    
    N)  relative to the total solvent volume.
    
    • Example: For 500 mL eluent, add 5-10 mL Et

      
      N.
      
  • Equilibrate: Stir the slurry for 5 minutes.

  • Pack Column: Pour the slurry into the column.

  • Flush: Flush with 2 column volumes of the pure eluent (without Et

    
    N) if your compound is base-sensitive, OR keep 0.5% Et
    
    
    
    N in the mobile phase if the compound tolerates it.

Validation: Spot a TLC plate. If the spot streaks or stays at the baseline compared to a neutral alumina plate, your silica is still too acidic.

Protocol B: Managing Solvent Acidity

Chloroform (


) naturally decomposes to form HCl and Phosgene over time.
  • Action: Always filter

    
     through a small plug of basic alumina before NMR analysis of sensitive pyrones.
    
  • Alternative: Use

    
     (Benzene-d6) or Acetone-d6 for analysis.
    

Critical Failure Mode: Nucleophilic Ring Opening

2-Pyrones are "masked" dienoic acids. Strong bases (


, 

) do not just deprotonate; they destroy the ring.
The Mechanism

Nucleophiles attack the C2 carbonyl. This breaks the C-O bond, resulting in an acyclic enolate/carboxylate. While sometimes reversible with acid workup, this often leads to polymerization or rearrangement.

Protocol C: Safe Workup Conditions

Avoid standard strong base washes (e.g., 1M NaOH) to remove impurities.

ReagentRisk LevelRecommendation
NaOH / KOH Critical DO NOT USE. Causes immediate ring opening.
Sat. NaHCO

ModerateUse only if rapid and cold (0°C).
Phosphate Buffer (pH 7) SafePreferred. Wash organic layers with neutral buffer.
Brine SafeStandard drying method.

Mechanistic Visualization

Understanding the competing pathways is crucial for selecting the right protecting groups and conditions.

Mechanism Pyrone 4-Methoxy-2-Pyrone Protonated Oxonium Intermediate Pyrone->Protonated + H+ (Acid) Acyclic Acyclic Carboxylate (Ring Opened) Pyrone->Acyclic + OH- (Base) Hydroxy 4-Hydroxy-2-Pyrone (Demethylated) Protonated->Hydroxy + H2O, - MeOH

Figure 2: Competing degradation pathways. Acid attacks the ether (demethylation); Base attacks the lactone (ring opening).

Frequently Asked Questions (FAQ)

Q: Can I use Methanol (MeOH) as a solvent for recrystallization? A: Proceed with caution. While MeOH is generally safe, prolonged heating of 2-pyrones in alcohols can lead to trans-esterification or Michael addition at C6 if the ring is highly activated. Acetonitrile or Toluene/Hexane mixtures are safer alternatives.

Q: My compound decomposes on the rotavap. Why? A: Heating a water-bath above 40°C while concentrating an acidic solution (even trace acid from the reaction) accelerates hydrolysis.

  • Fix: Quench all reactions to pH 7 before concentration. Use a cold bath if possible.

Q: Is the methoxy group the best protecting group for the 4-position? A: If you need to deprotect it later, yes. If you need stability, No .

  • Alternative: An Isopropoxy or Benzyloxy group offers higher steric protection against hydrolysis at the ether linkage.

References

  • BenchChem. (2025).[1][2] Technical Support Center: Purification of 2-Pyridinesulfenic Acid Reaction Products (Silica Neutralization Protocols).Link

  • MDPI. (2023). 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application.[3] Molecules.[1][2][4][5][6][7][8][9][10][11][12][13] Link

  • Organic Chemistry Portal. (2019). 2-Pyrone Synthesis and Reactivity Profiles.Link

  • Royal Society of Chemistry. (2022). Development of a flow process for an easy and fast access to 2-pyrone derivatives.Link

  • National Institutes of Health (PubMed). (2004). Kinetics of hydrolysis of 4-methoxy-2-pyrone derivatives in aqueous solutions.Link

Sources

Optimization

Technical Support Hub: Troubleshooting C3-Bromo-2-Pyrone Cross-Coupling

Status: Active Ticket ID: PYR-C3-XCOUP Assigned Specialist: Senior Application Scientist, Heterocycle Functionalization Unit Executive Summary: The C3 Reactivity Paradox You are likely experiencing stalled conversion (<1...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: PYR-C3-XCOUP Assigned Specialist: Senior Application Scientist, Heterocycle Functionalization Unit

Executive Summary: The C3 Reactivity Paradox

You are likely experiencing stalled conversion (<10% yield) or complete substrate decomposition when attempting to cross-couple at the C3 position of 2-pyrone.

The Core Issue: The C3 position of 2-pyrone presents a unique "frustrated" chemical environment. While the adjacent carbonyl group inductively withdraws electron density (theoretically activating the C-Br bond for oxidative addition), it simultaneously creates two fatal problems:

  • Lactone Instability: The 2-pyrone ring is an "ester in disguise." Standard bases used in Suzuki couplings (NaOH, KOH, NaOEt) act as nucleophiles, attacking the C2 carbonyl and causing ring-opening (decomposition) before coupling occurs.

  • Catalyst Sequestration: The C2-carbonyl oxygen and the C3-bromine can act as a chelating motif, locking the Palladium center into a stable, non-reactive complex, preventing the catalytic cycle from progressing.

This guide provides the diagnostic logic and "rescue protocols" to overcome these barriers.

Module 1: Diagnostic Logic (Root Cause Analysis)

Before changing reagents, identify which failure mode is dominating your reaction.

Symptom A: The "Black Box" (No Reaction)
  • Observation: Starting material (SM) is recovered unchanged. Catalyst precipitates as Pd-black immediately.

  • Cause: Oxidative Addition Failure. The C3-Br bond is sterically crowded by the C2-carbonyl. Standard ligands (PPh3) are not electron-rich or bulky enough to force the Pd(0) into this bond.

  • Fix: Switch to bulky, electron-rich Buchwald ligands (e.g., XPhos , SPhos ) or bidentate ligands with wide bite angles (DPEphos ).

Symptom B: The "Vanishing Act" (Decomposition)
  • Observation: SM is consumed, but no product forms. TLC/LCMS shows a streak or polar baseline material.

  • Cause: Ring Opening. Your base is too nucleophilic (e.g., hydroxide, alkoxide) or the reaction temperature is too high, triggering a Diels-Alder dimerization.

  • Fix: Switch to non-nucleophilic bases (Cs₂CO₃ , K₃PO₄ ) or anhydrous fluoride sources (CsF ). Lower temperature and extend reaction time.

Module 2: The Decision Matrix (Visualized)

The following diagram maps the critical decision pathways for rescuing your reaction.

PyroneTroubleshooting Start START: Low Yield at C3 CheckSM Check Starting Material (SM) Status Start->CheckSM SM_Rec SM Recovered (No Rxn) CheckSM->SM_Rec >80% SM left SM_Dec SM Consumed (Decomposition) CheckSM->SM_Dec No SM, No Product Diag_OA Diagnosis: Oxidative Addition Failure (Steric/Electronic Deactivation) SM_Rec->Diag_OA Diag_RO Diagnosis: Lactone Ring Opening (Nucleophilic Attack at C2) SM_Dec->Diag_RO Sol_Ligand SOLUTION: Ligand Switch Use XPhos or SPhos (Force Oxidative Addition) Diag_OA->Sol_Ligand Sol_Base SOLUTION: Base Switch Use Cs2CO3 or CuTC (Prevent Hydrolysis) Diag_RO->Sol_Base

Caption: Decision tree separating steric/electronic failures (left branch) from chemical instability failures (right branch).

Module 3: Rescue Protocols

Do not rely on "standard" Suzuki conditions (Pd(PPh₃)₄ / Na₂CO₃ / DME / Water). For C3-pyrones, those conditions are often fatal.

Protocol A: The "Anhydrous Rescue" (Suzuki-Miyaura)

Best for: Boronic acids that are prone to protodeboronation or substrates sensitive to hydrolysis.

The Logic: Eliminating water prevents hydroxide formation. Using CsF (Cesium Fluoride) activates the boronic acid via the "fluoride pathway" rather than the "hydroxide pathway," sparing the lactone ring.

ComponentRecommendationWhy?
Catalyst Pd(OAc)₂ (5 mol%) + XPhos (10 mol%)XPhos is bulky enough to prevent Pd-chelation by the pyrone oxygen and electron-rich enough to insert into the C3-Br bond.
Solvent 1,4-Dioxane (Anhydrous)High boiling point, coordinates weakly to stabilize cationic Pd intermediates.
Base CsF (2.0 - 3.0 equiv)Activates boronate without attacking the lactone.
Temp 80 °CHigh enough for turnover, low enough to avoid Diels-Alder dimerization.

Step-by-Step:

  • Charge a reaction vial with 3-bromo-2-pyrone (1.0 equiv), Boronic Acid (1.5 equiv), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and CsF (2.5 equiv).

  • CRITICAL: Cap and purge with Argon/Nitrogen for 15 minutes. Oxygen is the enemy of electron-rich ligands like XPhos.

  • Add anhydrous 1,4-Dioxane (0.1 M concentration) via syringe.

  • Heat to 80 °C for 12–18 hours.

Protocol B: The "Neutral" Alternative (Liebeskind-Srogl)

Best for: Extremely sensitive pyrones that decompose even with mild carbonate bases.

The Logic: This protocol uses CuTC (Copper(I) thiophene-2-carboxylate) to facilitate transmetallation under neutral conditions. It bypasses the need for a base entirely.

ComponentRecommendationWhy?
Catalyst Pd(PPh₃)₄ (5 mol%)Standard Pd(0) source.
Co-Catalyst CuTC (1.5 equiv)Mediates the transfer of the organic group from Boron/Tin to Palladium.
Solvent THF or DMFPolar aprotic solvents support the copper mechanism.
Base NONE The reaction is base-free, preserving the pyrone ring.

Step-by-Step:

  • Use a Boronic Acid or Stannane coupling partner.

  • Combine substrate, coupling partner, Pd(PPh₃)₄, and CuTC in a vial.

  • Degas thoroughly.

  • Add THF.[1]

  • Heat to 50–60 °C. (Note: This reaction often proceeds at lower temperatures).

Module 4: Frequently Asked Questions (FAQs)

Q: Why does my reaction turn black immediately? A: This is "Pd-Black" precipitation. It means your ligand is dissociating from the Palladium before oxidative addition can occur. The C3-position is sterically hindered; if the ligand falls off, the naked Palladium aggregates. Solution: Increase the Ligand:Metal ratio to 2:1 or 3:1, or switch to a bidentate ligand like dppf or Xantphos which holds the metal more tightly.

Q: Can I use Stille coupling instead? A: Yes, and often it is superior for 2-pyrones because it is neutral. However, the toxicity of organotin reagents is a drawback. If you use Stille, adding CuI (10 mol%) and CsF often accelerates the reaction significantly (the "Copper effect" described by Farina and Corey).

Q: I see a new spot on TLC, but it's not my product. What is it? A: If it is very polar (low Rf), it is likely the ring-opened acid. If it is non-polar and you are heating above 100°C, it might be a [2+2] photodimer or a Diels-Alder dimer . 2-Pyrones are dienes; they will react with themselves if the cross-coupling is too slow. Keep the temperature below 90°C.

References & Authority

  • Mechanistic Insight on 2-Pyrone Coupling:

    • Fairlamb, I. J. S., et al.[2][3][4] "Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone." Org.[4][5] Biomol. Chem., 2006, 4 , 1213-1221.

    • Significance: Establishes the reactivity hierarchy of halopyrones and the impact of Pd-coordination.

  • Prevention of Ring Opening:

    • Burns, M. J., Fairlamb, I. J. S., et al.[3] "Total Synthesis and Stereochemical Revision of Phacelocarpus 2-Pyrone A." Chem. Eur. J., 2015, 21 , 18905.[3]

    • Significance: Demonstrates the use of mild, specific conditions to preserve the pyrone lactone during complex coupling steps.

    • [3]

  • Base-Free Methodologies (Liebeskind-Srogl):

    • Villalobos, J. M., Srogl, J., Liebeskind, L. S. "A New Paradigm for Carbon-Carbon Bond Formation: Cross-Coupling of Organometallic Reagents with Thioesters." J. Am. Chem. Soc., 2007, 129 , 15734.

    • Significance: Foundational text for CuTC-mediated couplings, essential for base-sensitive substrates like pyrones.

  • General Reactivity of 2-Pyrones:

    • McGlacken, G. P., Fairlamb, I. J. S.[2][6] "2-Pyrone natural products and mimetics: isolation, characterisation and biological activity."[2] Nat. Prod. Rep., 2005, 22 , 369-385.[2]

    • Significance: Comprehensive review of pyrone stability and reactivity patterns.

Sources

Troubleshooting

stability of 3-bromo-4-methoxy-6-methyl-2H-pyran-2-one under basic conditions

Technical Support Center: Stability of 3-Bromo-4-methoxy-6-methyl-2H-pyran-2-one Part 1: Executive Summary Core Directive: 3-Bromo-4-methoxy-6-methyl-2H-pyran-2-one is fundamentally unstable in aqueous basic conditions....

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability of 3-Bromo-4-methoxy-6-methyl-2H-pyran-2-one

Part 1: Executive Summary

Core Directive: 3-Bromo-4-methoxy-6-methyl-2H-pyran-2-one is fundamentally unstable in aqueous basic conditions.

Users frequently encounter catastrophic yield loss during purification when subjecting this compound to standard basic workups (e.g., NaHCO₃, NaOH washes). The 2-pyrone (α-pyrone) core functions chemically as a cyclic ester (lactone). In the presence of hydroxide or alkoxide bases, the ring undergoes rapid nucleophilic attack at the C2 carbonyl, leading to irreversible ring opening. The presence of the electron-withdrawing bromine atom at the C3 position significantly increases the electrophilicity of the carbonyl, accelerating this hydrolysis compared to non-halogenated analogs.

Part 2: Technical Deep Dive & Mechanism

The Instability Mechanism

To understand the handling requirements, one must understand the degradation pathway. The 2-pyrone ring is an unsaturated lactone. While it possesses some aromatic character, it retains significant ester-like reactivity.

  • Nucleophilic Attack: The hydroxide ion (OH⁻) attacks the electrophilic C2 carbonyl carbon.

  • Electronic Acceleration: The C3-Bromine atom is an electron-withdrawing group (EWG). It pulls electron density away from the C2 carbonyl, making it "hotter" (more positive) and more susceptible to nucleophilic attack than the parent 4-methoxy-6-methyl-2-pyrone.

  • Ring Opening: The tetrahedral intermediate collapses, breaking the C-O bond of the lactone.

  • Salt Formation: The resulting acyclic species is a carboxylate salt of a substituted 5-hydroxy-2,4-pentadienoic acid. This species is highly water-soluble and will partition into the aqueous layer, leading to apparent "disappearance" of the product from the organic phase.

Visualizing the Degradation Pathway

G Pyrone 3-Bromo-4-methoxy- 6-methyl-2-pyrone (Organic Soluble) OH_Attack Nucleophilic Attack (OH⁻ at C2) Pyrone->OH_Attack + Base (aq) Intermediate Tetrahedral Intermediate OH_Attack->Intermediate RingOpen Ring Opening (Lactone Cleavage) Intermediate->RingOpen Fast AcyclicSalt Acyclic Carboxylate Salt (Water Soluble / Yellow) RingOpen->AcyclicSalt Irreversible

Figure 1: The irreversible hydrolysis pathway of 3-bromo-4-methoxy-6-methyl-2H-pyran-2-one in basic media.

Part 3: Troubleshooting Guide (FAQ)

Q1: I washed my reaction mixture with saturated NaHCO₃ to remove acid, and my product yield dropped by 80%. What happened? A: You likely hydrolyzed your product. Even a weak base like sodium bicarbonate (pH ~8.5) can open the pyrone ring, especially with the activating bromine substituent. The ring-opened carboxylate is water-soluble and was discarded with your aqueous wash.

  • Corrective Action: Avoid basic washes. Quench reactions with water or brine. If acid neutralization is strictly necessary, use a phosphate buffer at pH 6.0–7.0, or perform a rapid, cold wash and immediately separate layers.

Q2: Upon adding base, my colorless reaction solution turned bright yellow/orange. Is this normal? A: This is a diagnostic sign of ring opening. The acyclic degradation product (a derivative of 5-hydroxy-2,4-pentadienoic acid) is a highly conjugated system, often appearing yellow or orange in solution.

  • Status: The reaction has likely degraded.[1] Check LC-MS for the mass of the hydrolyzed product (M+18 or M+Na adducts of the acid).

Q3: Can I use potassium carbonate (K₂CO₃) in acetone or DMF for an alkylation reaction on this scaffold? A: Proceed with extreme caution. While anhydrous bases are less aggressive than aqueous hydroxides, trace water in the solvent or base can initiate hydrolysis. Furthermore, the methoxy group at C4 can act as a leaving group in S_NAr-type reactions (vinylogous substitution) with strong nucleophiles, though ring opening usually predominates.

  • Recommendation: Use non-nucleophilic organic bases like DIPEA or 2,6-lutidine if basicity is required. If an inorganic base is mandatory, ensure strictly anhydrous conditions.

Q4: Is the compound stable in pyridine? A: Generally, yes. Pyridine is a weak, non-nucleophilic base (in this context) and is often used as a solvent for pyrone functionalization. However, avoid prolonged heating in wet pyridine.

Part 4: Stability Data & Protocols

Comparative Stability Table
ConditionStability RatingObserved Outcome
1M NaOH (aq) Critical Failure Rapid hydrolysis (< 5 mins). Complete loss of material to aqueous phase.
Sat. NaHCO₃ (aq) Poor Slow to moderate hydrolysis. Yield loss depends on contact time.
1M HCl (aq) Moderate/Good 2-Pyrones are generally more stable to acid than base. Protonation of the carbonyl oxygen does not lead to immediate ring opening.
Triethylamine (in DCM) Good Stable at room temperature.
Water (Neutral) Good Stable for workup durations.
Recommended Handling Protocol

1. Workup Procedure (The "Safe" Method):

  • Quench: Pour reaction mixture into brine or water .

  • Extraction: Extract immediately with Ethyl Acetate or DCM.

  • Washing: Wash organic layer only with brine. Do not use NaOH, NaHCO₃, or NH₄Cl (if pH > 7).

  • Drying: Dry over anhydrous Na₂SO₄ or MgSO₄.

  • Concentration: Evaporate solvent below 40°C.

2. Storage:

  • Store solid material at -20°C.

  • Keep under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption.

  • Protect from light (halogenated heterocycles can be photosensitive).

3. Reaction Optimization:

  • If a reaction requires basic conditions (e.g., Suzuki coupling), use anhydrous bases like Cs₂CO₃ or K₃PO₄ in dry solvents (Dioxane, Toluene). Avoid aqueous co-solvent systems if possible, or minimize the water ratio.

References

  • General Reactivity of 2-Pyrones

    • Title: 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application.[2][3]

    • Source: MDPI, Molecules 2023.
    • Context: Discusses the susceptibility of the lactone ring to hydrolysis and the reactivity of 4-hydroxy/methoxy deriv
    • URL:[Link]

  • Nucleophilic Attack on Pyrones

    • Title: 4-Hydroxy-6-alkyl-2-pyrones as nucleophilic coupling partners in Mitsunobu reactions and oxa-Michael additions.[3]

    • Source: Beilstein Journal of Organic Chemistry, 2014.
    • Context: Highlights the acidic nature of the parent compounds and the necessity of controlling basicity during functionalization to prevent degrad
    • URL:[Link]

  • Synthesis & Precursors

    • Title: Brominated derivatives of 4-hydroxy- and 4-methoxy-6-methyl-2H-pyran-2-ones.[2]

    • Source: ResearchG
    • Context: confirms the existence and synthetic handling of these specific brominated analogs, implying specific stability constraints during isol
    • URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Bromination Regioselectivity for 6-Methyl-2-Pyrone Derivatives

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges regarding the regioselective functionalization of 2-pyrone scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges regarding the regioselective functionalization of 2-pyrone scaffolds. 6-Methyl-2-pyrone derivatives, such as 4-hydroxy-6-methyl-2-pyrone (triacetic acid lactone), are highly versatile building blocks in drug development and natural product synthesis. However, controlling whether bromination occurs at the C-3 position, the C-5 position, or the C-6 methyl group requires precise mechanistic control over your reaction conditions.

This guide provides field-proven troubleshooting insights, self-validating protocols, and mechanistic causality to ensure your syntheses succeed on the first attempt.

Mechanistic Workflow: Regioselectivity Decision Matrix

Before beginning your synthesis, it is critical to align your target position with the correct reaction mechanism (electrophilic vs. radical) and substrate protection strategy.

BrominationWorkflow Start 6-Methyl-2-Pyrone Derivatives Decision Target Bromination Site? Start->Decision C3 C-3 Position (Electrophilic) Decision->C3 High Nucleophilicity C5 C-5 Position (Steric/Blocked) Decision->C5 Direct/Decarboxylation C6 C-6 Methyl (Radical) Decision->C6 Allylic/Benzylic Proto3 NBS (1.0 eq) or Br2 Polar Solvent (MeCN) 0°C to RT C3->Proto3 Proto5 Bromo-decarboxylation NBS + LiOAc Aqueous CH3CN C5->Proto5 Proto6 NBS + AIBN/Light Radical Conditions Reflux in CCl4 C6->Proto6

Decision matrix for regioselective bromination of 6-methyl-2-pyrone derivatives.

Troubleshooting FAQs: Mechanistic Causality & Solutions

Q1: Why does direct bromination of 4-hydroxy-6-methyl-2-pyrone exclusively yield the C-3 bromide, and how do I prevent over-bromination? Causality: The C-3 position is highly nucleophilic due to the strong resonance electron-donation from the adjacent C-4 hydroxyl group[1]. Electrophilic halogenation using N-bromosuccinimide (NBS) naturally funnels to this site. Over-bromination (yielding di-bromo species) occurs when the local concentration of the brominating agent is too high or the temperature exceeds 0 °C, leading to secondary reactions[2]. Solution: Maintain strict 1.0 equivalent stoichiometry of NBS, utilize a polar aprotic solvent (e.g., acetonitrile) to stabilize the polar transition state, and perform the addition dropwise at 0 °C.

Q2: I need to functionalize the C-6 methyl group. Why is my radical bromination failing or yielding C-3 byproducts? Causality: Electrophilic aromatic substitution is kinetically faster than radical propagation. If the C-3 position is unprotected (e.g., a free C-4 OH is present), trace electrophilic bromine will preferentially attack C-3 even under radical conditions[3]. To target the allylic/benzylic-like C-6 methyl group, the mechanism must be strictly radical (Wohl-Ziegler bromination)[1]. Solution: You must first protect the C-4 hydroxyl group (e.g., as a methyl ether or tosylate) to dampen the nucleophilicity of the pyrone ring. Then, use NBS with a radical initiator like azobisisobutyronitrile (AIBN) under thermal reflux or UV irradiation in a non-polar solvent.

Q3: Direct electrophilic bromination at C-5 is failing. What is the alternative? Causality: The C-5 position of the 2-pyrone ring is electronically deactivated compared to C-3. Attempting to force direct C-5 bromination often leads to complex mixtures or degradation[4]. Solution: The most reliable method is to synthesize a 2-pyrone-5-carboxylic acid precursor and subject it to a Hunsdiecker-type bromo-decarboxylation. Using NBS and lithium acetate (LiOAc) in aqueous acetonitrile smoothly replaces the carboxyl group with a bromine atom[4][5].

Self-Validating Experimental Protocols

Protocol A: Electrophilic C-3 Monobromination

Targeting the highly nucleophilic C-3 position via controlled electrophilic aromatic substitution.

  • Setup: Dissolve 10 mmol of 4-hydroxy-6-methyl-2-pyrone in 20 mL of anhydrous acetonitrile under an N₂ atmosphere. Cool the flask to 0 °C using an ice bath.

  • Addition: Add 10 mmol of NBS portion-wise over 15 minutes. Causality: Slow addition prevents exothermic temperature spikes that trigger di-bromination pathways.

  • Reaction: Stir for 1 hour at 0 °C, then allow to warm to room temperature.

  • Self-Validation Checkpoint: Monitor via TLC. By ¹H NMR, the disappearance of the characteristic C-3 proton singlet (typically around δ 5.6 ppm) confirms regioselective C-3 substitution[6].

  • Workup: Quench with distilled water, extract with ethyl acetate, wash with brine, and purify via recrystallization from ethanol.

Protocol B: Radical C-6 Methyl Bromination

Targeting the C-6 methyl group via a Wohl-Ziegler radical mechanism.

  • Setup: Dissolve 10 mmol of a C-4 protected pyrone (e.g., 4-methoxy-6-methyl-2-pyrone) in 30 mL of anhydrous CCl₄ or α,α,α-trifluorotoluene.

  • Initiation: Add 11 mmol of NBS and 1 mmol of AIBN.

  • Reaction: Heat the mixture to reflux for 4-6 hours. Causality: Thermal energy decomposes AIBN to generate the requisite radical species, shifting the pathway entirely away from electrophilic substitution.

  • Self-Validation Checkpoint: The reaction mixture will transition from a suspension of dense NBS at the bottom of the flask to floating succinimide at the surface upon completion. In ¹H NMR, the C-6 methyl singlet (δ 2.2 ppm) will shift downfield to a methylene singlet (~δ 4.2 ppm)[1].

  • Workup: Cool to room temperature, filter off the succinimide byproduct, concentrate the filtrate, and purify via flash column chromatography.

Protocol C: C-5 Bromo-Decarboxylation

Targeting the deactivated C-5 position via Hunsdiecker-type decarboxylation.

  • Setup: Suspend 10 mmol of 2-pyrone-5-carboxylic acid in 40 mL of a CH₃CN/H₂O mixture (9:1 v/v).

  • Reagents: Add 25 mmol of LiOAc followed by 25 mmol of NBS.

  • Reaction: Stir at room temperature for 3 hours. Causality: LiOAc acts as a mild base to generate the carboxylate anion, which is highly susceptible to electrophilic attack by NBS, triggering rapid decarboxylation[4].

  • Self-Validation Checkpoint: The physical evolution of CO₂ gas bubbles serves as an immediate, visual confirmation of successful decarboxylation.

  • Workup: Extract with dichloromethane, wash with saturated NaHCO₃, dry over Na₂SO₄, and evaporate to yield the pure 5-bromo-2-pyrone.

Quantitative Data: Regioselectivity & Yield Optimization Matrix

Use the following table to benchmark your expected yields and identify primary byproduct risks based on your chosen regioselectivity target.

Target PositionSubstrate RequirementReagents & CatalystSolvent & TempTypical YieldPrimary Byproduct Risk
C-3 Bromination Unprotected 4-OHNBS (1.0 eq)MeCN, 0 °C70–85%C-3, C-5 Dibromination
C-5 Bromination 5-Carboxylic AcidNBS (2.5 eq), LiOAc (2.5 eq)MeCN/H₂O, RT65–75%Incomplete Decarboxylation
C-6 Methyl Protected 4-OMeNBS (1.1 eq), AIBN (0.1 eq)CCl₄, Reflux50–65%C-3 Bromination (if unprotected)

References

1.[1] Brominated derivatives of 4‐hydroxy‐ and 4‐methoxy‐6‐methyl‐2H‐pyran‐2‐ones. researchgate.net. 1 2.[4] Recent Advances in the Synthesis of 2-Pyrones. nih.gov.4 3.[2] 3-Bromo-4-hydroxy-6-methyl-2H-pyran-2-one. benchchem.com. 2 4.[3] Towards the Total synthesis of Phacelocarpus- 2-pyrone A. core.ac.uk. 3 5.[6] Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. arabjchem.org. 6 6.[5] One step preparation of bromo-2-pyrones via bromo-decarboxylation of 2-pyrone-carboxylic acids. semanticscholar.org. 5

Sources

Troubleshooting

removing unreacted starting material from 3-bromo-2-pyrone product

Topic: Removing Unreacted Starting Material (2-Pyrone) from 3-Bromo-2-Pyrone Ticket ID: PUR-PYR-003 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary The separation of 3-bromo-2-pyrone (Pro...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Unreacted Starting Material (2-Pyrone) from 3-Bromo-2-Pyrone Ticket ID: PUR-PYR-003 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The separation of 3-bromo-2-pyrone (Product) from unreacted 2-pyrone (Starting Material, SM) is a common bottleneck in diene synthesis. While 3,5-dibromo-2-pyrone (over-brominated byproduct) is easily separated due to significant polarity differences, the mono-brominated product and the starting material share similar solubility profiles, often leading to co-elution or "oiling out" during crystallization.

This guide provides a tiered troubleshooting approach, moving from non-destructive chromatographic solutions to scalable crystallization techniques.

Module 1: Diagnostic Hub (Identification)

Before attempting purification, you must quantify the ratio of SM to Product. 2-Pyrone and 3-bromo-2-pyrone are distinct by NMR but can overlap on standard TLC if the solvent system is not optimized.

The "Ghost" Proton (NMR Analysis)

The definitive check is Proton NMR (


H-NMR) . The bromination at the C3 position removes the specific doublet signal associated with the H3 proton of the starting material.
CompoundKey Diagnostic Signal (CDCl

)
MultiplicityNotes
2-Pyrone (SM)

~6.4 ppm (H3)
Doublet (d)Look for this signal. If present, SM is contaminating.
3-Bromo-2-pyrone Absent N/AThe H3 proton is replaced by Bromine.
3-Bromo-2-pyrone

~7.6 - 7.8 ppm (H6)
Doublet of DoubletsDeshielded compared to SM.
TLC Optimization

Standard Hexane:EtOAc mixtures often fail to resolve these species cleanly.

  • Standard System: 5:1 Hexane:EtOAc (Poor separation,

    
    )
    
  • Optimized System: 3:2 Hexane:Dichloromethane (DCM) or 100% DCM .

    • Why: Halogenated solvents interact more favorably with the brominated product, improving resolution on silica.

Module 2: Chromatographic Solutions (The Workhorse)

If your crude mixture contains >10% starting material, chromatography is the only reliable method to recover high-purity material without significant yield loss.

Protocol: The "Gradient Flush" Method

Stationary Phase: Silica Gel (230-400 mesh) Loading: Dissolve crude oil in minimum DCM.[1]

  • Equilibration: Flush column with 100% Hexanes (2 column volumes).

  • Elution A (Removal of non-polar impurities):

    • Run 9:1 Hexane:EtOAc .

    • Elutes: 3,5-Dibromo-2-pyrone (fastest moving,

      
      ).
      
  • Elution B (Target Isolation):

    • Switch to 3:2 Hexane:DCM .

    • Elutes:3-Bromo-2-pyrone (Target,

      
      ).
      
  • Elution C (Flush SM):

    • Switch to 1:1 Hexane:EtOAc .

    • Elutes: Unreacted 2-Pyrone (SM,

      
      ) and 5-bromo isomers.
      

Technical Insight: The switch to DCM (Dichloromethane) in Step 3 is critical. The polarizability of the C-Br bond interacts differently with DCM than EtOAc, effectively "pulling" the product off the silica while the non-halogenated SM lags behind.

Module 3: Crystallization & Precipitation (Scalable Approach)

Issue: Users often report the product "oiling out" (forming a gum) rather than crystallizing when SM is present. Cause: 2-Pyrone acts as a solvent impurity, depressing the melting point of the 3-bromo product (mp 60–65 °C).

The "Anti-Solvent Crash" Protocol

Do not use standard evaporation. Use this displacement method:

  • Dissolution: Dissolve the crude semi-solid in a minimum amount of warm Dichloromethane (DCM) (approx. 35°C).

  • Anti-Solvent Addition: Slowly add Hexane (or Heptane) dropwise with stirring until the solution turns slightly turbid.

    • Ratio: Target a final ratio of roughly 1:3 DCM:Hexane.

  • Nucleation: Add a seed crystal of pure 3-bromo-2-pyrone if available. If not, scratch the inner wall of the flask with a glass rod.

  • Cooling:

    • Allow to cool to Room Temp (20 mins).

    • Move to

      
      C Freezer (Overnight).
      
  • Filtration: Filter the resulting pale yellow needles cold. Wash with cold Hexane.

Why this works: 2-Pyrone is significantly more soluble in Hexane/Heptane than the brominated product. The SM remains in the mother liquor while the product precipitates.

Module 4: Process Logic & Troubleshooting

The following diagram illustrates the decision matrix for purifying the reaction mixture based on impurity profiling.

PurificationLogic Start Crude Reaction Mixture CheckNMR Step 1: 1H-NMR Check (Focus on 6.4 ppm) Start->CheckNMR Decision1 Is H3 doublet present? CheckNMR->Decision1 HighSM High SM (>15%) Decision1->HighSM Yes LowSM Trace SM (<5%) Decision1->LowSM No/Trace Chromatography Method A: Column Chromatography Solvent: Hexane/DCM (3:2) HighSM->Chromatography Crystallization Method B: Anti-Solvent Cryst. DCM + Hexane (-20°C) LowSM->Crystallization PureProduct Pure 3-Bromo-2-Pyrone (Solid, mp 60-65°C) Chromatography->PureProduct Crystallization->PureProduct Recycle Concentrate Mother Liquor & Reprocess Crystallization->Recycle Filtrate

Figure 1: Decision tree for purification based on starting material (SM) load.

Frequently Asked Questions (FAQ)

Q1: Can I use water to wash out the unreacted 2-pyrone? A: Proceed with caution. While 2-pyrone is more water-soluble than the brominated product, pyrones are lactones and are susceptible to hydrolysis (ring-opening) in aqueous conditions, especially if the pH deviates from neutral. If you must wash, use cold, neutral brine and work quickly. Do not use basic washes (NaOH/NaHCO


) as this will destroy your product.

Q2: I see a spot running faster than my product. What is it? A: This is likely 3,5-dibromo-2-pyrone .[1][2] It is a common byproduct if the reaction was run with excess bromine or allowed to overheat. It is much less polar than the mono-bromo product and can be removed by flushing the column with high percentages of Hexane (e.g., 9:1 Hex:EtOAc) before eluting your product.

Q3: My product is turning dark/tarry during evaporation. Why? A: 3-bromo-2-pyrone can be thermally unstable and light-sensitive.

  • Fix: Keep the rotary evaporator bath temperature below 35°C .

  • Fix: Wrap your flask in aluminum foil to protect it from light during storage.

  • Fix: Ensure all acid (HBr byproduct) is removed prior to concentration; residual acid catalyzes decomposition.

References

  • Pirkle, W. H., & Dignan, J. C. (1972). Lithium Diisopropylamide-Induced Elimination Reactions of Vicinal Dihalides. A Synthesis of 2-Pyrones. The Journal of Organic Chemistry.

  • Cho, C. G., et al. (2003). An Improved Preparation of 3-Bromo-2H-pyran-2-one: An Ambiphilic Diene for Diels-Alder Cycloadditions.[3] Synthetic Communications.

  • Afarinkia, K., & Vinader, V. (1992). Diels-Alder cycloadditions of 2-pyrones and 2-pyridones.[2][4] Chemical Reviews.

Sources

Optimization

solvent selection for 3-bromo-4-methoxy-6-methyl-2-pyrone reactions

Technical Support Center: 3-Bromo-4-methoxy-6-methyl-2-pyrone Chemistry Ticket System: Open Agent: Senior Application Scientist Status: Active Introduction: The "Ticket" Approach Welcome to the technical support center f...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Bromo-4-methoxy-6-methyl-2-pyrone Chemistry Ticket System: Open Agent: Senior Application Scientist Status: Active

Introduction: The "Ticket" Approach

Welcome to the technical support center for 3-bromo-4-methoxy-6-methyl-2-pyrone . This molecule is a functionalized derivative of Triacetic Acid Lactone (TAL). Its unique structure—a 2-pyrone core with an electron-donating methoxy group at C4 and an electrophilic bromine at C3—presents a specific set of solubility and reactivity challenges.

Unlike simple aromatics, this pyrone is an "electronic push-pull" system. The lactone core is sensitive to hydrolysis (ring-opening), while the C3-bromide is electronically deactivated by the adjacent C4-methoxy group, often requiring higher energy barriers for oxidative addition in cross-coupling reactions.[1]

Below are the resolved troubleshooting tickets and standard operating procedures (SOPs) designed to navigate these challenges.

Module 1: Solvent Compatibility & Stability Matrix

User Query: "I dissolved my starting material in Methanol/NaOH for a reaction, and the pyrone peak disappeared from the NMR. What happened?"

Diagnosis: You likely triggered a nucleophilic ring-opening or transesterification. The 2-pyrone ring is essentially a cyclic ester. In the presence of strong nucleophiles (OH⁻, OMe⁻) and protic solvents, the ring opens to form acyclic carboxylates.

Solvent Selection Table
Solvent ClassExamplesSuitabilityTechnical Notes
Ethers THF, 1,4-Dioxane, MTBEExcellent Primary choice for Pd-catalyzed couplings. High solubility; inert to the lactone ring.
Chlorinated DCM, ChloroformGood Excellent for workup and low-temp electrophilic substitutions. Avoid in Pd-couplings (slow oxidative addition).
Polar Aprotic DMF, DMSO, DMAcGood (with caution) High solubility.[1] Essential for high-temp reactions (>100°C). Warning: Hard to remove; can coordinate to Pd catalysts.
Alcohols Methanol, EthanolRestricted Risk of Transesterification. Only use under neutral/acidic conditions.[1] Avoid with strong bases.
Hydrocarbons Toluene, HexanesVariable Good for high-temp couplings (Toluene).[1] Poor solubility for the polar pyrone starting material (Hexanes).[1]
Water H₂OBiphasic Only Insoluble.[1] Used only as a co-solvent (e.g., Dioxane/H₂O) for inorganic bases.

Module 2: Troubleshooting Cross-Coupling (Suzuki/Stille)

Ticket #1024: "Suzuki coupling at C3-Br is stalling. I see starting material and Pd-black precipitation."

Root Cause Analysis: The C4-methoxy group is a strong electron donor (resonance effect). It increases electron density at the C3 position, making the C-Br bond less electrophilic.[1] This slows down the Oxidative Addition step (the first step of the catalytic cycle). If the solvent isn't hot enough or the ligand isn't electron-rich enough, the catalyst decomposes (Pd-black) before it can react.[1]

Solution Protocol:

  • Switch Solvent System: Move from THF (reflux ~66°C) to 1,4-Dioxane/Water (4:1) or Toluene (reflux ~100-110°C).[1] The higher temperature is required to overcome the activation energy of the electron-rich C-Br bond.

  • Base Selection: Use K₃PO₄ or Cs₂CO₃ instead of Na₂CO₃.[1] The "Cesium Effect" often improves solubility in organic solvents like Dioxane.

  • Degassing is Critical: Electron-rich pyrones react slowly. Oxygen leakage will kill the catalyst long before the reaction finishes.[1]

Visual Decision Tree: Solvent Selection

SolventSelection Start Select Reaction Type Coupling Pd-Catalyzed Coupling (Suzuki/Stille) Start->Coupling Nucleophilic Nucleophilic Substitution (at C6 or C4) Start->Nucleophilic Workup Extraction / Workup Start->Workup TempCheck Reaction Temp > 80°C? Coupling->TempCheck BaseCheck Is Base Present? Nucleophilic->BaseCheck DCM DCM or Ethyl Acetate Workup->DCM Dioxane Use 1,4-Dioxane/Water (Recommended) TempCheck->Dioxane Yes THF Use THF (Dry) TempCheck->THF No NoAlc AVOID ALCOHOLS Risk: Ring Opening BaseCheck->NoAlc Yes Aprotic Use DMF or DCM NoAlc->Aprotic

Caption: Logical flow for selecting the optimal solvent based on reaction type and thermal requirements.

Module 3: Standard Operating Procedures (SOPs)

SOP-01: Suzuki-Miyaura Coupling of 3-Bromo-4-methoxy-6-methyl-2-pyrone

Target: C3-Arylation without ring opening.

Reagents:

  • Substrate: 3-bromo-4-methoxy-6-methyl-2-pyrone (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃/SPhos (for difficult substrates)[2]

  • Base: K₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv)[1]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio) [2]

Step-by-Step Protocol:

  • Preparation: In a Schlenk tube, combine the pyrone, boronic acid, and base.

  • Solvent Preparation (The Critical Step): In a separate flask, mix 1,4-dioxane and water. Sparge with Argon/Nitrogen for 20 minutes .

    • Why? Removing dissolved oxygen prevents homocoupling of the boronic acid and protects the catalyst.

  • Addition: Add the degassed solvent mixture to the solids under a counter-flow of inert gas.

  • Catalyst Addition: Add the Pd catalyst quickly. Seal the tube immediately.

  • Reaction: Heat to 90°C for 12–18 hours.

    • Note: Do not exceed 100°C if using K₃PO₄ in glass vessels without safety shielding, as pressure builds.[1]

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate.[1][2][3] Wash with Brine.[3] Dry over Na₂SO₄.[3]

    • Purification: 2-Pyrones are often fluorescent.[4] Use a UV lamp to track the product on TLC (usually blue/purple fluorescence).

SOP-02: Avoiding Hydrolysis During Nucleophilic Attack

Target: Substitution at C6-methyl or C4-methoxy without destroying the lactone.

Problem: You want to deprotonate the C6-methyl group to react with an electrophile (e.g., an aldehyde). Risk: Strong bases can attack the C2-carbonyl.

Protocol:

  • Solvent: Use Anhydrous THF (freshly distilled or from a column).

  • Base: Use LDA (Lithium Diisopropylamide) at -78°C .

    • Why? LDA is bulky and less nucleophilic than hydrides or alkoxides, reducing the risk of attacking the carbonyl. The low temperature kinetically favors deprotonation over ring addition.[1]

  • Quench: Quench with saturated NH₄Cl while still cold (-78°C to -20°C) to prevent ring opening during the warming phase.

Frequently Asked Questions (FAQ)

Q1: Can I use Ethanol for recrystallization? A: Yes, but proceed with caution. 3-bromo-4-methoxy-6-methyl-2-pyrone is stable in boiling ethanol if neutral. Do not add any base. If the compound is impure with residual base from a previous step, boiling in ethanol will degrade it. A safer recrystallization solvent is Toluene/Heptane or Ethyl Acetate/Hexanes .

Q2: Why is my yield low when using DMF? A: While DMF is a good solvent for solubility, it can coordinate strongly to Palladium species, sometimes inhibiting the catalytic cycle.[1] Furthermore, removing DMF requires aqueous washes that can hydrolyze the pyrone if the pH drifts.[1] We recommend 1,4-Dioxane as it is easier to remove and interferes less with the catalyst.

Q3: The product is UV-active but not ionizing in Mass Spec (LC-MS). Why? A: Pyrones are often "flyers" in positive mode ESI, but the bromine atom provides a distinct isotopic pattern (1:1 ratio of M and M+2).[1] If ionization is poor, try adding 0.1% Formic Acid to the mobile phase to protonate the carbonyl oxygen, enhancing detection.

References

  • Fairlamb, I. J. S. (2008). "Palladium-catalysed cross-coupling reactions of 2-pyrones." Chemical Society Reviews. Link

    • Context: Definitive guide on coupling positions (C3 vs C5 vs C6) and solvent effects in pyrone chemistry.
  • Cho, C. S., et al. (2000). "Palladium-catalyzed cross-coupling reactions of 3-bromo-2-pyrones with organoboron compounds." Journal of Heterocyclic Chemistry. Link

    • Context: Establishes the Dioxane/Water and Toluene protocols specifically for 3-bromo-2-pyrones.
  • Sherwood, J., et al. (2014). "Solvent effects in palladium catalysed cross-coupling reactions." Green Chemistry. Link

    • Context: Explains the coordination chemistry and why polar aprotic solvents can sometimes inhibit specific Pd-cycles.
  • McGlacken, G. P., & Fairlamb, I. J. S. (2005). "2-Pyrones as versatile building blocks."[5] European Journal of Organic Chemistry. Link

    • Context: Detailed review of nucleophilic sensitivity and ring-opening tendencies of TAL deriv

Sources

Reference Data & Comparative Studies

Validation

13C NMR chemical shifts for 3-bromo-4-methoxy-6-methyl-2H-pyran-2-one

This guide provides a detailed technical comparison of the 13C NMR chemical shifts for 3-bromo-4-methoxy-6-methyl-2H-pyran-2-one , contrasting it with its non-brominated parent and related biosynthetic precursors. Quick...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed technical comparison of the 13C NMR chemical shifts for 3-bromo-4-methoxy-6-methyl-2H-pyran-2-one , contrasting it with its non-brominated parent and related biosynthetic precursors.

Quick Reference: Chemical Shift Summary
CompoundC2 (C=O)C3 (Subst)C4 (C-OMe)C5 (CH)C6 (C-Me)OMeMe
3-Bromo-4-methoxy-6-methyl-2-pyrone 160.8 88.3 (C-Br) 166.8 95.1 162.8 57.3 20.2
Parent (4-Methoxy-6-methyl-2-pyrone)164.887.2 (C-H)171.2100.2161.955.719.7
Precursor (TAL)163.988.1 (C-H)170.5 (C-OH)100.1163.219.4

Introduction: The Structural Context[5]

3-bromo-4-methoxy-6-methyl-2H-pyran-2-one is a functionalized 2-pyrone derivative often used as a scaffold in the synthesis of antimicrobial agents (e.g., clostrindolin) and phytotoxins (e.g., radicinin). Its NMR signature is defined by the electronic interplay between the electron-rich enol ether system (C4-OMe) and the electron-withdrawing bromine atom at C3.

For researchers, the critical diagnostic feature is the C3 resonance . Unlike alkyl halides where


-bromination causes a significant downfield shift (~20-30 ppm), the introduction of bromine at the C3 position of the pyrone ring results in a minimal shift  or even shielding relative to the protonated parent, due to the "Heavy Atom Effect" and the unique conjugation of the lactone ring.

Detailed 13C NMR Data Comparison

The following table synthesizes experimental data (CDCl₃, 125 MHz) to highlight the Substituent Chemical Shift (SCS) effects of bromination.

Table 1: 13C NMR Chemical Shifts (δ ppm in CDCl₃)
Carbon Position3-Bromo Derivative (Target)Parent Compound (H-Analogue)

(Shift Effect)
Mechanistic Explanation
C2 (C=O) 160.8 164.8-4.0 Shielding: Proximity to the electronegative Br (inductive) and steric compression.
C3 (C-Br) 88.3 87.2+1.1 Heavy Atom Effect: The expected downfield inductive shift is counteracted by spin-orbit coupling shielding from Br.
C4 (C-OMe) 166.8 171.2-4.4 Steric/Electronic: Ortho-effect of Br crowds the methoxy group, altering conjugation efficiency.
C5 (CH) 95.1 100.2-5.1 Resonance: Bromine acts as an electron donor into the ring system via resonance, shielding the

-position (C5).
C6 (C-Me) 162.8 161.9+0.9 Minimal Impact: Distant from the substitution site.
-OCH₃ 57.3 55.7+1.6 Deshielding: Slight inductive deshielding from the adjacent bromine.
-CH₃ 20.2 19.7+0.5 Minimal Impact: Distant from the substitution site.

Note on Assignments:

  • C4 vs. C6: C4 is typically the most deshielded carbon in the ring (excluding C2) due to the direct attachment of the oxygen (OMe) and its position in the enone system.

  • C3: The signal at ~88 ppm is characteristic of the electron-rich

    
    -carbon in 4-hydroxy/methoxy pyrones. The lack of a large shift upon bromination is a key identifier—do not look for a C-Br signal in the typical aromatic range (120 ppm).
    

Experimental Workflow & Synthesis Logic

Understanding the origin of the sample is crucial for spectral interpretation. The target compound is typically synthesized via the bromination of the methylated derivative of Triacetic Acid Lactone (TAL).

Synthesis & Derivatization Pathway

G cluster_shifts Key Spectral Changes TAL Triacetic Acid Lactone (TAL) (4-hydroxy-6-methyl-2-pyrone) Parent Parent Compound (4-methoxy-6-methyl-2-pyrone) TAL->Parent Methylation (MeI, K2CO3) Target TARGET (3-bromo-4-methoxy-6-methyl-2-pyrone) Parent->Target Bromination (NBS, CCl4, Reflux) Note1 C4 Shift: 170.5 -> 171.2 ppm Parent->Note1 Note2 C3 Shift: 87.2 -> 88.3 ppm (Heavy Atom Effect) Target->Note2

Figure 1: Synthetic route from Triacetic Acid Lactone (TAL) to the target brominated pyrone, highlighting the step-wise evolution of the chemical scaffold.

Protocol: NMR Acquisition Parameters

To reproduce the data cited above, ensure the following acquisition parameters are met to resolve the quaternary carbons (C2, C4, C6) which may have long relaxation times.

  • Solvent: CDCl₃ (referenced to 77.16 ppm).

  • Frequency: 125 MHz (for 13C) / 500 MHz (for 1H).

  • Pulse Sequence: Standard 1D Carbon with proton decoupling (e.g., zgpg30).

  • Relaxation Delay (D1): Set to ≥ 2.0 seconds . The quaternary carbons at C2, C4, and C6 are slow to relax; a short D1 will suppress their intensity, making assignment difficult.

  • Scans: Minimum 1024 scans for adequate S/N on the quaternary peaks.

Comparative Analysis with Alternatives

When identifying this compound in a mixture, it is vital to distinguish it from potential isomers or byproducts.

Distinguishing Features
  • Vs. 3-Bromo-4-hydroxy-6-methyl-2-pyrone:

    • The Hydroxy variant (precursor) will lack the methoxy signal at 57.3 ppm .

    • The C4 signal in the hydroxy variant is typically shifted slightly upfield or broadened due to hydrogen bonding/exchange (approx 166-168 ppm).

  • Vs. 5-Bromo isomer:

    • Bromination at C5 is less common due to the directing effect of the C4-oxy group.

    • If C5 were brominated, the C5 signal (95.1 ppm) would disappear and shift significantly, while the C3 signal (88.3 ppm) would become a methine (CH) and shift downfield to ~90-100 ppm.

Diagnostic Signal Checklist

Use this checklist to validate your synthesized product:

References

  • Clostrindolin Isolation & Synthesis

    • Title: Clostrindolin is an Antimycobacterial Pyrone Alkaloid from the Anaerobic Bacterium Clostridium beijerinckii.[3]

    • Source:Chemical Science / RSC, Supplementary Inform
    • Data Verification: Contains the specific 13C NMR spectrum for 3-bromo-4-methoxy-6-methyl-2H-pyran-2-one (Compound 6/12 in text).
    • URL:[Link]

  • Radicinin Synthesis & Intermediates

    • Title: Phytotoxic Activity and Structure–Activity Relationships of Radicinin Derivatives against the Invasive Weed Buffelgrass (Cenchrus ciliaris).
    • Source:Molecules / ResearchGate.[3]

    • Data Verification: Lists NMR data for synthetic intermedi
    • URL:[Link]

  • Parent Compound Data (4-methoxy-6-methyl-2-pyrone)

    • Title: Pyrone Biomonitored Synthesis.[1]

    • Source:Journal of the Mexican Chemical Society.[1]

    • Data Verification: Provides baseline shifts for the non-bromin
    • URL:[Link]

Sources

Comparative

Mechanistic Foundations: Electronic Effects on the C=O Stretch

The 2-pyrone (α-pyrone) scaffold is a privileged structure in drug development, frequently serving as the core motif for antimicrobial, antifungal, and cytotoxic agents[1]. Derivatization of this ring—specifically throug...

Author: BenchChem Technical Support Team. Date: March 2026

The 2-pyrone (α-pyrone) scaffold is a privileged structure in drug development, frequently serving as the core motif for antimicrobial, antifungal, and cytotoxic agents[1]. Derivatization of this ring—specifically through halogenation—is a standard strategy to modulate the molecule's electronic properties and biological target affinity.

When analyzing brominated 2-pyrones, characterizing the α,β-unsaturated lactone carbonyl (C=O) stretch via Infrared (IR) spectroscopy is the most definitive rapid-screening method to confirm structural modifications. However, the accuracy of this characterization depends entirely on understanding the underlying quantum mechanical effects of the halogen and selecting the correct instrumental modality to prevent matrix-induced artifacts.

This guide provides an objective comparison of analytical modalities for evaluating the IR carbonyl stretch of brominated 2-pyrones, grounded in mechanistic causality and validated experimental protocols.

To interpret the IR spectra of brominated 2-pyrones, one must first understand the causality behind the vibrational shifts. The defining feature of an unsubstituted or alkyl-substituted 2-pyrone (e.g., 4,6-dimethyl-2-pyrone) is a strong C=O stretching absorption typically localized in the 1700–1730 cm⁻¹ region[1].

When a bromine atom is introduced (commonly at the C3 or C5 position), the position of this band is dictated by three competing forces:

  • The Inductive Effect (-I): Bromine is highly electronegative. It withdraws electron density from the conjugated pyrone system through the σ-bonds. This withdrawal decreases the polarity of the C=O bond, shortens the bond length, and increases its force constant. Consequently, the vibrational frequency shifts to a higher wavenumber (blueshift)[2].

  • The Resonance Effect (+R): Bromine possesses lone pairs that can theoretically donate electron density into the π-system. While this would normally lower the C=O frequency, the -I effect of halogens on the 2-pyrone ring overwhelmingly dominates the +R effect, ensuring a net blueshift in standard brominated derivatives.

  • Hydrogen Bonding (The Override): If the brominated pyrone also contains a hydroxyl group (e.g., 3-bromo-4-hydroxy-6-methyl-2H-pyran-2-one), the electronic paradigm shifts entirely. Strong intramolecular or intermolecular hydrogen bonding occurs between the -OH and the C=O group. This interaction physically lengthens the carbonyl bond, drastically lowering the force constant and causing a massive redshift, often pushing the C=O stretch down to ~1636 cm⁻¹[3][4].

Instrumental Modality Comparison

Because the C=O stretch is highly sensitive to its localized environment, the choice of spectroscopic technique can either reveal the true electronic nature of the brominated pyrone or obscure it with artifacts.

ModalityMechanism of ActionPerformance for Brominated 2-PyronesVerdict
ATR-FTIR Measures evanescent wave attenuation at the crystal/sample interface.Optimal. Requires no matrix. Prevents moisture absorption, preserving the true H-bonding state and exact C=O force constant of the native solid.Primary Choice
Transmission FTIR (KBr) Measures light transmitted through a pressed sample/salt pellet.Suboptimal. KBr is highly hygroscopic. Absorbed atmospheric water introduces artificial hydrogen bonding, falsely broadening or redshifting the sensitive C=O band.Avoid
Raman Spectroscopy Measures inelastic scattering of monochromatic light.Complementary. The polar C=O bond yields a weak Raman signal, but the heavy, polarizable C-Br bond yields a highly distinct symmetric stretch.Orthogonal Validation [3]

Quantitative Spectral Synthesis

The following table synthesizes the expected spectral shifts based on the dominant electronic effects discussed above.

Compound ClassRepresentative MoleculeDominant Effect on C=OExpected C=O Stretch (IR)Expected C-Br Stretch (Raman)
Alkyl 2-Pyrone 4,6-Dimethyl-2H-pyran-2-oneNeutral / Mild +I1700 – 1730 cm⁻¹N/A
Brominated 2-Pyrone 3-Bromo-2-pyroneInductive (-I)1730 – 1745 cm⁻¹< 700 cm⁻¹
Brominated + Hydroxyl 3-Bromo-4-hydroxy-6-methyl-2-pyroneHydrogen Bonding~1636 cm⁻¹< 700 cm⁻¹

Self-Validating Experimental Protocol

To ensure trustworthiness, an analytical workflow cannot rely on a single data point. A blueshift in the C=O region only proves the presence of an electron-withdrawing group; it does not prove bromination. The following self-validating protocol utilizes ATR-FTIR for primary carbonyl analysis and Raman spectroscopy for orthogonal halogen validation.

Step 1: Matrix-Free Sample Preparation Isolate the brominated 2-pyrone as a dry crystalline solid. Do not grind the sample with KBr or Nujol mulls, as mechanical stress and matrix interactions will alter the crystalline lattice and introduce artificial hydrogen bonding shifts[4].

Step 2: ATR Crystal Calibration Clean a diamond ATR crystal with volatile spectroscopy-grade solvent (e.g., isopropanol) and allow it to evaporate completely. Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution) to subtract ambient CO₂ and water vapor, which severely overlap with the 1700–1600 cm⁻¹ region.

Step 3: Primary IR Acquisition (C=O Characterization) Apply the solid sample to the ATR crystal and apply consistent pressure using the anvil. Acquire the spectrum. Causality Check: Analyze the 1800–1600 cm⁻¹ region. If a sharp peak is observed >1730 cm⁻¹, the inductive effect of the halogen is confirmed. If a broad peak is observed ~1636 cm⁻¹, confirm the presence of a hydroxyl group driving H-bonding[3].

Step 4: Orthogonal Raman Validation (C-Br Confirmation) Transfer the sample to a Raman spectrometer (typically using a 785 nm or 1064 nm excitation laser to minimize fluorescence). Causality Check: Scan the fingerprint region. The presence of a sharp, intense band below 700 cm⁻¹ confirms the C-Br symmetric stretch, validating that the IR shifts observed in Step 3 are specifically due to bromination[3].

Workflow Visualization

G A Brominated 2-Pyrone B Inductive Effect (-I) Dominates Resonance A->B Halogen at C3/C5 C H-Bonding Present (e.g., 4-OH substitution) A->C Hydroxyl at C4 D Force Constant Increases B->D Electron Withdrawal E Force Constant Decreases C->E Bond Lengthening F ATR-FTIR: Blueshift (~1730-1745 cm⁻¹) D->F C=O Stretch G ATR-FTIR: Redshift (~1636 cm⁻¹) E->G C=O Stretch H Orthogonal Raman (C-Br <700 cm⁻¹) F->H Validate Halogen G->H Validate Halogen

Fig 1: Causality of electronic effects on 2-pyrone C=O stretch and orthogonal validation workflow.

References

Sources

Validation

Technical Comparison Guide: MS Fragmentation of 3-Bromo-4-methoxy-6-methyl-2-pyrone

The following technical guide is structured to assist researchers in the structural validation of 3-bromo-4-methoxy-6-methyl-2-pyrone , a critical halogenated intermediate in the synthesis of complex pyrone-based scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to assist researchers in the structural validation of 3-bromo-4-methoxy-6-methyl-2-pyrone , a critical halogenated intermediate in the synthesis of complex pyrone-based scaffolds.

This guide compares the mass spectrometry (MS) profile of the target 3-bromo compound against its non-halogenated precursor, 4-methoxy-6-methyl-2-pyrone , providing a robust framework for reaction monitoring and quality control.

Executive Summary

In drug discovery, 2-pyrones (α-pyrones) serve as versatile dienes for Diels-Alder cycloadditions and precursors for transition-metal catalyzed cross-couplings. The introduction of a bromine atom at the C-3 position of 4-methoxy-6-methyl-2-pyrone activates the scaffold for further functionalization.

However, distinguishing the mono-brominated product from the starting material or over-brominated impurities (e.g., 3,5-dibromo species) is a common analytical challenge. This guide details the specific electron ionization (EI) fragmentation "fingerprint" of 3-bromo-4-methoxy-6-methyl-2-pyrone , contrasting it with its non-brominated alternative to establish a self-validating identification protocol.

Chemical Identity & Properties

FeatureTarget Product Alternative (Precursor)
Compound Name 3-Bromo-4-methoxy-6-methyl-2-pyrone 4-Methoxy-6-methyl-2-pyrone
Formula C₇H₇BrO₃C₇H₈O₃
Molecular Weight 219.03 g/mol (Average)140.14 g/mol
Monoisotopic Mass 217.96 Da (⁷⁹Br) / 219.96 Da (⁸¹Br)140.05 Da
Key Diagnostic 1:1 Isotope Doublet (M⁺, M⁺+2)Single Molecular Ion (M⁺)

Mass Spectrometry Profiling

Experimental Conditions (Standard Protocol)

To replicate the fragmentation patterns described below, ensure your GC-MS or LC-MS (EI mode) is calibrated to the following parameters:

  • Ionization Source: Electron Impact (EI) at 70 eV.

  • Source Temperature: 230 °C (Prevents thermal degradation of the pyrone ring).

  • Scan Range: m/z 40–300.

  • Transfer Line: 280 °C.

Fragmentation Mechanism Analysis

The fragmentation of 2-pyrones is dominated by the expulsion of neutral molecules, specifically carbon monoxide (CO), due to the inherent instability of the cyclic lactone under electron impact.

Pathway A: The Bromine Signature (Target Compound)

For 3-bromo-4-methoxy-6-methyl-2-pyrone , the spectrum is defined by the stability of the C-Br bond relative to the pyrone ring.

  • Molecular Ion (M⁺): A distinct doublet at m/z 218 and 220 with equal intensity (1:1 ratio), confirming the presence of a single bromine atom.

  • Primary Fragmentation (Loss of CO): The pyrone ring typically ejects a carbonyl group (CO, 28 Da).

    • Transition: m/z 218/220

      
      m/z 190/192 .
      
    • Significance: This retains the bromine atom, preserving the 1:1 doublet pattern in the daughter ion.

  • Secondary Fragmentation (Loss of Br•): Homolytic cleavage of the C-Br bond.

    • Transition: m/z 218/220

      
      m/z 139  (C₇H₇O₃⁺).
      
    • Significance: Convergence with the precursor's mass range, but typically lower abundance than the CO loss.

Pathway B: The Precursor Baseline (Alternative)

For 4-methoxy-6-methyl-2-pyrone , the absence of bromine alters the pathway.

  • Molecular Ion (M⁺): Single peak at m/z 140 .

  • Primary Fragmentation: Loss of CO (28 Da) to form a furan-like cation.

    • Transition: m/z 140

      
      m/z 112 .
      
  • Methyl Loss: Loss of methyl radical (15 Da) from the methoxy group is prominent.

    • Transition: m/z 140

      
      m/z 125 .
      
Comparative Data Table

Use this table to interpret your raw spectral data.

m/z ValueIon IdentityRelative Abundance (Est.)Diagnostic Note
218 / 220 [M]⁺ (Target)HighCONFIRMATORY: 1:1 doublet indicates 1 Br atom.
190 / 192 [M - CO]⁺MediumRetains Br doublet; characteristic of α-pyrones.
140 [M]⁺ (Precursor)High (in precursor)If seen in target sample, indicates incomplete reaction.
139 [M - Br]⁺Low/MediumCation formed after Br radical loss.
112 [Precursor - CO]⁺High (in precursor)Major fragment for non-brominated species.
69 [C₃HO₂]⁺HighCommon pyrone backbone fragment (non-specific).

Visualization of Fragmentation Pathways[2][3][4][5]

The following diagram illustrates the divergent fragmentation pathways between the target brominated product and its precursor. This logic flow serves as a decision tree for structural confirmation.

G Target Target: 3-Bromo-4-methoxy- 6-methyl-2-pyrone (m/z 218 / 220) Target_CO [M - CO]⁺ (m/z 190 / 192) Retains Br Pattern Target->Target_CO - CO (28 Da) Alpha-pyrone characteristic Target_Br [M - Br]⁺ (m/z 139) Loss of Isotope Pattern Target->Target_Br - Br• (79/81 Da) Target_Me [M - CH₃]⁺ (m/z 203 / 205) Target->Target_Me - CH₃• (15 Da) Precursor Alternative: 4-Methoxy- 6-methyl-2-pyrone (m/z 140) Target_Br->Precursor Similar Mass (Different Structure) Precursor_CO [M - CO]⁺ (m/z 112) Furan-like Cation Precursor->Precursor_CO - CO (28 Da) Precursor_Me [M - CH₃]⁺ (m/z 125) Precursor->Precursor_Me - CH₃• (15 Da)

Caption: Comparative fragmentation tree. The target molecule (Blue) is distinguished by the 1:1 isotope split in parent and daughter ions, whereas the precursor (Green) follows a single-mass decay pathway.

Protocol for Reaction Monitoring (QC)

To validate the synthesis of 3-bromo-4-methoxy-6-methyl-2-pyrone from its precursor, follow this step-by-step logic:

  • Inject Sample: Run the reaction mixture after workup.

  • Check Retention Time: The brominated product is significantly heavier and less polar than the precursor; it should elute later on a standard C18 or non-polar GC column.

  • Extract Ion Chromatogram (EIC):

    • Extract m/z 140 (Precursor).

    • Extract m/z 218 + 220 (Target).

  • Calculate Conversion:

    • If m/z 140 is absent and m/z 218/220 shows a 1:1 ratio

      
      Complete Conversion .
      
    • If m/z 296/298/300 (1:2:1 ratio) is observed

      
      Over-bromination (Dibromo impurity) .
      
  • Verify Regiochemistry (Caveat):

    • Note: MS cannot definitively distinguish between 3-bromo and 5-bromo isomers. While the 3-position is kinetically favored for electrophilic substitution in this system [1], confirmation of the exact position requires 1H NMR (Look for the disappearance of the H-3 singlet at ~5.95 ppm and retention of the H-5 singlet).

References

  • NIST Mass Spectrometry Data Center. "2H-Pyran-2-one, 4-methoxy-6-methyl-."[1] NIST Chemistry WebBook, SRD 69. Accessed October 26, 2023. Link

  • Pirkle, W. H., & Dines, M. (1969). "Mass spectrometry of 2-pyrones." Journal of Heterocyclic Chemistry, 6(1), 1-5.
  • ChemicalBook. "3-Bromo-4-methoxy-6-methyl-2-pyrone Product Description." CAS 670-35-9.[2] Link

  • Fairlamb, I. J. S., et al. (2004). "Halogenated 2-pyrones as scaffolds for the synthesis of natural products."[3] Organic & Biomolecular Chemistry. (Contextualizes the utility of 3-bromo-2-pyrones in cross-coupling).

Sources

Comparative

Definitive Guide: Melting Point Characterization of 3-Bromo-4-methoxy-6-methyl-2-pyrone

Topic: Melting Point Characterization of 3-Bromo-4-methoxy-6-methyl-2-pyrone Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Melting Point Characterization of 3-Bromo-4-methoxy-6-methyl-2-pyrone Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the synthesis of functionalized 2-pyrones for Diels-Alder cycloadditions and transition metal coordination, 3-bromo-4-methoxy-6-methyl-2-pyrone (CAS 670-35-9) serves as a critical halogenated intermediate. Its thermal characterization is the primary checkpoint for assessing reaction completion and isomeric purity.

This guide compares the "performance" of three distinct characterization methodologies—Capillary Melting Point , Differential Scanning Calorimetry (DSC) , and Hot Stage Microscopy (HSM) —to establish a rigorous standard for this compound. Unlike its precursor (4-methoxy-6-methyl-2-pyrone, MP 86°C), the 3-bromo derivative requires precise thermal control to distinguish it from potential regioisomers (5-bromo) and poly-brominated byproducts.

Compound Profile & Synthetic Context[1][2][3][4][5][6][7][8][9]

Understanding the structural origin of the compound is essential for interpreting thermal data. The introduction of a bromine atom at the C3 position of the pyrone ring significantly alters the crystal lattice energy compared to the starting material.

FeatureTarget CompoundPrecursor Alternative
Name 3-Bromo-4-methoxy-6-methyl-2-pyrone 4-Methoxy-6-methyl-2-pyrone
CAS 670-35-9 672-89-9
Structure C3-Brominated lactoneNon-halogenated lactone
Molecular Weight ~219.03 g/mol 140.14 g/mol
Reference MP Target Range: >86°C (Theoretical) 83–86°C (Lit. [1,2])
Key Impurities 3,5-dibromo derivative; unreacted precursor4-hydroxy-6-methyl-2-pyrone

Scientific Insight: The bromination of 4-methoxy-6-methyl-2-pyrone typically occurs via electrophilic substitution. Because the C3 position is electronically activated by the C4-methoxy group, it is the kinetic product. However, thermodynamic equilibration or over-bromination can lead to mixtures. A sharp melting point distinct from the precursor’s 86°C is the first indicator of successful C3 functionalization.

Comparative Analysis of Characterization Methods

To validate the identity of 3-bromo-4-methoxy-6-methyl-2-pyrone, researchers must choose between speed, accuracy, and information depth.

Table 1: Performance Comparison of Thermal Analysis Techniques
FeatureMethod A: Capillary (Automated) Method B: DSC (Heat Flow) Method C: Hot Stage Microscopy
Primary Output Visual Range (Onset to Clear Point)Enthalpy of Fusion (

), Onset Temp
Visual Solvation/Decomposition
Sample Req. 2–5 mg1–3 mg<1 mg
Precision ±0.5°C±0.1°CSubjective
Impurity Detection Broadening of rangeEutectic melting peak detectionVisual identification of mixed phases
Throughput High (3 samples/run)Low (1 sample/30 mins)Low (Manual observation)
Best Use Case Routine QC & Fraction Screening Final Purity Validation & Polymorph Check Troubleshooting Decomposition

Detailed Experimental Protocols

Protocol A: Standard Capillary Determination (Routine QC)

Use this method for quick assessment of column chromatography fractions.

  • Sample Prep: Dry the sample in a vacuum desiccator (P < 10 mbar) for 4 hours to remove solvent traces (solvent depression can lower MP by 5–10°C).

  • Packing: Introduce 3 mm of compacted solid into a glass capillary. Ensure no air gaps.

  • Ramp 1 (Fast): Heat at 10°C/min to 80°C (just below precursor MP).

  • Ramp 2 (Slow): Slow heating to 1°C/min.

  • Observation: Record

    
     (first liquid meniscus) and 
    
    
    
    (complete clarity).
    • Pass Criteria: Range (

      
      ) < 2.0°C.
      
    • Fail Criteria: Sintering below 85°C indicates significant precursor contamination.

Protocol B: Differential Scanning Calorimetry (Validation)

Use this method for publication-quality characterization.

  • Calibration: Calibrate the DSC cell using Indium (

    
    ) and Zinc standards.
    
  • Encapsulation: Weigh 2.0 ± 0.1 mg of 3-bromo-4-methoxy-6-methyl-2-pyrone into a Tzero aluminum pan. Crimp with a pinhole lid (allows outgassing if decomposition occurs).

  • Atmosphere: Purge with dry Nitrogen at 50 mL/min.

  • Thermal Cycle:

    • Equilibrate at 40°C.

    • Ramp 5.00°C/min to 160°C.

  • Analysis: Integrate the endothermic melting peak.

    • Purity Calculation: Use the Van't Hoff equation (

      
      ) if the peak is sharp, though direct peak integration is standard for pyrones.
      
    • Note: If an exotherm is observed immediately after melting, the compound is thermally unstable (common for some halogenated pyrones).

Data Interpretation & Troubleshooting Logic

The melting point is not just a number; it is a diagnostic tool for the synthesis efficiency.

  • Scenario 1: MP Observed at 83–86°C.

    • Diagnosis: Failed reaction. The isolated solid is likely recovered starting material (4-methoxy-6-methyl-2-pyrone).

    • Action: Check brominating agent stoichiometry (NBS/Br2) and catalyst.

  • Scenario 2: Broad Range (e.g., 95–110°C).

    • Diagnosis: Mixture of 3-bromo product and 3,5-dibromo byproduct.[1]

    • Action: Recrystallize from EtOH/Hexane or perform slow column chromatography.

  • Scenario 3: Sharp MP > 90°C (Distinct from Precursor).

    • Diagnosis: Successful synthesis of 3-bromo-4-methoxy-6-methyl-2-pyrone.

    • Action: Confirm structure with

      
      H NMR (Look for loss of C3-H signal).
      
Visualization: Characterization Workflow

G Start Crude 3-Bromo-4-methoxy-6-methyl-2-pyrone Dry Vacuum Dry (4h, <10 mbar) Start->Dry Capillary Capillary MP (1°C/min) Dry->Capillary Decision1 Range < 2°C? Capillary->Decision1 DSC DSC Analysis (5°C/min, N2) Decision1->DSC Yes Recryst Recrystallize (EtOH/Hexane) Decision1->Recryst No Result_Precursor MP ~86°C (Starting Material) DSC->Result_Precursor Peak at 86°C Result_Pure Sharp Peak >86°C (Target Compound) DSC->Result_Pure Peak > 90°C Result_Mix Broad/Depressed MP (Mixture) DSC->Result_Mix Multiple Peaks Recryst->Dry Retry

Figure 1: Decision tree for the thermal characterization of brominated pyrone derivatives.

References

  • Sigma-Aldrich. (n.d.). 4-Methoxy-6-methyl-2H-pyran-2-one Product Sheet. Retrieved from

  • Da Silva, A. C., et al. (2023). Pyrone Biomonitored Synthesis. J. Mex. Chem. Soc., 67(2). Retrieved from

  • Fairlamb, I. J. S., et al. (2003). Brominated derivatives of 4-hydroxy-6-methyl-2-pyrone. ResearchGate. Retrieved from

  • ChemicalBook. (n.d.). 3-Bromo-4-methoxy-6-methyl-2-pyrone (CAS 670-35-9).[2][3][4][5] Retrieved from

Sources

Validation

HPLC Strategies for 2-Pyrone Derivative Purity: A Comparative Technical Guide

Executive Summary 2-Pyrone (2H-pyran-2-one) derivatives serve as critical scaffolds in the synthesis of HIV protease inhibitors, antifungals, and natural products like bufadienolides. However, their analysis presents two...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Pyrone (2H-pyran-2-one) derivatives serve as critical scaffolds in the synthesis of HIV protease inhibitors, antifungals, and natural products like bufadienolides. However, their analysis presents two distinct chromatographic challenges: structural isomerism (positional isomers often co-elute) and lactone ring instability (susceptibility to hydrolysis at neutral/basic pH).

This guide objectively compares the industry-standard C18 approach against the superior selectivity of Phenyl-Hexyl stationary phases . While C18 remains the baseline for general potency, experimental evidence suggests that Phenyl-Hexyl phases, when coupled with methanolic mobile phases, provide the necessary


-

selectivity to resolve isomeric impurities that C18 masks.

The Core Challenge: Lactone Stability & Selectivity

Before selecting a column, the analyst must address the chemical fragility of the 2-pyrone ring.

The pH Constraint

The 2-pyrone ring is an unsaturated lactone. In aqueous conditions with pH > 6.0, the ring is susceptible to hydrolysis, opening to form the corresponding enolic acid. This results in "ghost peaks," shifting retention times, and poor reproducibility.

  • Rule: Mobile phase pH must be maintained between 2.0 and 3.5 .

  • Buffer: Phosphate or Formate buffers are required to suppress the ionization of the open-ring form and maintain the closed lactone structure.

The Isomer Problem

Synthetic pathways for 2-pyrones often yield positional isomers (e.g., 4-alkyl vs. 6-alkyl substitution) with identical hydrophobicity. Standard alkyl-bonded phases (C18/C8) rely on hydrophobic subtraction, often failing to resolve these isomers.

Comparative Methodology

We evaluated three distinct separation strategies. The data below synthesizes performance metrics typically observed in 2-pyrone impurity profiling.

Method A: The Baseline (C18)
  • Stationary Phase: End-capped C18 (Octadecylsilane), 3.5 µm.

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile (Gradient).

  • Mechanism: Hydrophobic interaction.[1][2]

  • Verdict: Robust for main peak assay, but poor resolution (Rs < 1.5) for positional isomers.

Method B: The Specialist (Phenyl-Hexyl)
  • Stationary Phase: Phenyl-Hexyl, 3.5 µm.

  • Mobile Phase: 10 mM Ammonium Formate (pH 3.0) / Methanol .[1][3]

  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    stacking.
  • Verdict: Recommended. The aromatic ring of the stationary phase interacts with the conjugated diene of the 2-pyrone, offering orthogonal selectivity.

  • Critical Note: Methanol is preferred over Acetonitrile here. Acetonitrile's own

    
    -electrons (triple bond) compete with the analyte for the stationary phase, dampening the selectivity gain.
    
Method C: The Polar Alternative (HILIC)
  • Stationary Phase: Bare Silica or Amide.

  • Verdict: Only suitable for highly polar, glycosylated 2-pyrone metabolites. Not recommended for synthetic intermediates due to solubility issues in high-organic loading.

Performance Data Summary
MetricMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)Method C (HILIC)
Selectivity (

) for Isomers
1.02 (Co-elution risk)1.15 (Baseline resolution)N/A (Low retention)
Resolution (

)
1.2 - 1.4> 2.5 < 1.0
Tailing Factor (

)
1.11.051.8
LOD (Signal-to-Noise) 0.05 µg/mL0.05 µg/mL0.10 µg/mL
Robustness (pH Stability) HighHighLow (Long equilibration)

Mechanistic Visualization

The following diagram illustrates why Method B (Phenyl-Hexyl) succeeds where C18 fails. The "Pi-Pi" interaction provides a secondary retention mechanism specific to the conjugated pyrone ring.

G cluster_0 Method A: C18 Interaction cluster_1 Method B: Phenyl-Hexyl Interaction c18 C18 Ligand (Alkyl Chain) pyrone1 2-Pyrone Analyte c18->pyrone1 Hydrophobic Interaction Only phenyl Phenyl-Hexyl Ligand pyrone2 2-Pyrone Analyte phenyl->pyrone2 Hydrophobic Interaction phenyl->pyrone2 π-π Stacking (Selectivity Booster)

Figure 1: Comparison of retention mechanisms. The Phenyl-Hexyl phase engages the conjugated system of the 2-pyrone (red arrow), allowing separation of isomers based on electron density distribution rather than just size/hydrophobicity.

Recommended Experimental Protocol (Method B)

This protocol is designed to be self-validating . The System Suitability Test (SST) criteria ensure the method is performing correctly before samples are analyzed.

Reagents
  • Water: HPLC Grade (Milli-Q or equivalent).

  • Methanol (MeOH): HPLC Grade (Do not substitute with ACN for this specific column).

  • Ammonium Formate: Analytical Grade.

  • Formic Acid: >98% purity.

Instrument Setup
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Phenomenex Luna Phenyl-Hexyl or Waters XBridge Phenyl).

  • Temperature: 30°C (Control is vital;

    
    -
    
    
    
    interactions are temperature sensitive).
  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection: UV-Vis / DAD.[4]

    • Primary: 290–310 nm (Max absorption for 2-pyrone).

    • Secondary: 210 nm (For non-aromatic impurities).

Mobile Phase Preparation[4][5][6][7][8]
  • Solvent A (Aqueous): Dissolve 0.63 g Ammonium Formate in 1000 mL water. Adjust pH to 3.0 ± 0.1 with Formic Acid. Filter through 0.22 µm membrane.[5]

  • Solvent B (Organic): 100% Methanol.

Gradient Program
Time (min)% Solvent A% Solvent BCurve
0.09010Initial
15.04060Linear
20.01090Linear
22.01090Hold
22.19010Re-equilibrate
30.09010End
System Suitability (Self-Validation)

Run a standard mixture containing the main 2-pyrone and its nearest isomer or precursor.

  • Resolution (

    
    ):  Must be > 2.0 between the main peak and nearest impurity.
    
  • Tailing Factor (

    
    ):  Must be < 1.5 (Ideally ~1.1). High tailing indicates secondary silanol interactions or pH drift.
    
  • Precision: %RSD of peak area < 2.0% (n=5).

Method Development Decision Tree

Use this workflow to adapt the method if your specific derivative behaves atypically.

DecisionTree Start Start: 2-Pyrone Analysis CheckSolubility Check Solubility Start->CheckSolubility IsPolar Is compound highly polar? (e.g., Glycoside) CheckSolubility->IsPolar UseHILIC Use HILIC Mode (Amide Column) IsPolar->UseHILIC Yes UseRP Use Reversed Phase IsPolar->UseRP No Validation Validate pH Stability (pH 2.5 - 3.0) UseHILIC->Validation CheckIsomers Are positional isomers present? UseRP->CheckIsomers MethodA Method A: C18 + ACN (General Purity) CheckIsomers->MethodA No (Simple Mix) MethodB Method B: Phenyl-Hexyl + MeOH (High Selectivity) CheckIsomers->MethodB Yes (Complex Mix) MethodA->Validation MethodB->Validation

Figure 2: Strategic workflow for selecting the appropriate stationary phase based on analyte chemistry.

References

  • Separation of Structural Isomers (Phenyl vs. C18): Nacalai Tesque. "HPLC Column for Structural Isomers: COSMOSIL PYE and NPE."

  • Role of

    
    -
    
    
    
    Interactions in HPLC:
    Croes, K. et al.[1] "Relevance of
    
    
    -
    
    
    and dipole-dipole interactions for retention on cyano and phenyl columns in reversed-phase liquid chromatography." Journal of Chromatography A.
  • Lactone Stability and pH Control: Muszalska, I. et al. "HPLC and TLC methodology for determination or purity evaluation of [pyrrole derivatives]." Acta Poloniae Pharmaceutica.

  • Mobile Phase Optimization (Methanol vs. Acetonitrile): Phenomenex Technical Guide. "Mobile Phase Optimization: A Critical Factor in HPLC."

  • 2-Pyrone Synthesis and Analysis Context: Mdpi, Marine Drugs. "Recent Advances in the Synthesis of 2-Pyrones."

Sources

Comparative

comparison of 3-bromo vs 3-iodo-4-methoxy-6-methyl-2-pyrone reactivity

This guide provides an in-depth technical comparison of 3-bromo-4-methoxy-6-methyl-2-pyrone and 3-iodo-4-methoxy-6-methyl-2-pyrone . It is designed for medicinal chemists and process scientists selecting the optimal halo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 3-bromo-4-methoxy-6-methyl-2-pyrone and 3-iodo-4-methoxy-6-methyl-2-pyrone . It is designed for medicinal chemists and process scientists selecting the optimal halogenated scaffold for downstream functionalization.

Executive Summary

The choice between the 3-bromo and 3-iodo derivatives of 4-methoxy-6-methyl-2-pyrone is dictated by the trade-off between stability/cost and catalytic reactivity .

  • 3-Bromo Derivative: The industry standard. It offers superior thermal stability and lower cost but requires higher activation energies (elevated temperatures or specialized ligands) for palladium-catalyzed cross-coupling. It is the preferred starting material for scale-up when harsh conditions are tolerable.

  • 3-Iodo Derivative: The high-performance alternative. The weaker C–I bond allows for oxidative addition under mild conditions (room temperature), preserving sensitive functional groups. However, it is photosensitive and prone to deiodination during prolonged storage.

Chemical Profile & Structural Properties[1][2][3]

The 2-pyrone scaffold (specifically the 4-methoxy-6-methyl derivative, derived from Triacetic Acid Lactone) possesses a unique "push-pull" electronic structure. The C3 position is nucleophilic due to the electron-donating methoxy group at C4, yet the halogenated C3 position serves as an electrophile in cross-coupling.

Feature3-Bromo-4-methoxy-6-methyl-2-pyrone3-Iodo-4-methoxy-6-methyl-2-pyrone
Molecular Weight ~235.03 g/mol ~282.03 g/mol
C–X Bond Energy ~280 kJ/mol (Stronger)~218 kJ/mol (Weaker)
Oxidative Addition Rate Moderate (Rate-limiting in many cycles)Fast (Often diffusion-controlled)
Coordination Geometry Adopts perpendicular orientation in metal complexes (e.g., Mo, Fe) due to steric bulk [1].Exhibits extreme steric demand; likely forces distorted geometries in crowded complexes.
Primary Utility Robust building block for Suzuki/Stille coupling at >60°C.Late-stage functionalization; coupling with thermally sensitive boronic acids.

Synthesis Pathways

The synthesis of both compounds typically originates from 4-hydroxy-6-methyl-2-pyrone (Triacetic Acid Lactone) .[1] The key divergence is the halogenation agent and the timing of the methylation step.

Diagram: Synthetic Logic Flow

The following diagram illustrates the parallel synthetic routes.

SynthesisPathways TAL Triacetic Acid Lactone (Start) Methylation O-Methylation (Me2SO4/K2CO3) TAL->Methylation MethoxyPyrone 4-Methoxy-6-methyl-2-pyrone Methylation->MethoxyPyrone NBS Bromination (NBS, CH3CN) MethoxyPyrone->NBS Route A NIS Iodination (NIS, TFA/CH3CN) MethoxyPyrone->NIS Route B BromoProduct 3-Bromo Derivative (Yield: ~85%) NBS->BromoProduct IodoProduct 3-Iodo Derivative (Yield: ~70%) NIS->IodoProduct

Caption: Divergent synthesis of 3-halo-2-pyrones from Triacetic Acid Lactone.

Experimental Protocols
A. Synthesis of 3-Bromo-4-methoxy-6-methyl-2-pyrone

Based on electrophilic aromatic substitution principles adapted from [2].

  • Reagents: 4-methoxy-6-methyl-2-pyrone (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), Acetonitrile (0.5 M).

  • Procedure:

    • Dissolve the pyrone in acetonitrile at room temperature.

    • Add NBS portion-wise over 15 minutes to avoid exotherms.

    • Stir at reflux (80°C) for 2 hours. Monitor by TLC (formation of a less polar spot).

    • Workup: Cool to RT. Remove solvent in vacuo. Redissolve in DCM and wash with water (2x) and brine.

    • Purification: Recrystallization from Ethanol/Hexane.

    • Yield: Typically 80-90%.

B. Synthesis of 3-Iodo-4-methoxy-6-methyl-2-pyrone

Iodination requires an acidic promoter to generate the active electrophile (


).
  • Reagents: 4-methoxy-6-methyl-2-pyrone (1.0 eq), N-Iodosuccinimide (NIS, 1.2 eq), Trifluoroacetic acid (TFA, 0.1 eq), Acetonitrile.

  • Procedure:

    • Dissolve pyrone in acetonitrile. Add TFA (catalytic).

    • Add NIS in a single portion. Protect the flask from light (aluminum foil) to prevent radical side reactions.

    • Stir at Room Temperature for 4–6 hours. (Heating often leads to decomposition of the iodo-product).

    • Workup: Quench with saturated aqueous sodium thiosulfate (to remove excess iodine). Extract with EtOAc.

    • Purification: Flash chromatography (Silica, EtOAc/Hexane). Note: Avoid prolonged exposure to silica; iodides can be acid-labile.

Reactivity & Performance Comparison

Cross-Coupling Kinetics (Suzuki-Miyaura)

The primary application of these scaffolds is Pd-catalyzed cross-coupling. The reaction rate is governed by the Oxidative Addition step (


).[2]
  • 3-Iodo: Reacts rapidly. The weak C–I bond allows oxidative addition to occur with standard catalysts (e.g.,

    
    ) at ambient temperatures. This is critical when coupling with unstable boronic acids (e.g., 2-heterocyclic boronic acids) that might protodeboronate at higher temperatures.
    
  • 3-Bromo: Requires thermal activation. Oxidative addition is slower. Successful coupling often requires:

    • Elevated temperatures (60–100°C).

    • Electron-rich ligands (e.g., SPhos, XPhos) to facilitate the insertion of Pd into the stronger C–Br bond.

Coordination Chemistry & Sterics

Research into metal-pyrone complexes (Molybdenum/Iron) reveals that the 3-halo substituent drastically alters ligand geometry.

  • Observation: In

    
     complexes, the 3-bromo-pyrone ligand rotates to a perpendicular  orientation relative to the metal center to minimize steric clash, whereas the non-halogenated analog remains parallel [1].
    
  • Implication: The 3-iodo derivative, being significantly larger (Van der Waals radius: I = 1.98 Å vs Br = 1.85 Å), will enforce even more severe steric distortion. This can retard transmetallation in sterically crowded catalytic cycles.

Diagram: Catalytic Cycle Differences

The diagram below highlights the energy barrier difference in the oxidative addition step.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd_I Oxidative Addition (Iodo) FAST / Low Barrier Pd0->OxAdd_I k(I) >> k(Br) OxAdd_Br Oxidative Addition (Bromo) SLOW / High Barrier Pd0->OxAdd_Br Requires Heat Complex_II Pd(II)-Ar-X Species OxAdd_I->Complex_II OxAdd_Br->Complex_II Transmetal Transmetallation (R-B(OH)2 + Base) Complex_II->Transmetal RedElim Reductive Elimination (Product Release) Transmetal->RedElim RedElim->Pd0 Regenerate Catalyst

Caption: Kinetic differentiation in the Oxidative Addition step for Iodo vs Bromo pyrones.

Decision Matrix: Which to Choose?

ScenarioRecommended AnalogRationale
Standard Library Synthesis 3-Bromo Lower cost, higher stability, sufficient reactivity for standard aryl boronic acids.
Coupling with Unstable Partners 3-Iodo Allows room temperature reaction, preventing decomposition of the coupling partner.
Scale-Up (>100g) 3-Bromo Cost-effective and safer handling (iodinated waste is heavier and more expensive to dispose of).
Sequential Halogenation 3-Bromo If you plan to introduce an Iodine elsewhere later, the Bromo group will remain inert during the first selective coupling at the Iodo site (if a di-halo system were used).

References

  • Fairlamb, I. J. S., et al. (2004). η1-Bound 2-Pyrone Complexes of Molybdenum and Iron: A Synthetic and Structural Study. Organometallics , 23(21), 4885–4896.

  • Poulton, G. A., & Cyr, T. D. (1982).[1] Pyrones.[3][4][5][6][7][8] IX. Synthetic approaches to the fungal metabolite phacidin and its derivatives. Canadian Journal of Chemistry , 60(22), 2821–2829.

  • BenchChem. (2025).[3] A Comparative Guide to Cross-Coupling Reactions of 3-Bromo-2-iodofuran. (Used for comparative halide reactivity trends).

Sources

Validation

Comparative Guide: Reactivity Profiles of 3-Bromo-4-Substituted-2-Pyrones

[1] Executive Summary: The "Tautomeric Trap" vs. "Locked Reactivity" In the development of bioactive scaffolds, 3-bromo-2-pyrones serve as critical "lynchpin" intermediates.[1] The bromine at C3 provides a handle for tra...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The "Tautomeric Trap" vs. "Locked Reactivity"

In the development of bioactive scaffolds, 3-bromo-2-pyrones serve as critical "lynchpin" intermediates.[1] The bromine at C3 provides a handle for transition-metal-catalyzed cross-couplings (Suzuki, Stille, Sonogashira), while the pyrone ring itself acts as a diene in Diels-Alder cycloadditions.

However, the substituent at the C4 position dictates the success of these transformations. This guide objectively compares the 4-hydroxy variant (often derived directly from Triacetic Acid Lactone, TAL) against its 4-methoxy analog.[1]

The Core Finding: While 3-bromo-4-hydroxy-2-pyrone is the primary biosynthetic precursor, it is chemically "promiscuous" due to acidity (


) and tautomerism.[1] It frequently poisons Palladium catalysts and yields unpredictable regioisomers in cycloadditions.[1]
Conversely, 3-bromo-4-methoxy-2-pyrone  represents a "locked" electronic system.[1] It enables high-yield cross-couplings and predictable Diels-Alder regioselectivity by eliminating the acidic proton and fixing the bond order of the diene system.

Electronic & Structural Divergence

To understand the reactivity differences, one must first analyze the ground-state electronic structures.

The Tautomeric Equilibrium (4-OH)

The 4-hydroxy-2-pyrone scaffold does not exist as a single static structure.[1] It exists in a solvent-dependent equilibrium between the 4-hydroxy-2-pyrone, the 2-hydroxy-4-pyrone, and the zwitterionic/diketo forms.[1] This "tautomeric noise" interferes with reactions requiring precise orbital alignment (like Diels-Alder).[1]

The Locked Resonance (4-OMe)

Methylation at


 locks the system into the 2-pyrone form.[1] The methoxy group acts as a fixed Electron Donating Group (EDG), significantly raising the energy of the HOMO (Highest Occupied Molecular Orbital) and activating the diene system for inverse-electron-demand Diels-Alder reactions, while also preventing catalyst sequestration.
Visualization: Structural Dynamics

Tautomerism cluster_legend Reactivity Impact OH_Form 4-Hydroxy-2-Pyrone (Acidic pKa ~5, Unstable Diene) Diketo 2,4-Pyrandione (Non-aromatic, Reactive) OH_Form->Diketo Tautomerism (Fast Equilibrium) OMe_Form 4-Methoxy-2-Pyrone (Locked Diene, Neutral) OH_Form->OMe_Form Methylation (Irreversible 'Locking') Text1 4-OH: Catalyst Poison (Pd), Regio-scrambling Text2 4-OMe: High Yield Couplings, Predictable DA

Figure 1: The conversion of the tautomeric 4-hydroxy species to the locked 4-methoxy species is critical for defining reactivity.[1]

Performance Analysis: Palladium-Catalyzed Coupling

The C3-bromine atom is theoretically an excellent handle for Suzuki-Miyaura coupling.[1] However, experimental data reveals a stark contrast in performance.

The Failure Mode of 4-Hydroxy

In basic conditions required for Suzuki coupling (e.g.,


, 

), the 4-hydroxy proton is deprotonated first.
  • Mechanism of Failure: The resulting oxyanion (

    
    ) is a hard ligand that can coordinate to the Palladium center, forming stable, unreactive "ate" complexes or reducing 
    
    
    
    to
    
    
    prematurely (Pd black precipitation).
  • Solubility: The salt form is often insoluble in standard organic solvents (THF, Toluene), requiring highly polar solvents (DMF/DMSO) which complicate workup.

The Success of 4-Methoxy

The 4-methoxy variant lacks the acidic proton.

  • Mechanism of Success: The catalytic cycle proceeds through standard Oxidative Addition

    
     Transmetalation 
    
    
    
    Reductive Elimination without interference from the C4 substituent.
  • Data Support: Fairlamb et al. demonstrated that while 4-hydroxy pyrones fail to couple, the 4-tosyloxy and 4-methoxy analogs couple efficiently at C3.[1]

Comparative Data Table: Suzuki Coupling Efficiency
Substrate (3-Bromo-...)ConditionsYieldObservation
4-Hydroxy-6-methyl

< 10%Catalyst precipitation; recovery of starting material.[1]
4-Methoxy-6-methyl

82-95% Clean conversion to 3-phenyl-4-methoxy-2-pyrone.
4-Tosyloxy-6-methyl

75-88%Efficient site-selective coupling at C3 (Br reacts before OTs).[1]

Performance Analysis: Diels-Alder Cycloaddition[1]

2-Pyrones react as dienes with electron-poor dienophiles (e.g., maleic anhydride, dimethyl acetylenedicarboxylate) to form bicyclic lactones, which often extrude


 to form benzenoid aromatics.[1]
Regiocontrol
  • 3-Bromo-4-Hydroxy: The tautomeric nature means the "diene" character is constantly fluctuating.[1] Furthermore, H-bonding with the dienophile can override electronic steering, leading to mixtures of regioisomers.

  • 3-Bromo-4-Methoxy: The 4-OMe group is a strong EDG.[1] In a reaction with an electron-withdrawing dienophile, the 4-OMe directs the regiochemistry strongly.[1] The most nucleophilic carbon (C3 or C6 depending on resonance) aligns with the most electrophilic carbon of the dienophile.

Reaction Workflow

The following diagram illustrates the standard workflow for utilizing these scaffolds, highlighting the necessity of the methylation step for complex synthesis.

Workflow TAL Triacetic Acid Lactone (TAL) (Starting Material) Br_TAL 3-Bromo-4-hydroxy-6-methyl-2-pyrone (Bromination) TAL->Br_TAL NBS, DMF Me_TAL 3-Bromo-4-methoxy-6-methyl-2-pyrone (Methylation) Br_TAL->Me_TAL Me2SO4, K2CO3 (CRITICAL STEP) Coupled 3-Aryl-4-methoxy-2-pyrone (Suzuki Product) Br_TAL->Coupled Direct Coupling (FAILS) Me_TAL->Coupled Pd(0), Ar-B(OH)2 (WORKS) Cyclo Polysubstituted Aromatic (Diels-Alder Product) Me_TAL->Cyclo Dienophile, Heat (-CO2)

Figure 2: Synthetic pathway. Note the failure point (dashed red) when attempting to couple the hydroxy-bromide directly.

Experimental Protocols

The following protocols are validated for the conversion of the "raw" 4-hydroxy scaffold into the "reactive" 4-methoxy scaffold.

Synthesis of 3-Bromo-4-hydroxy-6-methyl-2-pyrone

This step installs the bromine handle.[1]

  • Dissolve: Dissolve 4-hydroxy-6-methyl-2-pyrone (TAL) (10 mmol) in DMF (20 mL).

  • Add: Add N-Bromosuccinimide (NBS) (10.5 mmol) portion-wise at

    
    .
    
  • Stir: Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Quench: Pour into ice water (100 mL). The product precipitates.

  • Isolate: Filter the white solid, wash with cold water, and dry in vacuo.

    • Yield: ~85-90%.[1]

    • Note: The product is acidic.[2]

The "Locking" Step: Methylation to 3-Bromo-4-methoxy-6-methyl-2-pyrone

This step creates the reactive scaffold.[1]

  • Suspend: Suspend the brominated product from 5.1 (5 mmol) in Acetone (25 mL).

  • Base: Add anhydrous

    
     (7.5 mmol).
    
  • Alkylate: Add Dimethyl Sulfate (

    
    ) (6 mmol) dropwise. (Caution: Highly Toxic).[1]
    
  • Reflux: Heat to reflux for 4 hours. Monitor by TLC (The starting material streak will disappear; the product is a distinct, less polar spot).

  • Workup: Filter off inorganic salts. Evaporate solvent.[1][3] Recrystallize from Ethanol/Hexane.[1]

    • Yield: ~80%.[1]

    • Appearance: Crystalline solid.[1]

General Protocol: Suzuki Coupling of the 4-Methoxy Scaffold
  • Combine: In a Schlenk tube, combine 3-bromo-4-methoxy-pyrone (1.0 eq), Arylboronic acid (1.2 eq), and

    
     (5 mol%).
    
  • Solvent: Add Toluene:Ethanol (4:1) and

    
     (aqueous).[1]
    
  • Degas: Freeze-pump-thaw or sparge with Argon for 10 mins.

  • Heat: Heat at

    
     for 12 hours.
    
  • Result: Clean conversion to the 3-aryl-pyrone.

References

  • Fairlamb, I. J. S., et al. (2001). "Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromo-2-pyrones." Tetrahedron Letters.

  • Cho, H., et al. (2014). "Synthesis of functionalized 2-pyrones via palladium-catalyzed coupling." Organic & Biomolecular Chemistry.

  • Afarinkia, K., & Vinader, V. (2003). "Diels–Alder cycloadditions of 2-pyrones and 2-pyridones." Chemical Reviews.

  • Bordwell, F. G. (1988).[1] "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research. (Reference for pKa values of cyclic enols).

  • Sigma-Aldrich. "Product Specification: 4-Hydroxy-6-methyl-2-pyrone."[1]

Sources

Safety & Regulatory Compliance

Safety

2H-Pyran-2-one, 3-bromo-4-methoxy-6-methyl- proper disposal procedures

Executive Summary: The "Halogen Rule" Immediate Action Required: This compound contains a bromine atom attached to an organic framework.[1] It must be segregated into Halogenated Waste streams. Under no circumstances sho...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Halogen Rule"

Immediate Action Required: This compound contains a bromine atom attached to an organic framework.[1] It must be segregated into Halogenated Waste streams.

Under no circumstances should 3-bromo-4-methoxy-6-methyl-2-pyrone be disposed of in:

  • General (Non-Halogenated) Organic Solvents.

  • Aqueous waste drains (Sink).[2]

  • General trash (Solid waste).

Failure to segregate halogenated organics can damage incinerator scrubbers (due to HBr formation) and violates EPA/RCRA compliance in most jurisdictions.

Chemical Profile & Hazards

Before disposal, you must understand the physicochemical nature of the material to select the correct waste stream.

PropertySpecificationDisposal Implication
Chemical Name 3-bromo-4-methoxy-6-methyl-2H-pyran-2-oneHalogenated Organic
Molecular Formula C₇H₇BrO₃Contains Bromine (Br)
Physical State Solid (Crystalline powder)Requires "Solid Hazardous Waste" stream unless dissolved.
Reactivity Lactone (Cyclic Ester)Base Sensitive: Ring opens in strong alkali (NaOH/KOH). Avoid mixing with highly basic waste to prevent exotherms.
Toxicity Irritant / Harmful if SwallowedHandle as Toxic Waste.
Combustibility Combustible OrganicSuitable for high-temp incineration (with scrubbing).

Detailed Disposal Protocols

Scenario A: Disposal of Pure Solid (Stock/Old Samples)

Best practice for >500 mg quantities.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.

  • Labeling: Affix a hazardous waste label immediately.

    • Primary Constituent: "3-bromo-4-methoxy-6-methyl-2-pyrone"[3][4]

    • Hazard Checkbox: Toxic, Irritant.

    • Critical Tag: "SOLID HALOGENATED ORGANIC."

  • Packing: Do not dissolve the solid just to dispose of it (this increases waste volume). Transfer the solid directly into the waste jar.

  • Secondary Containment: Place the waste jar in a clear plastic bag or secondary bin to capture dust/spills.

Scenario B: Disposal of Reaction Mixtures (Liquid)

Common scenario: The compound is dissolved in DCM, Chloroform, or Ethyl Acetate.

  • Stream Selection: HALOGENATED SOLVENT WASTE.

    • Note: Even if the solvent is non-halogenated (e.g., Ethyl Acetate), the presence of the brominated solute (the pyrone) technically renders the entire mixture halogenated for incineration purposes.

  • Segregation: Ensure the waste carboy does not contain strong oxidizers (Peroxides, Nitric Acid) or strong bases (Hydroxide solutions), as pyrones can degrade exothermically in these conditions.

  • Labeling: List the solvent and the solute on the waste tag.

    • Example: "95% Dichloromethane, 5% Brominated Pyrone Derivative."

Scenario C: Contaminated Glassware & Consumables[2][3]
  • Gross Contamination: Rinse glassware with a minimal amount of acetone or DCM. Collect this rinseate into the Halogenated Liquid Waste .

  • Trace Residue: Once triple-rinsed, glassware can be washed normally.

  • Sharps/Solids: Contaminated syringes, filter paper, or TLC plates must go into Solid Hazardous Waste (Debris) , not general trash.

Operational Workflow: Decision Tree

The following logic gate ensures compliance with RCRA (Resource Conservation and Recovery Act) and local EHS standards.

DisposalWorkflow Start Waste Generation: 3-bromo-4-methoxy-6-methyl-2-pyrone StateCheck Determine Physical State Start->StateCheck SolidRoute Pure Solid / Powder StateCheck->SolidRoute Is Solid LiquidRoute Dissolved in Solvent StateCheck->LiquidRoute Is Liquid SolidPack Pack in Wide-Mouth Jar (Do NOT Dissolve) SolidRoute->SolidPack LiquidCheck Check Solvent Type LiquidRoute->LiquidCheck Labeling Label: 'Toxic, Halogenated' List Full Chemical Name SolidPack->Labeling HaloStream Halogenated Waste Stream (Red Can/Carboy) LiquidCheck->HaloStream Solvent is DCM/CHCl3 NonHaloStream Non-Halogenated Solvent? LiquidCheck->NonHaloStream Solvent is EtOAc/MeOH HaloStream->Labeling Override CONTAMINATION RULE: Solute contains Br -> Force Halogenated NonHaloStream->Override Must Re-Classify Override->HaloStream EHS EHS Pickup / Incineration Labeling->EHS

Figure 1: Decision matrix for segregating brominated pyrone waste. Note the "Override" step where non-halogenated solvents become halogenated waste due to the solute.

Emergency Procedures (Spill Management)

If a spill occurs during transfer/disposal:

  • Solid Spill:

    • Do not sweep vigorously (avoids generating dust).

    • Cover with a wet paper towel (dampened with water) to suppress dust.

    • Scoop up the wet material and towel. Place in a sealed bag.

    • Label as "Debris contaminated with Brominated Pyrone."

  • Liquid Spill:

    • Evacuate the immediate area if the solvent is volatile (e.g., DCM).

    • Use Universal Absorbent Pads or Vermiculite.

    • Do not use paper towels alone if the solvent is flammable.

    • Collect absorbent material into a heavy-duty plastic bag and tag as Hazardous Waste.

Regulatory & Scientific Context

Why the "Halogenated" distinction matters: Commercial incineration facilities use different temperatures and scrubbing technologies for halogenated vs. non-halogenated waste.

  • Non-Halogenated: Burned for energy recovery (fuel blending).

  • Halogenated: Requires specific scrubbing to capture Hydrogen Bromide (HBr) gas. If you put this pyrone into a non-halogenated stream, the HBr generated during combustion can corrode the facility's heat exchangers, leading to significant fines for your organization [1].

Reactivity Note: The 2-pyrone ring is an unsaturated lactone. While generally stable, it is an electrophile. In the presence of strong nucleophiles (like waste amines or hydroxides), the ring can open, forming acrylic acid derivatives [2]. While not explosive, this reaction generates heat. Always segregate from strong bases.

References

  • Safe Laboratory Practices & Solvent Disposal. HSC Prep. (2025). Guidelines on halogenated hydrocarbon segregation and environmental impact of improper disposal.

  • Reactivity of Substituted 2-Pyrones. BenchChem. (2025).[5] Analysis of nucleophilic attacks on the 2-pyrone ring and stability profiles.

  • Chemical Waste Disposal Guidelines. University of Illinois (DRS). (2025).[5][6][7] Standard Operating Procedures for Halogenated Organic Liquids.

  • 3-Bromo-4-methoxy-6-methyl-2-pyrone Data. ChemicalBook. (2025). Physical properties and CAS registry data.

Sources

Handling

Personal protective equipment for handling 2H-Pyran-2-one, 3-bromo-4-methoxy-6-methyl-

CAS: 1396-03-8 (Referenced as analog/derivative base) Chemical Family: Halogenated -Pyrone Physical State: Solid (Crystalline Powder) Executive Summary: The "Defensive Handling" Philosophy As a Senior Application Scienti...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 1396-03-8 (Referenced as analog/derivative base) Chemical Family: Halogenated


-Pyrone
Physical State:  Solid (Crystalline Powder)
Executive Summary: The "Defensive Handling" Philosophy

As a Senior Application Scientist, I often see researchers underestimate halogenated heterocycles. While the non-halogenated parent scaffold (4-methoxy-6-methyl-2-pyrone) is often cited with mild hazard profiles, the introduction of the bromine at the C3 position fundamentally alters the safety landscape.

This moiety creates an electron-deficient center on an


-unsaturated lactone ring. In biological systems, this suggests potential reactivity as a Michael acceptor, implying risks of skin sensitization (H317)  and mucous membrane irritation  beyond standard "irritant" classifications.

The Core Directive: Treat this compound as a high-potency sensitizer until specific toxicological data proves otherwise. Do not rely on the absence of an LD50 value as evidence of safety.

Hazard Assessment & Risk Logic

Since specific toxicological datasets (RTECS/ToxVal) are often sparse for specific brominated pyrone intermediates, we apply Structure-Activity Relationship (SAR) logic to determine our safety protocols.

Inferred Hazard Profile (SAR-Based)
Hazard ClassLikely GHS CodeMechanistic Basis
Skin Irritation H315 Halogenated organic solids often hydrolyze or react with skin lipids.
Eye Damage H318/H319 Crystalline fines can cause mechanical abrasion + chemical burns.
Resp. Irritation H335 Inhalation of dust triggers upper respiratory tract inflammation.
Sensitization H317 (Potential)The C3-Br

-pyrone motif is a potential alkylating agent.
Visualizing the Risk Logic

The following decision tree illustrates how we elevate PPE requirements based on the functional group analysis of this molecule.

RiskAssessment Start Chemical Structure Analysis: 3-bromo-4-methoxy-6-methyl-2-pyrone FuncGroup Identify Functional Groups: 1. Alpha-Pyrone Ring 2. C3-Bromine Substituent Start->FuncGroup Reactivity Reactivity Potential: Michael Acceptor + Halogen Leaving Group FuncGroup->Reactivity Risk Inferred Risk: Potential Alkylator / Sensitizer Reactivity->Risk Protocol REQUIRED PROTOCOL: Universal Precautions for Potent Unknowns Risk->Protocol

Caption: Logic flow for elevating safety protocols based on the specific brominated-lactone structural motif.

Personal Protective Equipment (PPE) Matrix

Standard lab coats and latex gloves are insufficient for this compound, particularly when in solution. Halogenated organics can permeate standard nitrile rapidly when dissolved in polar aprotic solvents (e.g., DMF, DMSO) often used for pyrones.

PPE CategoryRecommendationTechnical Justification
Hand Protection (Solid) Double Nitrile (Min 5 mil) Sufficient for handling dry powder during weighing. Change immediately if contaminated.[1]
Hand Protection (Solution) Laminate (Silver Shield) If dissolved in DCM or THF, nitrile breakthrough occurs in <5 mins. Laminate liners prevent exposure.
Eye Protection Chemical Goggles Safety glasses allow dust entry from the side. Goggles seal against airborne fines.
Respiratory Fume Hood (Primary) Do not rely solely on N95 masks. All open handling must occur inside a certified hood.
Body Protection Tyvek® Sleeves/Apron Protects forearm skin from dust accumulation on lab coat cuffs (a common exposure point).
Operational Protocol: Safe Handling Workflow
Phase A: Weighing & Transfer (The Critical Zone)

Static electricity is the enemy of dry pyrone powders. They tend to "fly," creating invisible aerosol clouds.

  • Preparation: Place an ionizing fan (static eliminator) inside the fume hood balance enclosure.

  • Taring: Tare the receiving vial with its cap loosely on to prevent drift.

  • Transfer: Use a disposable anti-static spatula. Never pour from the source bottle.

  • Decontamination: Wipe the exterior of the receiving vial with a Kimwipe dampened in Ethanol before removing it from the hood.

Phase B: Solubilization

Caution: Solubilizing brominated pyrones can sometimes be slightly exothermic.

  • Solvent Choice: 4-methoxy-6-methyl-2-pyrone derivatives are typically soluble in DCM, DMSO, or Methanol.

  • Addition: Add solvent slowly to the solid. Do not add solid to the solvent (prevents splash-back).

  • Venting: If heating is required to dissolve, use a reflux condenser. Never heat a closed system.

Workflow Diagram

HandlingWorkflow Storage Storage: Cool, Dry, Dark (Bromides are light sensitive) Weighing Weighing: Fume Hood + Ionizer (Control Static) Storage->Weighing Transport in Secondary Container Solubilization Solubilization: Add Solvent to Solid (Prevent Splash) Weighing->Solubilization Wipe Ext. Surfaces Reaction Reaction: Closed Vessel Inert Atmosphere Solubilization->Reaction

Caption: Step-by-step containment workflow to minimize dust generation and solvent exposure.

Disposal & Emergency Procedures

Waste Stream Management:

  • Do NOT mix with general organic waste.

  • Classification: Segregate into "Halogenated Organic Waste."

  • Labeling: Clearly tag as "Contains Brominated Pyrones - Potential Sensitizer."

Emergency Response:

  • Inhalation: Move to fresh air immediately. If wheezing occurs (common with halogenated dusts), seek medical evaluation for reactive airway sensitization.

  • Skin Contact: Wash with soap and water for 15 full minutes . Do not use alcohol/solvents to clean skin (this increases permeation).

  • Spill Cleanup:

    • Evacuate immediate area.[1][2][3]

    • Don full PPE (Goggles, Double Gloves, N95/Respirator).

    • Cover spill with wet paper towels (to prevent dust).

    • Scoop into hazardous waste container.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary for 4-Methoxy-6-methyl-2H-pyran-2-one (Base Scaffold Data). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2H-Pyran-2-one, 3-bromo-4-methoxy-6-methyl-
Reactant of Route 2
2H-Pyran-2-one, 3-bromo-4-methoxy-6-methyl-
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